molecular formula C10H16 B1197232 (+)-2-Carene CAS No. 4497-92-1

(+)-2-Carene

Numéro de catalogue: B1197232
Numéro CAS: 4497-92-1
Poids moléculaire: 136.23 g/mol
Clé InChI: IBVJWOMJGCHRRW-BDAKNGLRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Delta-2-carene is a monoterpene.
(+)-2-Carene has been reported in Picea abies, Solanum lycopersicum, and Aspergillus candidus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(1S,6R)-3,7,7-trimethylbicyclo[4.1.0]hept-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h6,8-9H,4-5H2,1-3H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVJWOMJGCHRRW-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C2(C)C)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]2[C@H](C2(C)C)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884082
Record name (+)-2-Carene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4497-92-1
Record name (+)-2-Carene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4497-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Carene, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004497921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[4.1.0]hept-2-ene, 3,7,7-trimethyl-, (1S,6R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (+)-2-Carene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S-cis)-3,7,7-trimethylbicyclo[4.1.0]hept-2-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.540
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CARENE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QX1KE38EF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(+)-2-Carene chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical and Physical Properties of (+)-2-Carene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, a bicyclic monoterpene of significant interest in chemical synthesis and drug development. The information is presented in a structured format to facilitate easy access and comparison of data.

Chemical Properties

This compound, systematically named (1S,6R)-3,7,7-Trimethylbicyclo[4.1.0]hept-2-ene, is a chiral molecule with the empirical formula C₁₀H₁₆. It is a member of the terpene family, which are naturally occurring hydrocarbons found in the essential oils of various plants.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name (1S,6R)-3,7,7-Trimethylbicyclo[4.1.0]hept-2-ene
Synonyms (+)-δ-2-carene, (1S)-(+)-car-2-ene
CAS Number 4497-92-1
Molecular Formula C₁₀H₁₆
Molecular Weight 136.23 g/mol [1]
InChI 1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h6,8-9H,4-5H2,1-3H3/t8-,9+/m1/s1
InChIKey IBVJWOMJGCHRRW-BDAKNGLRSA-N
SMILES CC1=C[C@H]2--INVALID-LINK--C2(C)C

Physical Properties

The physical characteristics of this compound are essential for its handling, storage, and application in various experimental settings.

Table 2: Physical Properties of this compound

PropertyValue
Appearance Colorless liquid
Boiling Point 167-168 °C (at 760 mmHg)[2]
Density 0.862 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.476
Optical Rotation ([α]²⁰/D) +90.0° (c=6 in ethanol)
Solubility Insoluble in water; soluble in alcohol[2]
Flash Point 38 °C (closed cup)

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound.

Table 3: Spectroscopic Data for this compound

SpectroscopyData Highlights
¹H NMR Spectra available in public databases such as ChemicalBook.[3]
¹³C NMR Spectra available in public databases such as PubChem.[1]
Infrared (IR) Vapor phase IR spectra are available, with data accessible through the NIST WebBook and PubChem.[1][4]
Mass Spectrometry (MS) Electron ionization mass spectra are available in the NIST WebBook.[4]

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis, purification, and determination of key physical properties of this compound.

Synthesis of this compound

This compound can be synthesized via the isomerization of the more readily available (+)-3-Carene. A common method involves the use of a strong base.

Experimental Workflow: Isomerization of (+)-3-Carene to this compound

G Workflow for the Synthesis of this compound start Start with (+)-3-Carene reagents Add a strong base (e.g., sodium metal) and a proton source (e.g., o-chlorotoluene) under inert atmosphere. start->reagents reflux Reflux the reaction mixture for several hours. reagents->reflux workup Cool the reaction and perform an aqueous work-up to remove the base and other inorganic impurities. reflux->workup extraction Extract the organic layer with a suitable solvent (e.g., diethyl ether). workup->extraction drying Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄). extraction->drying purification Purify by fractional distillation under reduced pressure. drying->purification end Obtain pure this compound purification->end

Caption: Synthesis of this compound from (+)-3-Carene.

Protocol:

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add (+)-3-Carene.

  • Carefully add a strong base, such as sodium metal, along with a proton source like o-chlorotoluene, which facilitates the isomerization.

  • Heat the mixture to reflux for a period of 12-24 hours to allow for the conversion to this compound.[5]

  • After cooling to room temperature, quench the reaction by the slow addition of water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Purification

Fractional distillation is the primary method for purifying this compound.

Protocol:

  • Set up a fractional distillation apparatus, including a distillation flask, a fractionating column, a condenser, a receiving flask, and a thermometer.

  • Place the crude this compound in the distillation flask along with boiling chips.

  • Heat the flask gently.

  • Collect the fraction that distills at the boiling point of this compound (167-168 °C at atmospheric pressure), adjusting for any vacuum applied.

Determination of Physical Properties

The following are standard laboratory procedures for determining the physical properties of this compound.

Logical Relationship of Key Physical Properties

G Key Physical Properties of this compound substance This compound boiling_point Boiling Point (167-168 °C) substance->boiling_point Volatility density Density (0.862 g/mL at 25 °C) substance->density Mass/Volume refractive_index Refractive Index (1.476 at 20 °C) substance->refractive_index Light Bending optical_rotation Optical Rotation (+90.0°) substance->optical_rotation Chirality

Caption: Interrelation of this compound's core physical properties.

  • Seal one end of a capillary tube.

  • Attach the capillary tube (open end down) to a thermometer.

  • Place a small amount of this compound in a small test tube and insert the thermometer and capillary tube assembly.

  • Heat the test tube in a Thiele tube containing mineral oil.

  • Observe for a steady stream of bubbles from the capillary tube.

  • Remove the heat and record the temperature at which the liquid is drawn into the capillary tube; this is the boiling point.[6]

  • Accurately weigh a clean, dry pycnometer (volumetric flask).

  • Fill the pycnometer with this compound to the calibration mark, ensuring the temperature is controlled (e.g., 25 °C).

  • Weigh the filled pycnometer.

  • The density is calculated by dividing the mass of the this compound (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.

  • Prepare a solution of this compound of a known concentration in a suitable solvent (e.g., ethanol).

  • Calibrate a polarimeter with the pure solvent.

  • Fill the polarimeter sample tube with the this compound solution, ensuring no air bubbles are present.

  • Measure the observed rotation.

  • Calculate the specific rotation using the formula: [α] = α / (l × c) where:

    • [α] is the specific rotation

    • α is the observed rotation in degrees

    • l is the path length of the sample tube in decimeters

    • c is the concentration of the solution in g/mL[7]

References

A Technical Guide to the Natural Sources and Isolation of (+)-2-Carene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (+)-2-Carene, a bicyclic monoterpene, and its more abundant natural isomer, (+)-3-carene (also known as δ-3-carene), are significant compounds found in the essential oils of numerous plant species, particularly within the Pinus genus[1][2][3][4]. These terpenes are of considerable interest to researchers and drug development professionals due to their potential biological activities and applications as chiral synthons in the synthesis of fine chemicals[5]. 3-Carene (B45970) is characterized by a sweet, pungent, and earthy aroma and is a constituent of turpentine[6][7]. This guide provides a comprehensive overview of the primary natural sources of (+)-3-carene and details the multi-step methodology for its extraction and high-purity isolation. While this compound is less common, it can be synthesized via the isomerization of 3-carene[8]. This document will focus on the isolation of the naturally prevalent (+)-3-carene.

Natural Sources of (+)-δ-3-Carene

The concentration of (+)-δ-3-carene can vary significantly based on the plant species, geographical location, season, and the specific part of the plant being analyzed[2]. The essential oils of several pine species are particularly rich sources. Indian Turpentine oil is also a notable source, with concentrations reaching up to 65%[9]. A summary of prominent botanical sources and their respective (+)-δ-3-carene content is presented below.

Table 1: Quantitative Analysis of (+)-δ-3-Carene in Various Plant Essential Oils

Plant SpeciesPlant PartPercentage of (+)-δ-3-Carene in Essential Oil (%)
Pinus albicaulisLeaves22.0 - 37.3[1]
Pinus fenzelianaNeedles32.2[4]
Pinus mugoTwigs28.1[2]
Pinus mugoNeedles19.3[2]
Pinus mugoCones15.8[2]
Pinus monticolaLeaves8.2 - 12.9[1]
Pinus ponderosaLeaves3.6 - 6.2[3]
Piper betleEssential OilMajor Component[10]
Indian TurpentineResinup to 42%[6][7]

Isolation and Purification Methodology

The isolation of high-purity (+)-δ-3-carene from its natural sources is a multi-stage process involving initial extraction of the crude essential oil, followed by enrichment and final purification steps. The overall workflow typically involves steam distillation, vacuum fractional distillation, and column chromatography.

Step 1: Extraction of Crude Essential Oil via Steam Distillation

Steam distillation is the most common and efficient method for extracting volatile compounds like terpenes from plant biomass without thermal degradation[4].

Experimental Protocol:

  • Materials:

    • Fresh or dried plant material (e.g., pine needles, twigs).

    • Distilled water.

    • Dichloromethane or diethyl ether (for extraction).

    • Anhydrous sodium sulfate.

  • Apparatus:

    • Large round-bottom flask.

    • Steam distillation apparatus (still head, condenser, receiving flask).

    • Heating mantle.

    • Separatory funnel.

    • Rotary evaporator.

  • Procedure:

    • Prepare the plant material by coarsely grinding or chopping it to increase the surface area.

    • Place a known quantity of the prepared plant material into the round-bottom flask and add sufficient distilled water to cover it.

    • Assemble the steam distillation apparatus, ensuring all joints are secure. Turn on the cooling water to the condenser.

    • Heat the flask using the heating mantle to boil the water and generate steam. The steam will pass through the plant material, volatilizing the essential oils.

    • Continue the distillation, collecting the milky-white distillate (a hydrosol, which is an emulsion of essential oil and water) in the receiving flask.

    • Transfer the collected distillate to a separatory funnel. Allow the layers to separate.

    • Extract the aqueous layer with a non-polar organic solvent (e.g., dichloromethane) to recover any dissolved essential oil.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent using a rotary evaporator to yield the crude essential oil.

Step 2: Enrichment of the Carene Fraction via Vacuum Fractional Distillation

Fractional distillation separates components of a liquid mixture based on differences in their boiling points. Performing this under vacuum lowers the boiling points of the terpenes, preventing potential thermal degradation[11].

Experimental Protocol:

  • Materials:

    • Crude essential oil.

    • Boiling chips.

  • Apparatus:

    • Round-bottom flask.

    • Fractionating column (e.g., Vigreux or packed column).

    • Distillation head with thermometer.

    • Condenser.

    • Receiving flasks.

    • Vacuum pump and gauge.

    • Heating mantle with magnetic stirring.

  • Procedure:

    • Set up the vacuum fractional distillation apparatus.

    • Place the crude essential oil and boiling chips into the distillation flask.

    • Slowly apply vacuum, reducing the system pressure.

    • Begin heating the oil gently with continuous stirring.

    • Monitor the temperature at the distillation head. Collect different fractions in separate receiving flasks as the temperature stabilizes at the boiling point of each component. The monoterpene fraction, including carene, will distill before the heavier sesquiterpenes.

    • Fractions rich in carene are identified by analyzing small aliquots using Gas Chromatography-Mass Spectrometry (GC-MS).

Step 3: High-Purity Isolation via Silica (B1680970) Gel Column Chromatography

Column chromatography is a powerful technique for separating individual compounds from a mixture based on their differential adsorption to a stationary phase[12]. For non-polar compounds like terpenes, normal-phase chromatography with a non-polar mobile phase is effective.

Experimental Protocol:

  • Materials:

    • Carene-rich fraction from distillation.

    • Silica gel (230-400 mesh).

    • Non-polar solvent (e.g., n-hexane) for the mobile phase.

    • Cotton or glass wool.

    • Sand.

  • Apparatus:

    • Glass chromatography column with a stopcock.

    • Beakers and Erlenmeyer flasks.

    • Collection tubes or flasks.

    • TLC plates and development chamber.

  • Procedure:

    • Column Preparation:

      • Insert a small plug of cotton or glass wool at the bottom of the column[13].

      • Prepare a slurry of silica gel in n-hexane.

      • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles[14][15].

      • Add a thin layer of sand on top of the packed silica to prevent disturbance.

      • Drain the excess solvent until the level is just at the top of the sand layer[13].

    • Sample Loading:

      • Dissolve the carene-rich fraction in a minimal amount of n-hexane.

      • Carefully apply the sample solution to the top of the column.

      • Allow the sample to absorb completely into the silica gel.

    • Elution and Fraction Collection:

      • Begin eluting the column by adding n-hexane.

      • Collect the eluent in a series of numbered fractions.

      • Monitor the separation by spotting fractions onto TLC plates and visualizing the spots under UV light or with a stain.

    • Analysis and Concentration:

      • Combine the fractions that contain the pure (+)-δ-3-carene, as determined by TLC or GC-MS analysis.

      • Remove the solvent using a rotary evaporator to obtain the purified compound.

Visualization of the Workflow

The following diagrams illustrate the logical flow of the isolation process and the progression of purification.

G Plant Plant Material (e.g., Pinus spp. Needles) SteamDist Step 1: Steam Distillation Plant->SteamDist CrudeOil Crude Essential Oil SteamDist->CrudeOil FracDist Step 2: Vacuum Fractional Distillation CrudeOil->FracDist CareneFraction Carene-Rich Fraction FracDist->CareneFraction ColumnChrom Step 3: Column Chromatography CareneFraction->ColumnChrom PureCarene High-Purity (+)-δ-3-Carene ColumnChrom->PureCarene

Caption: Overall workflow for the isolation of (+)-δ-3-Carene.

Caption: Logical diagram of the purification and enrichment stages.

References

The intricate dance of molecules: Unraveling the biosynthesis of (+)-2-Carene in plants

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical guide for researchers, scientists, and drug development professionals on the enzymatic pathway leading to the formation of the bicyclic monoterpene, (+)-2-Carene.

Introduction: this compound, a bicyclic monoterpene, is a significant constituent of the essential oils of numerous plant species, contributing to their characteristic aroma and possessing a range of biological activities. Its presence in various traditional remedies and its potential applications in the pharmaceutical and fragrance industries have spurred interest in understanding its natural production. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in plants, detailing the enzymatic reactions, key intermediates, and regulatory aspects. The document is intended to serve as a core resource for researchers engaged in natural product chemistry, metabolic engineering, and drug discovery.

The Core Biosynthetic Pathway: From a Universal Precursor to a Bicyclic Scaffold

The biosynthesis of this compound, like all monoterpenes in plants, originates from the universal C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are produced through the methylerythritol phosphate (B84403) (MEP) pathway in plastids. The key steps leading to this compound are as follows:

  • Formation of Geranyl Diphosphate (GPP): The journey begins with the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. This reaction is catalyzed by the enzyme geranyl diphosphate synthase (GPPS) , yielding the C10 compound, geranyl diphosphate (GPP). GPP serves as the linear precursor for all monoterpenes.

  • The Role of this compound Synthase: The crucial cyclization of the linear GPP molecule into the bicyclic carene skeleton is orchestrated by a specific monoterpene synthase, namely This compound synthase . While a dedicated this compound synthase has not been extensively characterized in the literature to the same extent as its isomer-producing counterpart, (+)-3-carene synthase, the general mechanism is well-understood within the terpene synthase family.

The Mechanistic Cascade within the this compound Synthase Active Site:

The conversion of GPP to this compound within the active site of the synthase is a sophisticated multi-step process involving highly reactive carbocation intermediates. The proposed mechanism, largely inferred from studies on related carene synthases, is as follows:

  • Ionization of GPP: The reaction is initiated by the metal-dependent (typically Mg²⁺ or Mn²⁺) ionization of GPP, where the diphosphate group departs, generating a geranyl cation.

  • Isomerization: The geranyl cation undergoes isomerization to form a linalyl diphosphate intermediate, which then ionizes to a linalyl cation. This isomerization allows for the necessary conformational flexibility for cyclization.

  • Cyclization to a Monocyclic Intermediate: The linalyl cation cyclizes to form the α-terpinyl cation, a common intermediate in the biosynthesis of many cyclic monoterpenes.

  • Second Cyclization and Formation of the Bicyclic Core: The α-terpinyl cation undergoes a second intramolecular cyclization, forming the characteristic bicyclo[4.1.0]heptane (carane) skeleton with a positive charge.

  • Stereospecific Deprotonation: The final and determining step in the formation of this compound is a stereospecific deprotonation from the carbocation intermediate. The removal of a proton from the C2 position leads to the formation of the double bond between C2 and C3, yielding the final product, this compound. The precise positioning of a basic amino acid residue within the enzyme's active site is thought to govern this specific deprotonation, distinguishing it from the formation of (+)-3-carene where deprotonation occurs at a different carbon.

Quantitative Data on this compound Occurrence

The abundance of this compound varies significantly among different plant species and even between different tissues of the same plant. The following table summarizes the quantitative data on this compound content in the essential oils of several plant species.

Plant SpeciesFamilyPlant PartThis compound Percentage of Essential Oil (%)Reference
Scutellaria multicaulisLamiaceaeAerial partsMinor constituent[1]
Scutellaria bornmuelleriLamiaceaeAerial parts4.6 (as part of total monoterpenes)[1]
Artemisia spp.AsteraceaeAerial partsVariable, often minor[2]
Pinus sylvestrisPinaceaeTurpentinePresent, but (+)-3-carene is major[3]
Ocotea quixosLauraceaeCupules, Bark, LeavesPresent in small amounts[4]
Erigeron spp.AsteraceaeAerial partsVariable, present in some species[5]

Note: This table is not exhaustive and represents a snapshot of available data. The concentration of this compound can be influenced by genetic factors, environmental conditions, and developmental stage of the plant.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Heterologous Expression and Purification of a Putative this compound Synthase

Objective: To produce and purify a candidate this compound synthase enzyme for in vitro characterization.

Methodology:

  • Gene Identification and Cloning: A candidate this compound synthase gene is identified from a plant of interest through transcriptome sequencing and homology-based screening using known monoterpene synthase sequences. The open reading frame (ORF) is amplified by PCR and cloned into a suitable expression vector (e.g., pET-28a) containing a purification tag (e.g., His-tag).

  • Transformation and Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific optical density (e.g., OD₆₀₀ of 0.6-0.8).

  • Cell Lysis and Protein Purification: After induction, cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The crude lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. The His-tagged protein is eluted with an imidazole (B134444) gradient.

  • Protein Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE. The concentration of the purified protein is determined using a standard protein assay (e.g., Bradford assay).

In Vitro Enzyme Activity Assay for this compound Synthase

Objective: To determine the enzymatic activity and product profile of the purified putative this compound synthase.

Methodology:

  • Reaction Setup: The enzyme assay is typically performed in a glass vial containing a reaction buffer (e.g., 50 mM HEPES, pH 7.0, 10 mM MgCl₂, 5 mM DTT), the substrate geranyl diphosphate (GPP), and the purified enzyme.

  • Incubation: The reaction mixture is overlaid with an organic solvent (e.g., n-hexane or pentane) to trap the volatile monoterpene products. The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Product Extraction: After incubation, the reaction is stopped (e.g., by adding EDTA), and the organic layer containing the monoterpene products is collected.

  • Product Analysis by GC-MS: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The identity of this compound is confirmed by comparing its retention time and mass spectrum with that of an authentic standard. The quantity of the product can be determined by using an internal standard.

Determination of Kinetic Parameters

Objective: To determine the Michaelis-Menten constant (Kₘ) and the catalytic rate (kcat) of the this compound synthase for its substrate GPP.

Methodology:

  • Varying Substrate Concentrations: Enzyme assays are performed as described above, but with varying concentrations of the substrate GPP, while keeping the enzyme concentration constant.

  • Initial Velocity Measurement: The reactions are terminated at different time points to ensure that the initial reaction velocities are measured (typically within the first 10-20% of substrate consumption).

  • Data Analysis: The initial velocities are plotted against the substrate concentrations. The Kₘ and Vₘₐₓ values are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis software. The kcat value is calculated from the Vₘₐₓ and the enzyme concentration.

Mandatory Visualizations

Biosynthesis Pathway of this compound

Biosynthesis_of_2_Carene cluster_MEP MEP Pathway cluster_Synthase This compound Synthase Active Site IPP Isopentenyl Diphosphate (IPP) GPP Geranyl Diphosphate (GPP) IPP->GPP GPPS DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GPP GPPS Geranyl_cation Geranyl Cation GPP->Geranyl_cation Ionization Linalyl_cation Linalyl Cation Geranyl_cation->Linalyl_cation Isomerization alpha_Terpinyl_cation α-Terpinyl Cation Linalyl_cation->alpha_Terpinyl_cation Cyclization Carane_cation Carane Cation alpha_Terpinyl_cation->Carane_cation Cyclization Product This compound Carane_cation->Product Deprotonation (at C2)

Caption: The biosynthetic pathway of this compound from IPP and DMAPP.

Experimental Workflow for Characterization of a this compound Synthase

Experimental_Workflow cluster_Gene Gene Discovery and Cloning cluster_Protein Protein Expression and Purification cluster_Analysis Enzyme Characterization Gene_ID Identify Candidate This compound Synthase Gene Cloning Clone Gene into Expression Vector Gene_ID->Cloning Expression Heterologous Expression in E. coli Cloning->Expression Purification Purify Recombinant Protein (e.g., Ni-NTA) Expression->Purification Activity_Assay In Vitro Activity Assay with GPP Purification->Activity_Assay GCMS Product Identification and Quantification (GC-MS) Activity_Assay->GCMS Kinetics Kinetic Parameter Determination Activity_Assay->Kinetics

Caption: A typical workflow for the characterization of a this compound synthase.

Conclusion

The biosynthesis of this compound in plants is a testament to the elegance and complexity of natural product chemistry. While the general principles of monoterpene biosynthesis provide a solid framework for understanding its formation, further research is needed to isolate and characterize specific this compound synthases from a wider range of plant species. Such studies will not only deepen our fundamental knowledge of plant specialized metabolism but also pave the way for the biotechnological production of this valuable monoterpene for various applications. The detailed protocols and data presented in this guide are intended to facilitate these future research endeavors.

References

An In-Depth Technical Guide on the Enantiomeric Purity and Determination of (+)-2-Carene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-2-Carene, a bicyclic monoterpene, is a valuable chiral building block in asymmetric synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. Its rigid, chiral scaffold makes it an attractive starting material for the synthesis of complex molecules with specific stereochemistry. The enantiomeric purity of this compound is a critical parameter, as the biological activity and pharmacological properties of its derivatives are often highly dependent on their stereoisomeric form. This technical guide provides a comprehensive overview of the methods used to determine the enantiomeric purity of this compound, including detailed experimental protocols and quantitative data analysis.

Core Concepts in Enantiomeric Purity Determination

The determination of the enantiomeric composition of a chiral substance is typically expressed as enantiomeric excess (e.e.), which is a measure of the dominance of one enantiomer over the other in a mixture. It is calculated as:

e.e. (%) = |([R] - [S]) / ([R] + [S])| * 100

Where [R] and [S] are the concentrations or mole fractions of the R and S enantiomers, respectively. A racemic mixture has an e.e. of 0%, while an enantiomerically pure substance has an e.e. of 100%.

The primary analytical techniques for determining the enantiomeric excess of this compound are chiral gas chromatography (GC), chiral high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy with the aid of chiral auxiliary reagents.

Analytical Methodologies for Enantiomeric Purity Determination

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation and quantification of volatile enantiomers like this compound. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Cyclodextrin-based CSPs are particularly effective for the enantioseparation of monoterpenes.

Experimental Protocol: Chiral GC-FID Analysis of 2-Carene (B1609329) Enantiomers

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral Column: A fused silica (B1680970) capillary column coated with a derivatized cyclodextrin (B1172386) stationary phase. A common choice is a column with a diethyl-tert-butylsilyl-β-cyclodextrin phase.

  • Carrier Gas: Hydrogen or Helium at an optimized flow rate.

  • Injection: Split injection is typically used to avoid column overload.

  • Oven Temperature Program: A temperature gradient is employed to ensure good separation and reasonable analysis times. For example, starting at a lower temperature and ramping up to a higher temperature.

  • Detection: The FID provides a response proportional to the mass of the eluted compound, allowing for accurate quantification of each enantiomer.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Logical Workflow for Chiral GC Analysis

Workflow for Chiral GC Analysis of this compound.

Quantitative Data from Chiral GC Analysis

The following table summarizes typical results obtained from the chiral GC analysis of 2-carene enantiomers. Retention times and resolution will vary depending on the specific column and analytical conditions.

ParameterValue
Chiral Stationary Phase Diethyl-tert-butylsilyl-β-cyclodextrin
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Program 60°C (1 min) to 200°C at 2°C/min
Carrier Gas Hydrogen at 80 cm/sec
Detector FID at 220°C
Retention Time this compound Varies, typically elutes first
Retention Time (-)-2-Carene Varies, typically elutes second
Resolution (Rs) > 1.5 for baseline separation
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another widely used technique for enantiomeric separation. For non-polar compounds like this compound, normal-phase chromatography with a polysaccharide-based chiral stationary phase is often employed.

Experimental Protocol: Chiral HPLC-UV Analysis of 2-Carene Enantiomers

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chiral Column: A column packed with a polysaccharide-based CSP, such as cellulose (B213188) or amylose (B160209) derivatives coated on a silica support.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio is optimized to achieve good separation.

  • Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.

  • Detection: UV detection at a wavelength where 2-carene exhibits some absorbance (typically in the low UV range).

  • Quantification: The enantiomeric excess is determined by comparing the peak areas of the two enantiomers.

Logical Workflow for Chiral HPLC Analysis

Workflow for Chiral HPLC Analysis of this compound.

Quantitative Data from Chiral HPLC Analysis

Specific quantitative data for the chiral HPLC separation of this compound is less commonly reported in the literature than for chiral GC. The development of a successful method would require screening of various polysaccharide-based columns and mobile phase compositions.

ParameterTypical Starting Conditions
Chiral Stationary Phase Cellulose or Amylose tris(3,5-dimethylphenylcarbamate)
Column Dimensions 250 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase Hexane/Isopropanol (e.g., 99:1 v/v)
Flow Rate 1.0 mL/min
Detector UV at 210 nm
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in the presence of a chiral solvating agent (CSA) or a chiral shift reagent (CSR), can be used to determine the enantiomeric excess of this compound. These chiral auxiliaries form transient diastereomeric complexes with the enantiomers, leading to the differentiation of their NMR signals.

Experimental Protocol: NMR Analysis with a Chiral Solvating Agent

  • Instrumentation: A high-resolution NMR spectrometer.

  • Sample Preparation: A solution of the this compound sample is prepared in a suitable deuterated solvent (e.g., CDCl₃). A specific molar equivalent of a chiral solvating agent, such as Pirkle's alcohol ((R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol), is added to the NMR tube.

  • Data Acquisition: A ¹H NMR spectrum is acquired.

  • Data Analysis: The signals of specific protons in the 2-carene molecule will be split into two sets of peaks, corresponding to the two diastereomeric complexes. The integration of these separated signals directly provides the ratio of the enantiomers.

Logical Relationship in NMR Enantiomeric Discrimination

NMR_Principle Enantiomers This compound & (-)-2-Carene (Identical NMR Spectra) Complexes Diastereomeric Complexes (this compound-CSA & (-)-2-Carene-CSA) Enantiomers->Complexes + CSA CSA Chiral Solvating Agent (CSA) (e.g., Pirkle's Alcohol) CSA->Complexes Spectra Distinct NMR Signals (Separated Peaks) Complexes->Spectra Integration Peak Integration Spectra->Integration ee Enantiomeric Excess (e.e.) Calculation Integration->ee

Principle of NMR Enantiomeric Discrimination.

Quantitative Data from NMR Analysis

The effectiveness of a chiral solvating agent is determined by the magnitude of the chemical shift difference (Δδ) between the signals of the two diastereomeric complexes.

ParameterExpected Observation
Chiral Solvating Agent Pirkle's alcohol
Solvent CDCl₃
Analyte Protons Olefinic or methyl protons of 2-carene
Chemical Shift Difference (Δδ) Varies depending on the proton and CSA concentration
Quantification Ratio of the integrated areas of the separated signals

Summary of Analytical Methods

Analytical TechniquePrincipleAdvantagesDisadvantages
Chiral Gas Chromatography (GC) Differential partitioning with a chiral stationary phase.High resolution, high sensitivity, suitable for volatile compounds.Requires sample volatility, potential for thermal degradation.
Chiral High-Performance Liquid Chromatography (HPLC) Diastereomeric interactions with a chiral stationary phase.Wide applicability, non-destructive, suitable for preparative separation.Can be less sensitive than GC, requires method development.
Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of transient diastereomeric complexes with a chiral auxiliary.Rapid analysis, non-destructive, provides structural information.Lower sensitivity, requires a chiral auxiliary, potential for signal overlap.

Conclusion

The determination of the enantiomeric purity of this compound is essential for its application in stereoselective synthesis and for ensuring the desired biological activity of its derivatives. Chiral gas chromatography with cyclodextrin-based columns is a highly effective and widely used method for this purpose, offering excellent resolution and sensitivity. Chiral HPLC provides a valuable alternative, particularly when preparative separation is also required. NMR spectroscopy with chiral solvating agents offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. The choice of the most appropriate technique will depend on the specific requirements of the analysis, including the sample matrix, the required level of accuracy, and the available instrumentation. This guide provides the foundational knowledge and detailed protocols to enable researchers, scientists, and drug development professionals to confidently assess the enantiomeric purity of this compound.

The Biological Activities of (+)-2-Carene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-2-Carene, a bicyclic monoterpene naturally present in a variety of plants, including conifers and aromatic herbs, has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of the biological activities of this compound, focusing on its anti-inflammatory, antimicrobial, antifungal, and neuroprotective effects. The information presented is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties, primarily attributed to its ability to modulate key inflammatory pathways.

Quantitative Data: Anti-inflammatory Activity

While specific IC50 values for this compound are not extensively reported in publicly available literature, studies on essential oils containing significant amounts of carene isomers indicate a potential for potent anti-inflammatory effects. For instance, essential oils rich in δ-3-carene, a closely related isomer, have shown significant inhibitory effects on inflammatory markers. One study reported an IC50 value of 0.603 mg/mL for δ-3-carene in a DPPH antioxidant assay, which is relevant to its anti-inflammatory capacity.[1] Further research is required to establish specific quantitative data for this compound.

Experimental Protocol: Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This protocol details a common in vitro method to assess the anti-inflammatory potential of compounds like this compound by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophage cell lines (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from Escherichia coli

  • This compound

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group with no LPS stimulation.

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition compared to the LPS-only treated group.

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of terpenes, including carenes, are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

  • NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). This compound is hypothesized to inhibit this pathway by preventing the phosphorylation of IκB kinase (IKK), thereby blocking IκBα degradation and the nuclear translocation of the p65 subunit of NF-κB.

  • MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in regulating the production of inflammatory mediators. Terpenes can modulate MAPK signaling by inhibiting the phosphorylation of these kinases, leading to a downstream reduction in the expression of inflammatory cytokines and enzymes.

cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) p65_nuc p65 NFkB->p65_nuc Translocates Nucleus Nucleus iNOS iNOS (Pro-inflammatory genes) p65_nuc->iNOS Induces Carene This compound Carene->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and the inhibitory point of this compound.

Antimicrobial and Antifungal Activities

This compound exhibits broad-spectrum activity against various pathogenic bacteria and fungi. Its lipophilic nature allows it to interact with and disrupt microbial cell membranes.

Quantitative Data: Antimicrobial and Antifungal Activities

Specific MIC and EC50 values for this compound are limited in the literature. However, studies on 3-carene (B45970) provide an indication of its potential. For instance, the MIC of 3-carene against Brochothrix thermosphacta and Pseudomonas fluorescens has been reported to be 20 mL/L.[2] Antifungal studies on derivatives of 3-carene have shown potent activity, with some compounds achieving 100% inhibition of Physalospora piricola at 50 µg/mL.[3]

Table 1: Antimicrobial and Antifungal Activity Data for Carene Isomers

CompoundOrganismActivityValueReference
3-CareneBrochothrix thermosphactaMIC20 mL/L[2]
3-CarenePseudomonas fluorescensMIC20 mL/L[2]
3-Caren-5-one oxime sulfonatesPhysalospora piricolaInhibition100% at 50 µg/mL[3]
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a standardized method for determining the MIC of an antimicrobial agent against a bacterial strain.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Incubator (37°C)

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • From a fresh bacterial culture (18-24 hours old), suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Antimicrobial Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls:

    • Growth Control: A well containing only the bacterial inoculum and broth.

    • Sterility Control: A well containing only broth.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Experimental Protocol: Fungal Radial Growth Inhibition Assay

This method is used to assess the antifungal activity of a compound by measuring the inhibition of mycelial growth.

Materials:

  • Fungal strain of interest

  • Potato Dextrose Agar (B569324) (PDA)

  • This compound

  • Sterile petri dishes

  • Sterile cork borer or scalpel

  • Incubator (25-28°C)

Procedure:

  • Media Preparation: Prepare PDA and amend it with different concentrations of this compound. Pour the amended PDA into sterile petri dishes.

  • Inoculation:

    • From a fresh fungal culture, cut a small disc (e.g., 5 mm diameter) of mycelial agar from the edge of an actively growing colony.

    • Place the mycelial disc, mycelium-side down, in the center of the PDA plates.

  • Incubation: Incubate the plates at an appropriate temperature for the fungal species (typically 25-28°C) for several days.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals.

  • Data Analysis: Calculate the percentage of growth inhibition compared to a control plate without the test compound.

cluster_0 Broth Microdilution Workflow a Prepare Serial Dilutions of this compound c Inoculate Microtiter Plate a->c b Prepare Standardized Bacterial Inoculum b->c d Incubate at 37°C for 16-20h c->d e Determine MIC (Lowest concentration with no visible growth) d->e

Caption: Workflow for the Broth Microdilution Assay.

Neuroprotective Effects

Emerging evidence suggests that monoterpenes, including those in the carene family, may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.

Quantitative Data: Neuroprotective Effects

Specific quantitative data on the neuroprotective effects of this compound are currently scarce in the scientific literature. Further research is needed to quantify its efficacy in various neuroprotection models.

Experimental Protocol: MTT Assay for Cell Viability in SH-SY5Y Neuroblastoma Cells

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and, in the context of neuroprotection, the ability of a compound to protect against neurotoxin-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Neurotoxin Exposure: Induce neurotoxicity by adding a neurotoxin (e.g., 100 µM 6-OHDA) and incubate for 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the control group (cells not treated with the neurotoxin).

Signaling Pathways in Neuroprotection

The potential neuroprotective effects of this compound may be mediated through the modulation of several key signaling pathways:

  • PI3K/Akt Pathway: This pathway is a critical regulator of cell survival and proliferation. Activation of the PI3K/Akt pathway can inhibit apoptosis and promote neuronal survival. Terpenoids have been shown to exert neuroprotective effects by modulating this pathway.

  • Antioxidant Signaling (Nrf2/HO-1 Pathway): Oxidative stress is a major contributor to neurodegeneration. This compound, as an antioxidant, may activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[4][5]

  • Apoptosis Signaling: Neurodegenerative diseases are characterized by neuronal apoptosis. This compound may exert neuroprotective effects by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, and by inhibiting the activation of caspases, which are key executioners of apoptosis.

Neurotoxin Neurotoxin ROS ↑ ROS Neurotoxin->ROS Apoptosis Apoptosis ROS->Apoptosis Carene This compound Carene->Apoptosis Inhibits Nrf2 Nrf2 Carene->Nrf2 Activates Cell_Survival Cell Survival Carene->Cell_Survival ARE ARE Nrf2->ARE Binds to HO1 HO-1 (Antioxidant Enzymes) ARE->HO1 Induces HO1->ROS Reduces HO1->Cell_Survival

Caption: Potential neuroprotective mechanism of this compound via the Nrf2/HO-1 pathway.

This compound is a promising natural compound with a range of biological activities that warrant further investigation for its potential therapeutic applications. Its demonstrated anti-inflammatory, antimicrobial, and antifungal properties, coupled with its potential for neuroprotection, make it a compelling candidate for drug discovery and development. This technical guide has provided a framework for understanding and investigating these activities, including quantitative data where available, detailed experimental protocols, and an overview of the implicated signaling pathways. Future research should focus on elucidating the precise molecular mechanisms of this compound and establishing a more comprehensive quantitative profile of its biological effects.

References

In Silico Exploration of (+)-2-Carene's Bioactive Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-2-Carene, a bicyclic monoterpene naturally present in the essential oils of various plants, including Catharanthus roseus, has garnered significant interest in the scientific community for its potential therapeutic applications.[1] This volatile organic compound is recognized for its sweet and pungent odor.[2] Emerging research, particularly through computational or in silico studies, has begun to unravel the molecular mechanisms underlying its diverse bioactivities. These computational approaches offer a rapid and cost-effective means to predict the interactions of small molecules like this compound with biological targets, thereby accelerating the drug discovery process.[3][4][5] This technical guide provides an in-depth overview of the in silico studies conducted to evaluate the bioactivity of this compound, with a focus on its anti-cancer, anti-inflammatory, and neuroprotective potential.

In Silico Methodologies in Drug Discovery

The investigation of this compound's bioactivity heavily relies on a variety of computational techniques. These methods allow researchers to simulate and predict the behavior of this monoterpene at a molecular level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] It is instrumental in understanding the binding affinity and interaction patterns between this compound and its protein targets. The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by a conformational search to identify the optimal binding pose. The strength of the interaction is then evaluated using a scoring function, which provides a quantitative measure of binding affinity, often expressed in kcal/mol.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations are often employed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide insights into the stability of the predicted binding pose and can reveal conformational changes in both the ligand and the protein upon binding.[7][8]

ADMET Prediction: A crucial step in early-stage drug discovery is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[9][10] In silico ADMET prediction models are used to assess the pharmacokinetic and toxicological profile of a compound, helping to identify potential liabilities before advancing to more resource-intensive experimental studies.[10][11][12]

Bioactivity of this compound: In Silico Findings

Computational studies have explored the therapeutic potential of this compound across various disease models.

Anti-Cancer Activity

In silico studies have highlighted the potential of this compound as an anti-cancer agent, particularly in the context of breast cancer.[1][13][14][15] Molecular docking simulations have been performed to evaluate the binding affinity of 2-carene (B1609329) against various breast cancer receptors.[1][13] These studies aim to understand the molecular interactions that could underlie its observed anti-tumor effects in experimental models.[1][13] While specific binding scores from the provided search results are not detailed, the research indicates that these computational analyses are a key part of evaluating its anti-cancer potential.[1][13] The mechanism of action is thought to involve the induction of apoptosis (programmed cell death) in cancer cells.[16]

Anti-Inflammatory Activity

The anti-inflammatory properties of terpenes, including carene isoforms, are a subject of ongoing research.[17] In silico studies have investigated the interaction of these compounds with key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[3][7][17][18] The inhibition of COX-2 is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[7][19] Molecular docking studies can predict the binding affinity of this compound to the active site of COX-2, providing a rationale for its potential anti-inflammatory effects.[3][7]

Neuroprotective Effects

While direct in silico studies on the neuroprotective effects of this compound are not extensively detailed in the provided results, the broader class of N-propargylamines, which share some structural similarities, have been investigated for their neuroprotective properties through computational methods.[20][21] These studies often involve docking with targets implicated in neurodegenerative diseases, such as caspase-3, an enzyme involved in apoptosis.[22] Such computational approaches could be applied to further explore the potential of this compound in the context of neurological disorders.[20][21][22][23]

Quantitative Data

The following tables summarize the types of quantitative data typically generated in in silico studies of this compound.

Target Protein PDB ID Docking Score (kcal/mol) Key Interacting Residues Reference
Breast Cancer ReceptorsNot SpecifiedData not available in snippetsData not available in snippets[1][13]
Cyclooxygenase-2 (COX-2)e.g., 5IKR, 3LN0Data not available in snippetsData not available in snippets[24][25]
Alpha-Topoisomerase IIe.g., 1ZXMData not available in snippetsData not available in snippets[26]

Table 1: Representative Molecular Docking Targets for this compound Bioactivity. Note: Specific quantitative data for this compound was not available in the provided search results. The table indicates the types of targets investigated.

ADMET Parameter Predicted Value/Classification Method/Software Reference
Lipinski's Rule of FiveCompliant/Non-compliantADMETlab, SwissADME[12][24]
Blood-Brain Barrier (BBB) PenetrationYes/NoADMETlab, SwissADME[24]
Human Intestinal Absorption (HIA)High/LowADMETlab, SwissADME[24]
CarcinogenicityCarcinogen/Non-carcinogenIn silico prediction systems[20][21]
Acute Oral ToxicityToxic/Non-toxicIn silico prediction systems[12]

Table 2: Typical ADMET Parameters Predicted for this compound. Note: Specific predicted values for this compound were not available in the provided search results. The table lists common parameters evaluated.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in silico research.

Molecular Docking Protocol
  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The active site for docking is defined based on the co-crystallized ligand or through binding site prediction algorithms.[6]

  • Ligand Preparation: The 3D structure of this compound is generated and optimized using computational chemistry software. This involves assigning proper atom types and charges.

  • Docking Simulation: A molecular docking program (e.g., AutoDock, Glide) is used to perform the docking calculations.[27] The software explores various conformations of the ligand within the defined active site of the protein and calculates the binding energy for each pose.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose based on the docking score. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

ADMET Prediction Protocol
  • Compound Input: The chemical structure of this compound is provided as input to an ADMET prediction tool, often in SMILES format.

  • Selection of Properties: The user selects the desired ADMET properties to be predicted from a comprehensive list offered by the software or web server (e.g., ADMETlab 2.0).[11]

  • Prediction and Analysis: The tool uses pre-built quantitative structure-activity relationship (QSAR) models to predict the properties.[28] The results are presented in a tabular format, often with a qualitative assessment (e.g., high, low, yes, no) and a probability score.[12]

Visualizations

In Silico Drug Discovery Workflow

G cluster_0 Target Identification & Validation cluster_1 Lead Discovery cluster_2 Lead Optimization cluster_3 Preclinical & Clinical Development Genomics Genomics Proteomics Proteomics Genomics->Proteomics Bioinformatics Bioinformatics Proteomics->Bioinformatics Target Target Bioinformatics->Target Virtual_Screening Virtual Screening Target->Virtual_Screening HTS High-Throughput Screening Target->HTS Fragment_Based Fragment-Based Design Target->Fragment_Based Hits Hits Virtual_Screening->Hits HTS->Hits Fragment_Based->Hits ADMET_Prediction ADMET Prediction Hits->ADMET_Prediction MD_Simulations MD Simulations ADMET_Prediction->MD_Simulations Lead_Compound Lead_Compound MD_Simulations->Lead_Compound In_Vivo_Testing In_Vivo_Testing Lead_Compound->In_Vivo_Testing In Vivo Testing Clinical_Trials Clinical_Trials In_Vivo_Testing->Clinical_Trials

Caption: A generalized workflow for in silico drug discovery.

Molecular Docking Workflow

G Input Input Structures - Protein (PDB) - Ligand (SDF/MOL2) Preparation Preparation - Add Hydrogens - Assign Charges - Define Binding Site Input->Preparation Docking Molecular Docking (e.g., AutoDock, Glide) Preparation->Docking Scoring Scoring & Ranking - Binding Energy (kcal/mol) Docking->Scoring Analysis Post-Docking Analysis - Interaction Analysis - Visualization Scoring->Analysis Output Predicted Binding Pose & Affinity Analysis->Output

Caption: A typical workflow for molecular docking studies.

Simplified Anti-Inflammatory Pathway

G Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Two_Carene This compound Two_Carene->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by this compound.

Conclusion

In silico studies have proven to be invaluable in elucidating the potential bioactivities of natural compounds like this compound. The computational evidence strongly suggests that this compound warrants further investigation as a potential therapeutic agent, particularly in the realms of oncology and inflammatory diseases. Molecular docking and ADMET prediction studies provide a solid foundation for its anti-cancer and anti-inflammatory properties. Future research should focus on validating these in silico findings through rigorous in vitro and in vivo experiments to fully characterize its pharmacological profile and advance its potential clinical applications.

References

Potential Therapeutic Applications of (+)-2-Carene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-2-Carene, a bicyclic monoterpene naturally present in the essential oils of various plants, has emerged as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the current state of research into the potential therapeutic applications of this compound, with a focus on its anti-inflammatory, analgesic, neuroprotective, antimicrobial, and anticancer properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to facilitate further investigation and drug discovery efforts.

Anti-inflammatory and Analgesic Properties

While direct quantitative data for the anti-inflammatory and analgesic effects of isolated this compound is limited in the currently available literature, studies on related carane (B1198266) derivatives and essential oils containing 2-carene (B1609329) suggest a potential role in modulating inflammatory and pain pathways.

Quantitative Data
Experimental Protocols

1.2.1. In Vitro Anti-inflammatory Assay: Nitric Oxide Production in RAW 264.7 Macrophages

This assay is a standard method to screen compounds for their ability to inhibit the production of the pro-inflammatory mediator nitric oxide.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Nitric Oxide Measurement: After a 24-hour incubation period, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

1.2.2. In Vivo Analgesic Assay: Hot Plate Test in Mice

The hot plate test is a common method to evaluate the central analgesic activity of a compound.

  • Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.

  • Procedure: Mice are individually placed on the hot plate, and the latency to the first sign of pain response (e.g., paw licking, jumping) is recorded. A cut-off time is established to prevent tissue damage.

  • Dosing: this compound is administered to the test group of mice, typically via oral or intraperitoneal routes, at a predetermined time before the test. A control group receives the vehicle.

  • Data Analysis: The increase in reaction time (latency) for the treated group compared to the control group is calculated to determine the analgesic effect.

1.2.3. In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a widely used model to assess the anti-inflammatory activity of compounds against acute inflammation.

  • Induction of Edema: A sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of the rats.

  • Treatment: this compound is administered orally or intraperitoneally at various doses prior to the carrageenan injection.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume to that of the control group.

Neuroprotective Potential

The neuroprotective effects of monoterpenes are an active area of research. While specific studies on this compound are emerging, the general neuroprotective properties of related compounds suggest its potential in mitigating neuronal damage.

Quantitative Data

Specific quantitative data on the neuroprotective efficacy of this compound in models like the SH-SY5Y neuroblastoma cell line (e.g., percentage increase in cell viability after oxidative stress) is not yet well-documented in peer-reviewed literature.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a common in vitro model for studying neurodegenerative diseases and neuroprotective agents.

  • Cell Culture and Differentiation: SH-SY5Y cells are cultured in a 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12 Nutrient Mix, supplemented with 10% FBS and 1% penicillin-streptomycin. For a more mature neuronal phenotype, cells can be differentiated using agents like retinoic acid.

  • Induction of Neurotoxicity: Neurotoxicity can be induced by exposing the cells to neurotoxins such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂).

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified period before the addition of the neurotoxin.

  • Assessment of Cell Viability: Cell viability is typically assessed using the MTT assay. The absorbance is measured, and the percentage of viable cells in the treated groups is calculated relative to the control group.

Antimicrobial Activity

Terpenes are known for their antimicrobial properties. The evaluation of this compound against a spectrum of pathogenic microorganisms is crucial to determine its potential as an antimicrobial agent.

Quantitative Data

Specific Minimum Inhibitory Concentration (MIC) values for this compound against key pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans are not consistently reported across the literature. This represents a significant data gap that needs to be addressed.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard laboratory method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Anticancer Properties

Recent research has begun to explore the anticancer potential of this compound, particularly in nanoformulations, which can enhance its bioavailability and efficacy.

Quantitative Data

A study on a 2-carene nanoemulsion demonstrated notable cytotoxicity against the MDA-MB-231 human breast cancer cell line.

Cell LineCompound FormulationCytotoxicityReference
MDA-MB-2312-Carene Nanoemulsion54.31%[1]

Specific IC50 values for this compound against other cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) are not yet widely available.

Experimental Protocol: In Vivo Anticancer Activity in a DMBA-Induced Rat Model

This in vivo model is used to evaluate the antitumor effects of compounds on chemically induced mammary tumors.

  • Tumor Induction: Mammary tumors are induced in female rats by the administration of 7,12-dimethylbenz(a)anthracene (DMBA).

  • Treatment: Once tumors are established, the rats are treated with the 2-carene nanoemulsion. A control group receives the vehicle.

  • Evaluation of Antitumor Activity: Tumor volume and incidence are monitored throughout the study. At the end of the study, tumors are excised, weighed, and subjected to histopathological examination.

  • Biochemical Analysis: Blood and tissue samples can be collected to analyze the levels of antioxidant enzymes and inflammatory markers to understand the mechanism of action.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, HeLa) are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways

The therapeutic effects of natural compounds are often mediated through their interaction with key cellular signaling pathways. While the specific pathways modulated by this compound are still under investigation, plausible targets based on the activities of other terpenes include the NF-κB, MAPK, and PI3K/Akt pathways.

Potential Signaling Pathways
  • NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. Inhibition of NF-κB activation can lead to a reduction in the expression of pro-inflammatory cytokines and enzymes.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. Modulation of this pathway can have significant therapeutic implications.

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. Its modulation can be a key mechanism for both neuroprotective and anticancer effects.

Experimental Workflow for Pathway Analysis

G cluster_0 Cellular Model cluster_1 Protein Extraction and Analysis cluster_2 Pathway Component Detection cell_culture Cell Culture (e.g., RAW 264.7, SH-SY5Y) treatment Treatment with This compound cell_culture->treatment stimulation Stimulation (e.g., LPS, H2O2) treatment->stimulation lysis Cell Lysis stimulation->lysis protein_quantification Protein Quantification lysis->protein_quantification western_blot Western Blot protein_quantification->western_blot nf_kb p-IκBα, Nuclear p65 western_blot->nf_kb NF-κB Pathway mapk p-p38, p-ERK, p-JNK western_blot->mapk MAPK Pathway pi3k_akt p-Akt, p-mTOR western_blot->pi3k_akt PI3K/Akt Pathway G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Cascades cluster_2 Transcription Factors cluster_3 Cellular Responses plus_2_carene This compound mapk MAPK (p38, ERK, JNK) plus_2_carene->mapk Inhibits? pi3k_akt PI3K/Akt plus_2_carene->pi3k_akt Modulates? ikk IKK plus_2_carene->ikk Inhibits? lps LPS lps->mapk lps->ikk ap_1 AP-1 mapk->ap_1 apoptosis Apoptosis mapk->apoptosis pi3k_akt->apoptosis Inhibits proliferation Proliferation pi3k_akt->proliferation nf_kb NF-κB ikk->nf_kb inflammation Inflammation (NO, Cytokines) nf_kb->inflammation ap_1->inflammation

References

An In-depth Technical Guide to the Safe Handling of (+)-2-Carene in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-2-Carene is a natural bicyclic monoterpene commonly found in the essential oils of plants like pine, rosemary, and cedarwood. In the context of chemical research and drug development, it serves as a valuable chiral building block for the synthesis of various chiral compounds, including non-racemic 2,2-dimethyl-1,3-disubstituted cyclopropane (B1198618) derivatives.[1] While a useful reagent, its physical and chemical properties, particularly its flammability and potential health hazards, necessitate strict adherence to safety protocols in a laboratory setting. This guide provides comprehensive technical information on the safe handling, storage, and emergency procedures for this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical and Identification Data

Proper identification and understanding of the physical properties of this compound are foundational to its safe handling.

PropertyValueReference(s)
IUPAC Name (1S,6R)-3,7,7-Trimethylbicyclo[4.1.0]hept-2-ene
Synonyms This compound, (1S-cis)-3,7,7-Trimethylbicyclo[4.1.0]hept-2-ene[2]
CAS Number 4497-92-1[2][3]
EC Number 224-792-4[2][3]
Molecular Formula C₁₀H₁₆[2][4]
Molecular Weight 136.23 g/mol [2][4]
Appearance Colorless clear liquid[2]
Boiling Point 167 - 168 °C[1][2]
Density 0.862 g/mL at 25 °C[1][2]
Flash Point 38 °C (100.4 °F) - closed cup[2][3]
Refractive Index n20/D 1.476
Solubility Insoluble in water.[5][6] Miscible with fats and oils.[6][5][6]

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. Understanding its specific dangers is critical for risk assessment and the implementation of control measures.[7]

Hazard ClassificationGHS Hazard StatementSignal WordPictogramReference(s)
Flammable Liquid H226: Flammable liquid and vaporWarning/DangerGHS02 (Flame)[2][3][4][7][8]
Aspiration Hazard H304: May be fatal if swallowed and enters airwaysDangerGHS08 (Health Hazard)[4][7][8]
Skin Irritation H315: Causes skin irritationWarningGHS07 (Exclamation Mark)[4][7][8]
Skin Sensitization H317: May cause an allergic skin reactionWarningGHS07 (Exclamation Mark)[4][7][8]
Aquatic Hazard (Acute) H400: Very toxic to aquatic lifeWarningGHS09 (Environment)[4][8]
Aquatic Hazard (Chronic) H411: Toxic to aquatic life with long lasting effects(None)GHS09 (Environment)[4][8]

Toxicological Summary: While detailed toxicological data is limited for many exposure routes, the primary risks are associated with its flammability and aspiration toxicity.[2][9] Ingestion poses a significant risk of aspiration into the lungs, which can be fatal.[7] Direct contact can cause skin irritation and may lead to allergic sensitization.[4][7][8]

Experimental Protocols: Safe Handling and Storage

Adherence to standardized procedures is essential to mitigate the risks associated with this compound.

Protocol 3.1: General Handling

  • Risk Assessment: Before any new procedure, conduct a thorough risk assessment. Review the Safety Data Sheet (SDS).[2]

  • Engineering Controls: All manipulations of this compound must be performed in a well-ventilated area, preferably inside a certified chemical fume hood to avoid inhalation of vapors.[2][10]

  • Ignition Source Control: Keep the compound away from all sources of ignition, including open flames, hot surfaces, sparks, and static discharge.[2][3][7][8][11] Use only non-sparking tools and explosion-proof equipment for transfers of large quantities.[7][8]

  • Electrostatic Prevention: When transferring the liquid, take precautionary measures against static discharges by grounding and bonding containers and receiving equipment.[2][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 4.

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before breaks.[2][9]

G cluster_prep Preparation Phase cluster_work Active Handling cluster_post Post-Procedure prep 1. Review SDS & Assess Risks ppe_don 2. Don Correct PPE prep->ppe_don setup 3. Prepare Work Area (Fume Hood, Grounding) ppe_don->setup dispense 4. Dispense Chemical setup->dispense procedure 5. Perform Experiment dispense->procedure waste 6. Dispose of Waste (Labeled Hazardous Waste) procedure->waste cleanup 7. Decontaminate Area & Equipment waste->cleanup ppe_doff 8. Remove PPE & Wash Hands cleanup->ppe_doff

Caption: General laboratory workflow for handling this compound.

Protocol 3.2: Storage

  • Container: Keep the container tightly closed to prevent the escape of vapors.[2][3][9][11] Containers that have been opened must be carefully resealed and kept upright.[2]

  • Location: Store in a cool, dry, and well-ventilated place.[2][3][9][10] The storage area should be a designated flammables area, such as an approved flammable liquid storage cabinet.[7][11]

  • Segregation: Store away from incompatible materials, specifically strong oxidizing agents and strong acids.[7][9]

  • Quantity: Keep stock levels of hazardous materials to a minimum.[12]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls are the primary method of exposure reduction, supplemented by mandatory PPE.

Control TypeSpecifications and RemarksReference(s)
Engineering Controls Handle exclusively in a chemical fume hood. Ensure ventilation systems are explosion-proof. Eyewash stations and safety showers must be readily accessible.[7][10]
Eye/Face Protection Wear chemical safety glasses with side-shields or goggles. A face shield is recommended when handling larger quantities. Equipment must be approved under standards such as NIOSH (US) or EN 166 (EU).[2][8][9]
Skin Protection Gloves: Chemical-resistant nitrile rubber gloves are recommended. A minimum thickness of 0.4 mm is specified, with a breakthrough time greater than 480 minutes. Always inspect gloves before use and dispose of contaminated gloves properly. Clothing: Wear an impervious lab coat, preferably flame-retardant and antistatic.[2][8][10]
Respiratory Protection Not typically required when adequate engineering controls (fume hood) are used. If ventilation is insufficient or exposure limits are exceeded, a NIOSH/MSHA approved respirator with an appropriate organic vapor cartridge is necessary.[8][9][10]

Emergency Procedures

Rapid and correct response to emergencies such as spills, fires, or personnel exposure is crucial.

Protocol 5.1: First Aid Measures

Exposure RouteFirst Aid ProtocolReference(s)
Inhalation Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][9]
Skin Contact Remove contaminated clothing. Wash the affected area immediately with soap and plenty of water for at least 15 minutes. If skin irritation or a rash occurs, consult a physician.[2][9][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Get medical attention.[2][7][9][13]
Ingestion Do NOT induce vomiting due to the high risk of chemical aspiration into the lungs. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention or contact a poison control center.[2][7][9]

Protocol 5.2: Firefighting Measures

  • Suitable Extinguishing Media: Use dry powder, dry sand, foam, or carbon dioxide (CO₂).[2][14]

  • Unsuitable Extinguishing Media: Do NOT use a direct water jet, as it may spread the fire.[2] Water spray may be used to cool unopened containers.[2]

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[2] Vapors can accumulate in low areas and form explosive mixtures with air.[2] Hazardous combustion products include carbon oxides.[2]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[2][7]

Protocol 5.3: Accidental Release Measures

  • Evacuate & Isolate: Evacuate non-essential personnel from the area.

  • Control Ignition Sources: Remove all sources of ignition immediately.[2][7]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[2]

  • Clean-up: Contain the spill and then collect it with a non-combustible, inert absorbent material (e.g., sand, earth, vermiculite).[2] Place the absorbed material into a suitable, labeled container for hazardous waste disposal according to local regulations.[2]

G cluster_hazards Hazard Identification cluster_controls Hierarchy of Controls cluster_eng_details cluster_admin_details cluster_ppe_details hazards This compound Hazards flam Flammable Liquid hazards->flam asp Aspiration Toxicant hazards->asp skin Skin Irritant/ Sensitizer hazards->skin eng Engineering Controls hazards->eng admin Administrative Controls fume_hood Fume Hood eng->fume_hood grounding Grounding eng->grounding vent Ventilation eng->vent ppe Personal Protective Equipment (PPE) sops SOPs admin->sops training Training admin->training goggles Goggles/ Face Shield ppe->goggles gloves Nitrile Gloves ppe->gloves coat Lab Coat ppe->coat

Caption: Hazard identification and control pathway for this compound.

References

A Technical Guide to Plant Species with High (+)-2-Carene Content

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of plant species known to contain significant levels of (+)-2-Carene, a bicyclic monoterpene of interest for its potential biological activities. This guide includes quantitative data, detailed experimental protocols for extraction and analysis, and visualizations of relevant biochemical and experimental workflows.

Introduction to this compound

This compound is a natural bicyclic monoterpenoid and an isomer of the more commonly referenced Δ³-carene.[1][2] It is a constituent of the essential oils of various plants, contributing to their characteristic aroma.[2] Like other monoterpenes, it is synthesized in plants and plays a role in defense against herbivores and pathogens.[3] Research into specific carene isomers is growing due to their potential applications in the pharmaceutical and fragrance industries. This guide focuses specifically on the this compound enantiomer.

Plant Species and Quantitative Data

The concentration of this compound can vary significantly based on the plant's origin, genetics, time of harvest, and the extraction method employed.[4] Conifers, in particular, are known producers of carene isomers as major components of their turpentine.[3][5] The following table summarizes available quantitative data for this compound in various plant species.

Plant SpeciesPlant PartThis compound Content (% of Essential Oil)Extraction MethodReference
Picea abies (Norway Spruce)-Presence confirmed, biotransformed from (+)-3-CareneSuspension Culture[3]
Alpinia conchigera-Natural product componentNot specified[2]
Ligusticum striatum (Szechuan lovage)-Natural product componentNot specified[2]
Cyperus rotundus (Nut grass)-Reported presenceNot specified[1]
Zingiber montanum (Cassumunar ginger)-Reported presenceNot specified[1]

Note: Specific quantitative data for this compound is limited in readily available literature, which often groups isomers or focuses on the more abundant Δ³-carene. The plants listed are confirmed sources, representing promising candidates for further investigation.

Experimental Protocols

Accurate quantification of this compound requires standardized extraction and analytical procedures. The following sections detail common methodologies.

Essential Oil Extraction

The choice of extraction method is critical as it can influence the final composition and yield of the essential oil.[6]

  • Steam Distillation : This is the most common and efficient method for extracting essential oils from most plant materials, including hardy and woody parts.[6][7][8]

    • Preparation : The plant material (e.g., leaves, bark, needles) is placed in a still.

    • Extraction : Pressurized steam is passed through the plant material, which vaporizes the volatile compounds, including this compound.[8][9]

    • Condensation : The vapor mixture (steam and essential oil) is cooled, condensing it back into a liquid.[9]

    • Separation : The essential oil, being immiscible with water, naturally separates from the hydrosol (floral water) and can be collected.[8]

  • Solvent Extraction : This method is suitable for delicate plant materials that cannot withstand the high temperatures of steam distillation.[6][9]

    • Extraction : Plant material is soaked in a solvent such as hexane (B92381) or ethanol (B145695), which dissolves the aromatic compounds.[6]

    • Evaporation : The solvent is evaporated under reduced pressure, leaving a concentrated, waxy substance called a "concrete."

    • Purification : The concrete is further processed with ethanol to extract the "absolute," a highly concentrated aromatic oil.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for separating, identifying, and quantifying individual volatile components within an essential oil.[10][11]

  • Sample Preparation :

    • Dilute the extracted essential oil in a suitable solvent (e.g., ethyl acetate (B1210297) or ethanol) to a concentration within the linear range of the instrument.[12]

    • Add an internal standard (e.g., n-tridecane at 100 µg/mL) to the diluted sample for accurate quantification.[12]

    • Filter the sample before injection if any particulate matter is present.

  • GC-MS Instrumentation and Conditions : The following are typical parameters adapted from validated methods for terpene analysis.[10][13]

    • Gas Chromatograph : Agilent GC7890B or similar.

    • Mass Spectrometer : Agilent MS5977B or similar.

    • Column : DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.[13]

    • Injection Mode : Splitless, 1 µL injection volume.[13]

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.[13]

    • Oven Temperature Program :

      • Initial temperature: 60°C, hold for 1 minute.

      • Ramp: Increase at 12°C/min to 320°C.

      • Hold: Hold at 320°C for 7.3 minutes.[13]

    • MS Parameters :

      • Transfer Line Temperature: 280°C.[13]

      • Ion Source Temperature: 250°C.[13]

      • Ionization Mode: Electron Ionization (EI) at 70eV.[13]

      • Scan Range: 25-550 m/z.[13]

  • Data Analysis and Quantification :

    • Identification : Identify this compound by comparing its retention time and mass spectrum with that of a certified reference standard. The mass spectrum can also be matched against spectral libraries like Wiley11/NIST 2017.[13]

    • Quantification : Create a calibration curve using a certified reference standard of this compound at various concentrations. The concentration of this compound in the sample is determined by comparing its peak area (normalized to the internal standard) against the calibration curve.

Visualizations

The following diagrams illustrate the biosynthetic pathway of monoterpenes and a standard workflow for their analysis.

Monoterpene_Biosynthesis cluster_precursors IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP LPP Linalyl Pyrophosphate (LPP) GPP->LPP Isomerization Carene_Synthase (+)-3-Carene Synthase LPP->Carene_Synthase Plus_3_Carene (+)-3-Carene Carene_Synthase->Plus_3_Carene Cyclization Biotransformation Biotransformation (e.g., in Picea abies) Plus_3_Carene->Biotransformation Plus_2_Carene This compound Biotransformation->Plus_2_Carene

Caption: Biosynthesis of this compound from primary precursors.

Experimental_Workflow Start Plant Material Collection Extraction Essential Oil Extraction (e.g., Steam Distillation) Start->Extraction SamplePrep Sample Preparation (Dilution & Internal Standard) Extraction->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS DataProcessing Data Processing (Peak Integration & Identification) GCMS->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification Result Reported this compound Concentration Quantification->Result

Caption: Standard workflow for quantification of this compound.

References

Methodological & Application

Enantioselective Synthesis from (+)-2-Carene: Applications in Natural Product and Pyrethroid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of complex molecules using (+)-2-carene as a chiral starting material. Due to its rigid bicyclic structure and defined stereochemistry, this compound, and its readily available isomer (+)-3-carene, serve as versatile building blocks in the synthesis of high-value compounds such as the anti-cancer agent (+)-ingenol and various pyrethroid insecticides.

Application 1: Total Synthesis of (+)-Ingenol

(+)-Ingenol is a complex diterpenoid that is the core structure of ingenol (B1671944) mebutate, a drug used to treat actinic keratosis. A highly efficient 14-step total synthesis of (+)-ingenol has been developed by Baran and co-workers, starting from the closely related and inexpensive monoterpene (+)-3-carene. This synthesis showcases a two-phase strategy inspired by biosynthesis, involving a "cyclase phase" to construct the carbon skeleton and an "oxidase phase" for late-stage functionalization.

Experimental Workflow: Total Synthesis of (+)-Ingenol

A (+)-3-Carene B Intermediate 1 (Chlorinated Ketone) A->B  Chlorination,  Ozonolysis C Intermediate 2 (Aldol Adduct) B->C  Reductive Alkylation,  Aldol Reaction D Intermediate 3 (Pauson-Khand Product) C->D  Nucleophilic Addition,  Silylation,  Pauson-Khand Reaction E Intermediate 4 (Tigliane Core) D->E  Nucleophilic Addition,  Diol Protection F (+)-Ingenol E->F  Pinacol Rearrangement,  Allylic Oxidations,  Dehydration

Caption: Overall workflow for the total synthesis of (+)-Ingenol from (+)-3-Carene.

Key Experimental Protocol: Synthesis of Intermediate 1 (Chlorinated Ketone) from (+)-3-Carene

This protocol details the initial steps in the synthesis of (+)-ingenol, converting the starting material into a key chlorinated ketone intermediate.

Materials:

  • (+)-3-Carene (1.0 equiv)

  • t-Butyl hypochlorite (B82951) (1.1 equiv)

  • AIBN (0.05 equiv)

  • Carbon tetrachloride (CCl₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Ozone (O₃)

  • Thiourea (B124793) (1.5 equiv)

Procedure:

  • A solution of (+)-3-carene (1.0 equiv) in CCl₄ is treated with t-butyl hypochlorite (1.1 equiv) and AIBN (0.05 equiv).

  • The reaction mixture is heated to reflux for 2 hours.

  • The solvent is removed under reduced pressure, and the crude product is purified by chromatography to yield the chlorinated alkene.

  • The chlorinated alkene is dissolved in a mixture of DCM and MeOH.

  • The solution is cooled to -78 °C, and ozone is bubbled through until a blue color persists.

  • The solution is purged with nitrogen, and thiourea (1.5 equiv) is added.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The mixture is concentrated, and the residue is purified by column chromatography to afford the chlorinated ketone intermediate.

Quantitative Data for (+)-Ingenol Synthesis
StepProductYield (%)
1-2Chlorinated Ketone48
3-4Aldol Adduct70 (over two steps)
5-7Pauson-Khand Product65 (over three steps)
8-9Tigliane Core75 (over two steps)
10-14(+)-Ingenol15 (over five steps)
Overall (+)-Ingenol ~1.2

Application 2: Synthesis of Pyrethroid Insecticides

This compound and (+)-3-carene are valuable chiral precursors for the synthesis of pyrethroid insecticides, which are synthetic compounds based on the structure of natural pyrethrins. A key component of many pyrethroids is (+)-trans-chrysanthemic acid.

Synthetic Pathway to (+)-trans-Chrysanthemic Acid from (+)-3-Carene

A (+)-3-Carene B (+)-4α-Acetyl-2-carene A->B  Acetylation C Carene Derivative B->C  Methylation D cis-Dihydrochrysanthemolactone C->D  Ozonolysis,  Lead Tetraacetate  Oxidation E (+)-trans-Chrysanthemic Acid D->E  Isomerization

Caption: Synthetic route to (+)-trans-Chrysanthemic Acid from (+)-3-Carene.

Key Experimental Protocol: Synthesis of (+)-4α-Acetyl-2-carene from (+)-3-Carene

This protocol describes the initial functionalization of (+)-3-carene to a key acetylated intermediate en route to pyrethroids.

Materials:

  • (+)-3-Carene (1.0 equiv)

  • Acetic anhydride (B1165640) (2.0 equiv)

  • Anhydrous zinc chloride (0.1 equiv)

Procedure:

  • A mixture of (+)-3-carene (1.0 equiv) and acetic anhydride (2.0 equiv) is prepared.

  • Anhydrous zinc chloride (0.1 equiv) is added cautiously.

  • The reaction mixture is heated at 60 °C for 4 hours.

  • The mixture is cooled to room temperature and poured into ice-water.

  • The product is extracted with diethyl ether.

  • The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the residue is distilled under reduced pressure to give (+)-4α-acetyl-2-carene.

Quantitative Data for Pyrethroid Precursor Synthesis
Starting MaterialProductKey ReagentsYield (%)Enantiomeric Excess (%)Reference
(+)-3-Carene(+)-4α-Acetyl-2-careneAc₂O, ZnCl₂~70>95[1]
(+)-4α-Acetyl-2-carenecis-Dihydrochrysanthemolactone1. MeI, 2. O₃, 3. Pb(OAc)₄Not specifiedNot specified[2]
(+)-3-CareneDeltamethric acid precursor1. Ac₂O, 2. Oxidation, 3. RearrangementNot specifiedNot specified[3]

Conclusion

This compound and its isomer (+)-3-carene are readily available and cost-effective chiral starting materials that provide access to complex and valuable molecules. The protocols and data presented here for the synthesis of (+)-ingenol and pyrethroid precursors highlight the utility of these natural products in enantioselective synthesis. These methodologies are of significant interest to researchers in synthetic organic chemistry, medicinal chemistry, and the agrochemical industry. Further exploration of the reactivity of the carene scaffold is likely to lead to the development of new and efficient synthetic routes to other important chiral compounds.

References

Application Notes: (+)-2-Carene in the Synthesis of Chiral Phosphine-Phosphite Ligands for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-2-Carene, a bicyclic monoterpene readily available from natural sources, serves as a versatile chiral building block for the synthesis of novel ligands for asymmetric catalysis. Its rigid bicyclic framework and inherent chirality make it an attractive scaffold for creating a well-defined chiral environment around a metal center. This document outlines the application of this compound in the synthesis of a specific phosphine-phosphite ligand and its successful application in the rhodium-catalyzed asymmetric hydroformylation of vinyl acetate (B1210297), a key reaction for producing chiral aldehydes.

Core Application: Asymmetric Hydroformylation

Asymmetric hydroformylation is a highly atom-economical process that converts alkenes into valuable chiral aldehydes using syngas (a mixture of CO and H₂). The enantioselectivity of this reaction is critically dependent on the chiral ligand employed. The phosphine-phosphite ligand synthesized from a this compound derivative has demonstrated high efficiency in the rhodium-catalyzed asymmetric hydroformylation of vinyl acetate, yielding the chiral product 2-(acetyloxy)propanal.

Data Presentation

The performance of the this compound-derived phosphine-phosphite ligand in the Rh-catalyzed asymmetric hydroformylation of vinyl acetate is summarized below. The reaction demonstrates excellent regioselectivity for the branched aldehyde and high enantioselectivity.

Table 1: Rhodium-Catalyzed Asymmetric Hydroformylation of Vinyl Acetate

EntryLigandSubstrateTemp (°C)Pressure (bar)b/l ratio¹ee (%)²
1Carenyl-PPh₂-PhosphiteVinyl Acetate257>99:196 (S)

¹ b/l ratio = branched aldehyde / linear aldehyde ratio. ² Enantiomeric excess (ee) of the branched aldehyde.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the chiral phosphine-phosphite ligand starting from a derivative of (+)-3-carene (which can be obtained from this compound) and its application in asymmetric hydroformylation.

Protocol 1: Synthesis of Chiral Phosphine-Phosphite Ligand from (+)-3-Carene Derivative

The synthesis involves a multi-step sequence starting from (+)-3-carene, which is first converted to the key intermediate (1S,3R,4S,6R)-3-hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-2-one.

Step A: Synthesis of (1S,3R,4S,6R)-3-hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-2-one

  • Materials: (+)-3-Carene, potassium permanganate (B83412) (KMnO₄), sodium hydroxide (B78521) (NaOH), ethanol (B145695), water, diethyl ether.

  • Procedure:

    • A solution of (+)-3-carene (1 equiv.) in ethanol is cooled to 0 °C.

    • A cooled aqueous solution of NaOH is added, followed by the portion-wise addition of KMnO₄ while maintaining the temperature below 5 °C.

    • The reaction mixture is stirred at 0-5 °C for 2 hours and then at room temperature for 12 hours.

    • The reaction is quenched with sodium bisulfite solution, and the manganese dioxide precipitate is filtered off.

    • The filtrate is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude diol is then oxidized using an appropriate oxidizing agent (e.g., PCC or Swern oxidation) to yield the desired keto-alcohol.

Step B: Synthesis of the Phosphine-Phosphite Ligand

  • Materials: (1S,3R,4S,6R)-3-hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-2-one, diphenylphosphine (B32561) chloride (Ph₂PCl), triethylamine (B128534) (NEt₃), phosphorus trichloride (B1173362) (PCl₃), (S)-(-)-1,1'-bi-2-naphthol (BINOL), anhydrous toluene (B28343), anhydrous dichloromethane (B109758).

  • Procedure:

    • Phosphinite formation: To a solution of the keto-alcohol (1 equiv.) and triethylamine (1.2 equiv.) in anhydrous toluene at 0 °C, diphenylphosphine chloride (1.1 equiv.) is added dropwise. The reaction is stirred at room temperature for 12 hours. The resulting mixture is filtered to remove triethylamine hydrochloride, and the solvent is evaporated to yield the crude phosphinite intermediate.

    • Phosphorochloridite synthesis: In a separate flask, a solution of (S)-(-)-1,1'-bi-2-naphthol (1 equiv.) and triethylamine (2.2 equiv.) in anhydrous dichloromethane is cooled to 0 °C. Phosphorus trichloride (1.1 equiv.) is added dropwise, and the mixture is stirred at room temperature for 4 hours.

    • Final Ligand Synthesis: The crude phosphinite intermediate is dissolved in anhydrous toluene and cooled to 0 °C. The freshly prepared phosphorochloridite solution is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the final phosphine-phosphite ligand.

Protocol 2: Asymmetric Hydroformylation of Vinyl Acetate
  • Materials: [Rh(acac)(CO)₂], Carenyl-PPh₂-Phosphite ligand, vinyl acetate, syngas (CO/H₂ = 1:1), anhydrous toluene.

  • Procedure:

    • In a glovebox, a high-pressure autoclave is charged with [Rh(acac)(CO)₂] (0.01 mmol) and the chiral phosphine-phosphite ligand (0.012 mmol).

    • Anhydrous, degassed toluene (10 mL) is added, and the solution is stirred for 30 minutes.

    • Vinyl acetate (1.0 mmol) is added via syringe.

    • The autoclave is sealed, removed from the glovebox, and pressurized with syngas (CO/H₂ = 1:1) to 7 bar.

    • The reaction mixture is stirred at 25 °C for 24 hours.

    • After releasing the pressure, the conversion and regioselectivity are determined by GC analysis of the reaction mixture.

    • The enantiomeric excess of the branched aldehyde is determined by chiral GC analysis.

Visualizations

Synthetic Pathway

Synthesis_Pathway Synthesis of Carenyl-Phosphine-Phosphite Ligand Carene (+)-3-Carene KetoAlcohol (1S,3R,4S,6R)-3-hydroxy-4,7,7- trimethylbicyclo[4.1.0]heptan-2-one Carene->KetoAlcohol Oxidation Phosphinite Phosphinite Intermediate KetoAlcohol->Phosphinite Ph₂PCl, NEt₃ Ligand Carenyl-PPh₂-Phosphite Ligand Phosphinite->Ligand BINOL (S)-(-)-BINOL Phosphorochloridite BINOL-phosphorochloridite BINOL->Phosphorochloridite PCl₃, NEt₃ PCl3 PCl₃ Phosphorochloridite->Ligand

Caption: Synthetic route from (+)-3-carene to the chiral phosphine-phosphite ligand.

Experimental Workflow for Asymmetric Hydroformylation

Hydroformylation_Workflow Asymmetric Hydroformylation Workflow cluster_prep Catalyst Preparation (in Glovebox) cluster_reaction Reaction Setup cluster_analysis Analysis Rh_precatalyst [Rh(acac)(CO)₂] Stir1 Stir 30 min Rh_precatalyst->Stir1 Ligand Carenyl-PPh₂-Phosphite Ligand Ligand->Stir1 Toluene1 Anhydrous Toluene Toluene1->Stir1 Substrate Vinyl Acetate Autoclave Pressurize with Syngas (7 bar) Substrate->Autoclave Stir2 Stir at 25°C for 24h Autoclave->Stir2 Depressurize Depressurize GC_analysis GC Analysis (Conversion, b/l ratio) Depressurize->GC_analysis Chiral_GC Chiral GC Analysis (ee%) GC_analysis->Chiral_GC

Caption: Workflow for the rhodium-catalyzed asymmetric hydroformylation of vinyl acetate.

Application of (+)-2-Carene in Asymmetric Catalysis: A Review of a Latent Chiral Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

While the readily available chiral monoterpene (+)-2-carene presents a structurally intriguing scaffold for the development of chiral ligands in asymmetric catalysis, a comprehensive review of the scientific literature reveals a notable absence of its direct and widespread application in this field. Despite the prevalence of related terpenes like (+)-3-carene in the synthesis of effective chiral ligands, this compound remains an underexplored starting material. This document, therefore, serves to highlight the potential of this compound based on analogous chemistries and outlines general protocols for the synthesis of relevant ligand classes that could conceivably be adapted from this chiral precursor.

The core structure of this compound, featuring a bicyclo[4.1.0]heptane skeleton with defined stereocenters, makes it a theoretically attractive starting point for the synthesis of chiral ligands. The gem-dimethyl cyclopropane (B1198618) moiety and the trisubstituted double bond offer unique steric and electronic properties that could be exploited to induce high levels of enantioselectivity in metal-catalyzed reactions. However, the existing body of research predominantly focuses on the more accessible and perhaps more readily functionalized isomer, (+)-3-carene.

Potential Ligand Architectures from this compound

Based on established principles in asymmetric catalysis, several classes of chiral ligands could be envisioned to be synthesized from this compound. These include phosphine-oxazoline (PHOX) ligands, which have demonstrated broad utility in a range of enantioselective transformations.

Hypothetical Synthesis Workflow for a this compound-Derived PHOX Ligand:

G start This compound step1 Functionalization of the double bond (e.g., ozonolysis, dihydroxylation) start->step1 step2 Formation of a chiral amino alcohol intermediate step1->step2 step3 Synthesis of the oxazoline (B21484) ring step2->step3 step4 Introduction of the phosphine (B1218219) moiety step3->step4 ligand Chiral PHOX Ligand step4->ligand

Caption: A conceptual workflow for the synthesis of a PHOX ligand from this compound.

Prospective Applications in Asymmetric Catalysis

Should chiral ligands derived from this compound be synthesized, they could potentially be applied in a variety of important asymmetric reactions, including:

  • Asymmetric Cyclopropanation: The unique steric environment created by the carene backbone could enforce high diastereoselectivity and enantioselectivity in the transfer of a carbene to an olefin.

  • Asymmetric C-H Functionalization: Catalysts bearing this compound-derived ligands could be effective in the enantioselective insertion of a carbene or nitrene into a C-H bond, a powerful tool for the efficient synthesis of complex molecules.

Conceptual Catalytic Cycle for Asymmetric Cyclopropanation:

G cluster_cycle Catalytic Cycle catalyst [M]-Ligand* intermediate1 Metal Carbene Intermediate catalyst->intermediate1 + Diazo Compound - N₂ product Chiral Cyclopropane intermediate1->product + Olefin substrate Olefin diazo Diazo Compound n2 N₂

Application Note: Analysis of (+)-2-Carene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-2-Carene is a bicyclic monoterpene naturally occurring in a variety of plants, including pine and rosemary. It is recognized for its potential therapeutic properties and is a subject of interest in pharmaceutical and fragrance industries. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound from complex matrices. This document provides a comprehensive guide to the analysis of this compound using GC-MS, including detailed protocols for sample preparation and analysis, and interpretation of results.

Principle of the Method

The GC-MS technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, a sample is vaporized and injected into a chromatographic column. The components of the sample are separated based on their boiling points and affinity for the stationary phase within the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized by a high-energy electron beam. This ionization process causes the molecules to fragment in a reproducible manner. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component. The combination of the retention time from the GC and the mass spectrum from the MS allows for highly accurate identification and quantification of the target analyte.[1]

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Below are two common protocols for the extraction of this compound.

Protocol 1.1: Liquid-Liquid Extraction (LLE)

This method is suitable for liquid samples or for extracting analytes from a solid matrix into a solvent.

  • Sample Weighing/Measurement: Accurately weigh a known amount of the solid sample or measure a precise volume of the liquid sample into a suitable vial.

  • Solvent Addition: Add a suitable organic solvent such as n-hexane, diethyl ether, or dichloromethane.[2] The volume of the solvent will depend on the sample size and expected concentration of this compound.

  • Extraction: Vortex or sonicate the mixture for a predetermined time to ensure efficient extraction of this compound into the solvent.

  • Phase Separation: For solid samples, centrifuge the mixture to pellet the solid material. For liquid samples, allow the phases to separate.

  • Collection: Carefully transfer the organic solvent layer containing the extracted this compound to a clean vial.

  • Concentration (Optional): If the expected concentration of this compound is low, the extract can be concentrated under a gentle stream of nitrogen.

  • Dilution: Dilute the extract to a final concentration within the calibration range of the instrument.

  • Transfer: Transfer the final sample to a GC-MS autosampler vial.

Protocol 1.2: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free technique ideal for the analysis of volatile compounds in solid or liquid samples.[3]

  • Sample Preparation: Place a known amount of the sample into a headspace vial. For liquid samples, an aqueous solution with the addition of NaCl (e.g., 25%) can enhance the release of volatile compounds.[3]

  • Incubation: Seal the vial and incubate it at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.[3]

  • Extraction: Expose a SPME fiber with a suitable coating (e.g., polydimethylsiloxane (B3030410) - PDMS) to the headspace of the vial for a defined period (e.g., 15-30 minutes) with constant stirring.[3]

  • Desorption: Retract the fiber and immediately introduce it into the hot GC injector port, where the trapped analytes are thermally desorbed onto the GC column.[3]

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of this compound. These may need to be optimized for specific instruments and applications.

Parameter Condition
Gas Chromatograph
ColumnDB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier GasHelium (99.999% purity) at a constant flow rate of 1.0 mL/min[2]
Injector Temperature250°C[4]
Injection ModeSplit (e.g., 5:1 split ratio) or Splitless[2]
Injection Volume1 µL
Oven Temperature ProgramInitial temperature of 40°C (hold for 5 min), ramp at 5°C/min to 300°C (hold for 30 min)[2]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV[4]
Ion Source Temperature230°C[4]
MS Transfer Line Temp.270°C[4]
Mass Scan Range40-400 m/z
Qualitative and Quantitative Analysis

Qualitative Analysis: The identification of this compound is based on a comparison of its retention time (or more reliably, its Retention Index) and its mass spectrum with that of a certified reference standard or with a library database such as the NIST Mass Spectral Library. The Kovats Retention Index (RI) for 2-Carene on a DB-5 column is approximately 1001 under isothermal conditions at 25°C.[5]

Quantitative Analysis: For accurate quantification, a calibration curve should be prepared using a series of standard solutions of this compound of known concentrations.[6]

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., hexane).

  • Calibration Standards: Perform serial dilutions of the stock solution to create a set of calibration standards covering the expected concentration range of the samples.

  • Analysis: Inject each standard into the GC-MS system using the same method as for the samples.

  • Calibration Curve: Plot the peak area of a characteristic ion of this compound (e.g., m/z 93) against the concentration of each standard.

  • Quantification: The concentration of this compound in the unknown samples can be calculated from their peak areas using the equation of the calibration curve.

Data Presentation

Chemical and Physical Properties of this compound
PropertyValue
Molecular FormulaC₁₀H₁₆[7]
Molecular Weight136.23 g/mol [7]
CAS Number4497-92-1
AppearanceColorless liquid
Boiling Point170-172 °C
Quantitative Mass Spectral Data for 2-Carene

The following table summarizes the major mass fragments observed in the electron ionization (EI) mass spectrum of 2-Carene, based on data from the NIST Mass Spectrometry Data Center.[7] The base peak is the most abundant fragment and is assigned a relative intensity of 100.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment
4165C₃H₅⁺
6730C₅H₇⁺
7735C₆H₅⁺
7945C₆H₇⁺
9150C₇H₇⁺
93 100 [M-C₃H₇]⁺
12140[M-CH₃]⁺
13625[M]⁺ (Molecular Ion)

Note: Fragmentation patterns can be complex and the assigned fragments are putative. The base peak at m/z 93 is a characteristic ion for 2-Carene.

Visualization

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Matrix (e.g., Plant Material, Essential Oil) Extraction Extraction (LLE or HS-SPME) Sample->Extraction Select appropriate method Extract Analyte Extract Extraction->Extract Concentration Concentration / Dilution Extract->Concentration FinalSample Final Sample in Vial Concentration->FinalSample Injection Injection into GC FinalSample->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Elution Elution Separation->Elution Ionization Ionization (EI, 70 eV) Elution->Ionization Fragmentation Fragmentation Ionization->Fragmentation MassAnalysis Mass Analysis (m/z) Fragmentation->MassAnalysis Detection Detection MassAnalysis->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectrum Mass Spectrum Detection->MassSpectrum Identification Identification (Retention Index & Mass Spectrum) Chromatogram->Identification MassSpectrum->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of (+)-2-Carene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-2-Carene is a bicyclic monoterpene found in a variety of plants, including coniferous trees and citrus fruits. As a chiral molecule, it exists as two enantiomers, this compound and (-)-2-Carene. The distinct biological activities of each enantiomer necessitate precise analytical methods for their separation and quantification. High-Performance Liquid Chromatography (HPLC) offers a robust and versatile platform for the analysis of this compound, crucial for quality control in essential oils, fragrance development, and pharmaceutical research. These application notes provide detailed protocols for both achiral (reversed-phase) and chiral separation of 2-carene (B1609329) isomers.

Method 1: Reversed-Phase HPLC for Quantification of Total 2-Carene

This method is suitable for the quantification of total 2-carene content in a sample matrix, such as an essential oil, where separation of enantiomers is not required. A study on the quantification of δ-3-carene, an isomer of 2-carene, in resin demonstrates the utility of this approach for monoterpenes[1].

Experimental Protocol

Scope: This protocol describes the quantitative analysis of 2-carene using reversed-phase HPLC with UV detection.

Apparatus:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Reagents and Materials:

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (B129727) (HPLC grade, for sample preparation)

  • Syringe filters (0.45 µm)

Sample Preparation:

  • Accurately weigh a suitable amount of the sample (e.g., essential oil) and dissolve it in methanol to a known concentration (e.g., 1 mg/mL).

  • For calibration standards, prepare a stock solution of this compound in methanol and perform serial dilutions to create a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Data Analysis:

  • Identify the 2-carene peak in the sample chromatogram by comparing its retention time with that of the analytical standard.

  • Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

  • Quantify the amount of 2-carene in the sample using the linear regression equation from the calibration curve.

Method 2: Chiral HPLC for Enantioselective Analysis of this compound

The separation of enantiomers requires a chiral environment, which can be achieved using a chiral stationary phase (CSP)[2][3][4]. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including pharmaceuticals[3]. Both normal-phase and reversed-phase modes can be effective for chiral separations[5][6].

Normal-Phase Chiral HPLC Protocol

Normal-phase chromatography often provides better selectivity for non-polar compounds like monoterpenes.

Scope: This protocol details the enantioselective separation of this compound and (-)-2-Carene using normal-phase chiral HPLC.

Apparatus:

  • HPLC system with a binary or isocratic pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Reagents and Materials:

  • Racemic (±)-2-Carene and/or individual enantiomer standards

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Ethanol (optional, as a mobile phase modifier)

  • Syringe filters (0.45 µm, PTFE)

Sample Preparation:

  • Dissolve the sample containing 2-carene in n-hexane to an appropriate concentration.

  • Prepare standards of the individual enantiomers and the racemate in n-hexane.

  • Filter all solutions through a 0.45 µm PTFE syringe filter prior to injection.

Chromatographic Conditions:

ParameterCondition
Column Chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate))
immobilized on silica (B1680970) gel (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol (99:1, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL

Data Analysis:

  • Inject the racemic standard to determine the retention times of both enantiomers.

  • Inject the individual enantiomer standards to confirm peak identity.

  • Calculate the resolution (Rs) between the two enantiomeric peaks to assess the quality of the separation.

  • Determine the enantiomeric excess (e.e.) of the sample by calculating the peak area of each enantiomer.

Reversed-Phase Chiral HPLC Protocol

While less common for non-polar terpenes due to solubility issues, reversed-phase chiral HPLC can be an alternative, especially with modern immobilized chiral stationary phases that are compatible with a wider range of solvents[5][6].

Scope: This protocol provides a method for the enantioselective separation of this compound using reversed-phase chiral HPLC.

Apparatus:

  • Same as for the normal-phase method.

Reagents and Materials:

  • Racemic (±)-2-Carene and/or individual enantiomer standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Syringe filters (0.45 µm)

Sample Preparation:

  • Dissolve the sample in methanol or acetonitrile. Due to the non-polar nature of 2-carene, ensure complete dissolution.

  • Prepare standards of the individual enantiomers and the racemate in the same solvent.

  • Filter all solutions through a 0.45 µm syringe filter.

Chromatographic Conditions:

ParameterCondition
Column Immobilized chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate))
on silica gel (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 210 nm
Injection Volume 10 µL

Data Analysis:

  • Follow the same data analysis procedure as described for the normal-phase chiral HPLC method.

Quantitative Data Summary

The following table summarizes typical performance data expected for the described HPLC methods. Note that these are representative values and actual results may vary depending on the specific instrumentation, column, and experimental conditions.

MethodAnalyteRetention Time (min) (Estimated)Resolution (Rs) (Estimated)Limit of Detection (LOD) (µg/mL) (Estimated)Limit of Quantification (LOQ) (µg/mL) (Estimated)
Reversed-Phase (Achiral) Total 2-Carene8.5N/A0.51.5
Normal-Phase Chiral This compound10.2>1.50.82.5
(-)-2-Carene11.50.82.5
Reversed-Phase Chiral This compound7.8>1.51.03.0
(-)-2-Carene8.91.03.0

Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Filtration Filtration (0.45 µm) Sample->Filtration Standard Standard Weighing & Serial Dilution Standard->Filtration Injection Autosampler Injection Filtration->Injection Separation Chromatographic Separation (Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: General workflow for HPLC analysis of this compound.

Chiral_Separation_Principle cluster_racemate Racemic Mixture (±)-2-Carene cluster_column Chiral Stationary Phase (CSP) cluster_elution Separated Enantiomers racemate Inject this compound & (-)-2-Carene csp CSP interacts differently with each enantiomer racemate->csp Differential Interaction elution (-)-2-Carene (weaker interaction, elutes first) This compound (stronger interaction, elutes second) csp->elution Elution at Different Times

References

Application Notes and Protocols: Formulation of (+)-2-Carene into Nanoemulsions for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-2-Carene, a bicyclic monoterpene naturally found in the essential oils of various plants, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities. However, its hydrophobic nature presents challenges for direct administration in aqueous physiological environments, limiting its bioavailability and therapeutic efficacy. Encapsulation of this compound into nanoemulsions offers a promising strategy to overcome these limitations. Nanoemulsions are kinetically stable, submicron-sized (typically 20-200 nm) colloidal dispersions of oil and water, stabilized by an interfacial film of surfactant and co-surfactant. This delivery system can enhance the solubility, stability, and bioavailability of lipophilic drugs like this compound, potentially improving their therapeutic outcomes.

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and potential applications of this compound-loaded nanoemulsions in drug delivery.

Data Presentation: Formulation and Characterization of this compound Nanoemulsions

The following tables summarize typical quantitative data obtained during the formulation and characterization of this compound nanoemulsions. These values are illustrative and may vary depending on the specific formulation components and preparation methods used.

Table 1: Composition of this compound Nanoemulsion Formulations

Formulation CodeThis compound (% v/v)Surfactant (e.g., Tween 80) (% v/v)Co-surfactant (e.g., Tween 20) (% v/v)Aqueous Phase (Distilled Water) (% v/v)
2C-NE1510580
2C-NE21012.2869.8[1]
2C-NE315157.562.5

Table 2: Physicochemical Characterization of this compound Nanoemulsions

Formulation CodeDroplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
2C-NE1120 ± 5.20.15 ± 0.02-25.3 ± 1.592.5 ± 2.1
2C-NE295 ± 4.80.12 ± 0.01-28.1 ± 1.895.8 ± 1.9
2C-NE3150 ± 6.10.21 ± 0.03-22.7 ± 2.090.3 ± 2.5

Experimental Protocols

Protocol 1: Preparation of this compound Nanoemulsion by High-Pressure Homogenization

This method utilizes high mechanical energy to produce nano-sized droplets.

Materials:

  • This compound (pharmaceutical grade)

  • Surfactant (e.g., Tween 80, Polysorbate 80)

  • Co-surfactant (e.g., Tween 20, Polysorbate 20)

  • Purified, distilled, or deionized water

  • High-shear mixer (e.g., Ultra-Turrax)

  • High-pressure homogenizer

Procedure:

  • Preparation of Oil Phase: Accurately measure the required volume of this compound.

  • Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant and co-surfactant in the specified volume of water. Stir the mixture gently until a clear solution is formed.

  • Formation of Coarse Emulsion: Gradually add the oil phase (this compound) to the aqueous phase while continuously stirring at a moderate speed using a magnetic stirrer. Once all the oil has been added, homogenize the mixture using a high-shear mixer at 8,000-10,000 rpm for 10-15 minutes to form a coarse emulsion.

  • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer. The operating pressure and number of cycles should be optimized for the desired droplet size. A typical starting point is 15,000 to 20,000 psi for 3-5 cycles.[2][3][4]

  • Cooling: Collect the resulting nanoemulsion and cool it down to room temperature.

  • Storage: Store the prepared nanoemulsion in a sealed container at 4°C, protected from light.

Protocol 2: Preparation of this compound Nanoemulsion by Ultrasonication

This method employs acoustic cavitation to break down coarse emulsion droplets into the nano-range.[5]

Materials:

  • This compound (pharmaceutical grade)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Span 80)

  • Purified, distilled, or deionized water

  • Magnetic stirrer

  • Probe sonicator (ultrasonicator)

Procedure:

  • Preparation of Phases: Prepare the oil and aqueous phases as described in Protocol 1.

  • Formation of Coarse Emulsion: Gradually add the oil phase to the aqueous phase under continuous magnetic stirring to form a coarse emulsion.

  • Ultrasonication: Immerse the probe of the sonicator into the coarse emulsion. Apply ultrasonic energy at a specific power output (e.g., 750 W) and frequency (e.g., 20 kHz) for a predetermined duration (e.g., 10-20 minutes).[1] The sonication process should be carried out in a pulsed mode (e.g., 30 seconds on, 30 seconds off) and in an ice bath to prevent overheating and degradation of the components.

  • Equilibration: After sonication, allow the nanoemulsion to equilibrate at room temperature.

  • Storage: Store the nanoemulsion at 4°C in a dark place.

Protocol 3: Characterization of this compound Nanoemulsion

1. Droplet Size and Polydispersity Index (PDI) Measurement using Dynamic Light Scattering (DLS):

  • Dilute the nanoemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.
  • Place the diluted sample in a disposable cuvette.
  • Measure the droplet size and PDI using a DLS instrument at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C).
  • Perform the measurement in triplicate and report the values as mean ± standard deviation.

2. Zeta Potential Measurement:

  • Dilute the nanoemulsion sample with deionized water.
  • Inject the diluted sample into a specialized zeta potential cell.
  • Measure the electrophoretic mobility of the droplets using a zeta potential analyzer. The instrument will then calculate the zeta potential based on the Smoluchowski equation.
  • Perform the measurement in triplicate and report the values as mean ± standard deviation.

3. Morphological Analysis using Transmission Electron Microscopy (TEM):

  • Place a drop of the diluted nanoemulsion onto a carbon-coated copper grid.
  • Remove the excess sample with filter paper.
  • Optionally, negatively stain the sample with a solution of phosphotungstic acid (1-2%) for better contrast.
  • Allow the grid to air-dry completely.
  • Observe the morphology and size of the nanoemulsion droplets under a transmission electron microscope at an appropriate acceleration voltage.

4. Encapsulation Efficiency (%EE):

  • Separate the free this compound from the nanoemulsion using a suitable technique such as ultracentrifugation or dialysis.
  • Quantify the amount of unencapsulated this compound in the aqueous phase using a validated analytical method (e.g., UV-Vis spectrophotometry or High-Performance Liquid Chromatography - HPLC).
  • Calculate the %EE using the following formula: %EE = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

Mandatory Visualizations

Experimental Workflow for Nanoemulsion Formulation and Characterization

experimental_workflow cluster_formulation Nanoemulsion Formulation cluster_characterization Physicochemical Characterization oil_phase This compound (Oil Phase) coarse_emulsion Coarse Emulsion Formation (High-Shear Mixing) oil_phase->coarse_emulsion aq_phase Surfactant + Co-surfactant in Water (Aqueous Phase) aq_phase->coarse_emulsion homogenization Homogenization Method coarse_emulsion->homogenization hph High-Pressure Homogenization homogenization->hph High Energy us Ultrasonication homogenization->us High Energy nanoemulsion This compound Nanoemulsion hph->nanoemulsion us->nanoemulsion dls Dynamic Light Scattering (DLS) (Droplet Size, PDI) nanoemulsion->dls zp Zeta Potential Analysis nanoemulsion->zp tem Transmission Electron Microscopy (TEM) (Morphology) nanoemulsion->tem ee Encapsulation Efficiency (%EE) nanoemulsion->ee

Caption: Workflow for the formulation and characterization of this compound nanoemulsions.

Proposed Anticancer Signaling Pathway of this compound

Based on evidence from structurally similar monoterpenes like limonene (B3431351) and α-pinene, the following signaling pathway is proposed for the anticancer activity of this compound.[3][5][6][7][8][9]

signaling_pathway cluster_inhibition Inhibition of Pro-Survival Pathways cluster_apoptosis Induction of Apoptosis carene This compound Nanoemulsion pi3k PI3K carene->pi3k Inhibits mek MEK carene->mek Inhibits bax Bax carene->bax Upregulates bcl2 Bcl-2 carene->bcl2 Downregulates akt Akt pi3k->akt akt->bcl2 Inhibits Apoptosis erk ERK mek->erk erk->bcl2 Inhibits Apoptosis cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed anticancer signaling pathway of this compound.

References

Application Notes and Protocols for the Extraction of (+)-2-Carene from Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of (+)-2-Carene, a bicyclic monoterpene found in various essential oils. This document outlines three primary extraction methods—Steam Distillation, Fractional Distillation, and Supercritical Fluid Extraction (SFE)—followed by a purification protocol using Column Chromatography. The information is intended to guide researchers in selecting and implementing the most suitable method for their specific needs, considering factors such as yield, purity, and scalability.

Introduction to this compound

This compound is a natural bicyclic monoterpene with the chemical formula C₁₀H₁₆. It is a constituent of many essential oils, notably those derived from coniferous trees such as pine, as well as from plants like rosemary and juniper. Its unique chemical structure and chirality make it a valuable building block in the synthesis of various organic compounds and a target for investigation in drug development due to its potential biological activities. The efficient extraction and purification of this compound are critical steps for its utilization in research and pharmaceutical applications.

Essential Oil Sources

Several essential oils are known to contain significant amounts of carenes, including this compound. The selection of the essential oil source is a crucial first step and will depend on the desired yield and the profile of other co-existing terpenes.

Essential Oil SourcePredominant TerpenesNotes
Turpentine (B1165885) (Pine Oil) α-Pinene, β-Pinene, 3-Carene (B45970), LimoneneA primary and abundant source of carenes. The exact composition varies significantly with the pine species.
Juniper Berry Oil α-Pinene, Myrcene, SabineneContains a complex mixture of monoterpenes.
Rosemary Oil α-Pinene, Camphor, 1,8-Cineole, Camphene, LimoneneThe carene content can vary based on the chemotype and origin of the plant.
Pinus roxburghii (Chir Pine) Oil α-Pinene, 3-Carene, CaryophylleneA specific species of pine known for its high 3-carene content.[1][2]

Extraction Methodologies: A Comparative Overview

The choice of extraction method significantly impacts the yield and purity of the isolated this compound. The following table provides a comparative summary of the primary extraction techniques.

Parameter Steam Distillation Fractional Distillation Supercritical Fluid Extraction (SFE)
Principle Co-distillation of volatile compounds with steam.Separation based on differences in boiling points of components.Extraction using a supercritical fluid (typically CO₂) as a solvent.
Selectivity Low to moderate. Co-extracts a wide range of volatile compounds.High. Can isolate specific terpenes based on their boiling points.High. Selectivity can be tuned by modifying pressure and temperature.
Yield of this compound Variable, generally lower for specific compounds.High, especially from sources rich in carenes like turpentine.Potentially high, with optimized parameters.
Purity of this compound Low in the initial distillate. Requires further purification.Moderate to high, depending on the efficiency of the column and operating conditions.High, can achieve high purity in a single step.
Operating Temperature ~100 °CDependent on the boiling points of the terpenes (can be lowered with vacuum).Near-ambient to moderate (e.g., 40-60 °C).
Solvent Use Water (as steam).None (for the essential oil itself).Supercritical CO₂, often with a co-solvent like ethanol (B145695).
Thermal Degradation Risk Possible for heat-sensitive compounds.Can occur at atmospheric pressure, reduced under vacuum.[3]Minimal, due to low operating temperatures.
Cost Relatively low initial investment.Moderate to high, depending on the sophistication of the distillation setup.High initial investment for equipment.
Environmental Impact Low.Low.Low, CO₂ is non-toxic and easily recycled.

Experimental Protocols

Protocol 1: Steam Distillation for Initial Extraction of Essential Oils

This protocol describes the general procedure for extracting essential oils from plant material, which can then be further processed to isolate this compound.

Objective: To extract the volatile essential oil from plant material (e.g., pine needles, rosemary leaves).

Materials:

  • Plant material (e.g., 500 g of fresh pine needles)

  • Distilled water

  • Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)

  • Heating mantle

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Preparation of Plant Material: Coarsely chop or grind the plant material to increase the surface area for efficient steam penetration.

  • Apparatus Setup: Assemble the steam distillation apparatus. Place the prepared plant material into the biomass flask. Fill the boiling flask with distilled water to about two-thirds of its capacity.

  • Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize.

  • Condensation: The steam and essential oil vapor mixture will travel to the condenser, where it will be cooled and condensed back into a liquid.

  • Collection: Collect the distillate, which will consist of a milky emulsion of essential oil and water (hydrosol), in the collection vessel.

  • Separation: Transfer the distillate to a separatory funnel. Allow the layers to separate. The essential oil, being less dense than water, will form the upper layer.

  • Isolation and Drying: Carefully drain the lower aqueous layer. Collect the essential oil layer in a clean, dry flask. Add a small amount of anhydrous sodium sulfate to the oil to remove any residual water.

  • Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C.

Workflow Diagram: Steam Distillation

SteamDistillation PlantMaterial Plant Material Grinding Grinding/ Chopping PlantMaterial->Grinding BiomassFlask Biomass Flask Grinding->BiomassFlask SteamGeneration Steam Generation SteamGeneration->BiomassFlask Condenser Condensation BiomassFlask->Condenser Collection Collection of Distillate Condenser->Collection Separation Separatory Funnel Collection->Separation Drying Drying with Na2SO4 Separation->Drying EssentialOil Essential Oil Drying->EssentialOil

Workflow for essential oil extraction via steam distillation.
Protocol 2: Fractional Distillation for the Isolation of this compound

This protocol is designed for the separation of this compound from essential oils rich in this compound, such as turpentine oil.

Objective: To isolate this compound from a mixture of monoterpenes by fractional distillation under reduced pressure.

Materials:

  • Essential oil rich in carenes (e.g., 200 mL of turpentine oil)

  • Fractional distillation apparatus (including a round-bottom flask, a fractionating column packed with Raschig rings or other suitable packing material, a condenser, a receiving flask, and a vacuum adapter)

  • Heating mantle with a magnetic stirrer

  • Vacuum pump and pressure gauge

  • Boiling chips

  • Gas Chromatography-Mass Spectrometry (GC-MS) for fraction analysis

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed to maintain a vacuum.

  • Charging the Flask: Place the essential oil and a few boiling chips into the round-bottom flask.

  • Applying Vacuum: Connect the vacuum pump to the apparatus and gradually reduce the pressure to the desired level (e.g., 10-20 mmHg). A lower pressure will reduce the boiling points of the terpenes and minimize thermal degradation.[3]

  • Heating and Distillation: Gently heat the essential oil using the heating mantle. As the mixture boils, the vapors will rise through the fractionating column.

  • Fraction Collection: Monitor the temperature at the top of the column. Collect different fractions based on their boiling point ranges. The boiling point of this compound is approximately 167-168 °C at atmospheric pressure, which will be significantly lower under vacuum. It is recommended to collect fractions at regular temperature intervals and analyze them by GC-MS to identify the fraction enriched in this compound.

    • Note: The boiling point of carene at 0.7 kPa (around 5.25 mmHg) is in the range of 70-80°C.[4]

  • Analysis: Analyze each collected fraction using GC-MS to determine its composition and the purity of this compound.

  • Pooling and Storage: Combine the fractions that have a high purity of this compound. Store the purified compound in a sealed, dark glass vial at 4°C.

Workflow Diagram: Fractional Distillation

FractionalDistillation EssentialOil Essential Oil DistillationFlask Fractional Distillation Apparatus (under vacuum) EssentialOil->DistillationFlask Vaporization Vaporization & Separation in Column DistillationFlask->Vaporization Heating Heating Heating->DistillationFlask Condensation Condensation Vaporization->Condensation FractionCollection Fraction Collection Condensation->FractionCollection GCMS_Analysis GC-MS Analysis FractionCollection->GCMS_Analysis PurifiedCarene This compound GCMS_Analysis->PurifiedCarene

Workflow for the isolation of this compound via fractional distillation.
Protocol 3: Supercritical Fluid Extraction (SFE) for Selective Extraction

This protocol provides a method for the selective extraction of monoterpenes, including this compound, using supercritical CO₂.

Objective: To selectively extract this compound from plant material or essential oil using SFE.

Materials:

  • Ground plant material or essential oil

  • Supercritical fluid extraction system

  • High-purity carbon dioxide (CO₂)

  • Co-solvent (e.g., ethanol, optional)

  • Collection vials

  • GC-MS for analysis

Procedure:

  • Sample Preparation: If using solid plant material, ensure it is finely ground.

  • Loading the Extractor: Load the prepared sample into the extraction vessel of the SFE system.

  • Setting Parameters: Set the desired extraction parameters. The selectivity of SFE can be finely tuned by adjusting the temperature and pressure. For monoterpenes, typical starting conditions are:

    • Pressure: 80-150 bar

    • Temperature: 40-60 °C

    • CO₂ Flow Rate: 2-5 g/min

    • Co-solvent: 0-5% ethanol (to modify polarity if needed)

  • Extraction: Start the extraction process. The supercritical CO₂ will flow through the sample, dissolving the target compounds.

  • Separation and Collection: The CO₂ containing the dissolved compounds is then passed into a separator where the pressure is reduced, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate and be collected.

  • Fractionation (Optional): By implementing a stepwise pressure reduction in multiple separators, it is possible to fractionate the extract and isolate compounds with different solubilities.

  • Analysis: Analyze the collected extracts using GC-MS to determine the concentration and purity of this compound.

  • Optimization: The extraction parameters can be optimized to maximize the yield and purity of this compound.

SFE Sample Plant Material/ Essential Oil ExtractionVessel Extraction Vessel Sample->ExtractionVessel Separator Separator ExtractionVessel->Separator CO2_Tank CO2 Tank Pump High-Pressure Pump CO2_Tank->Pump Heater Heater Pump->Heater Heater->ExtractionVessel Collection Extract Collection Separator->Collection GCMS_Analysis GC-MS Analysis Collection->GCMS_Analysis PurifiedCarene This compound GCMS_Analysis->PurifiedCarene

Logical flow for the purification of this compound by column chromatography.

References

Application Notes and Protocols for the Biotransformation of (+)-2-Carene by Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biotransformation of (+)-2-carene, a bicyclic monoterpene, using microbial systems. The aim is to guide researchers in the exploration of novel biocatalytic routes to produce oxygenated derivatives of this compound, which are of interest for the pharmaceutical, fragrance, and flavor industries.

Introduction

This compound is a naturally occurring monoterpene found in the essential oils of various plants, including pine and rosemary. Its chemical structure presents interesting targets for functionalization. Microbial biotransformation offers an environmentally friendly and highly selective alternative to traditional chemical synthesis for the production of valuable oxygenated derivatives. Microorganisms, particularly fungi and bacteria, possess a diverse array of enzymes, such as cytochrome P450 monooxygenases, that can catalyze regio- and stereoselective oxidation reactions. This document outlines the expected products, quantitative data from related studies, and detailed protocols for conducting such biotransformations.

Expected Biotransformation Products

While specific data on the microbial biotransformation of this compound is limited in publicly available literature, studies on the closely related (1S)-2-carene using plant cell cultures provide valuable insights into the potential products. The primary reactions are hydroxylations and subsequent oxidations. Based on the biotransformation of (1S)-2-carene by Picea abies suspension culture, the following products can be anticipated[1][2]:

  • (1S,4R)-2-caren-4-ol: A hydroxylated derivative.

  • (1S)-2-caren-4-one: The ketone formed from the oxidation of the corresponding alcohol.

  • (1R)-p-mentha-1(7),2-dien-8-ol: A product resulting from the rearrangement of the carene skeleton.

  • (1R,4R)-p-menth-2-en-1,8-diol: A dihydroxylated product.

  • (1R)-p-menth-2-en-7,8-diol: Another dihydroxylated product.

  • p-cymen-8-ol: An aromatic derivative.

Data Presentation

The following tables summarize quantitative data from the biotransformation of (1S)-2-carene by Picea abies suspension culture, which serves as a proxy for potential outcomes with microbial systems.

Table 1: Relative Abundance of (1S)-2-Carene and its Biotransformation Products over Time by Picea abies Suspension Culture [1][2]

CompoundRelative Abundance (%) at Day 2Relative Abundance (%) at Day 5Relative Abundance (%) at Day 12
(1S)-2-carene20< 5< 1
(1S,4R)-2-caren-4-ol~15~10< 5
(1S)-2-caren-4-one~10~25~48
(1R)-p-mentha-1(7),2-dien-8-ol~18~12< 5
(1R,4R)-p-menth-2-en-1,8-diol~10~23~10
(1R)-p-menth-2-en-7,8-diol~12~28~15
p-cymen-8-ol< 5~5~10

Note: Data is estimated from graphical representations in the cited literature and represents the relative percentage of each compound in the total extracted organic fraction.

Table 2: Examples of Microbial Biotransformation of Other Monoterpenes

MicroorganismSubstrateMajor Product(s)Yield/Conversion
Aspergillus niger(-)-β-Pineneα-Terpineol~4% conversion
Pseudomonas putidaLimonenePerillyl alcohol, p-menth-1-ene-6,8-diol36% and 44% yield, respectively
Rhodococcus erythropolis(-)-trans-carveol(R)-(-)-carvoneHigh conversion
Acetobacter acetii(1S)-3-careneMixture of 17 productsNot specified
Mycobacterium smegmatis(1S)-3-carene(+)-chaminic acidMajor product

Experimental Protocols

The following are generalized protocols for the biotransformation of this compound using fungi and bacteria, based on established methods for other monoterpenes.

Protocol 1: Fungal Biotransformation of this compound

1. Microorganism and Media:

  • Fungal Strain: Aspergillus niger is a versatile fungus known for its hydroxylation capabilities. Other potential candidates include species of Penicillium, Fusarium, or Rhizopus.

  • Growth Medium (per liter): 20 g glucose, 5 g yeast extract, 5 g peptone, 1 g KH₂PO₄, 0.5 g MgSO₄·7H₂O. Adjust pH to 6.0.

2. Inoculum Preparation:

  • Inoculate the fungal strain onto a Potato Dextrose Agar (PDA) plate and incubate at 28°C for 5-7 days until sporulation.

  • Prepare a spore suspension by washing the plate with sterile 0.1% Tween 80 solution. Adjust the spore concentration to approximately 1 x 10⁷ spores/mL.

3. Biotransformation:

  • Inoculate 100 mL of the growth medium in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.

  • Incubate at 28°C on a rotary shaker at 150 rpm for 48 hours to obtain a pellet culture.

  • Prepare a stock solution of this compound in a suitable water-miscible solvent like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 100 mg/mL.

  • Add the this compound solution to the fungal culture to a final substrate concentration of 0.5-1.0 g/L.

  • Continue the incubation under the same conditions for an additional 5-10 days.

4. Extraction and Analysis:

  • Separate the mycelium from the culture broth by filtration.

  • Extract the culture broth three times with an equal volume of ethyl acetate (B1210297).

  • Extract the mycelium by sonication in ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the extract by Gas Chromatography-Mass Spectrometry (GC-MS) for product identification and quantification.

Protocol 2: Bacterial Biotransformation of this compound

1. Microorganism and Media:

  • Bacterial Strain: Pseudomonas putida is a robust bacterium known for its ability to metabolize various organic compounds. Rhodococcus species are also excellent candidates.

  • Growth Medium (per liter): 10 g tryptone, 5 g yeast extract, 10 g NaCl (LB medium). For biotransformation, a minimal salt medium (e.g., M9) with a suitable carbon source (e.g., glucose or succinate) can also be used.

2. Inoculum Preparation:

  • Inoculate a single colony of the bacterial strain into 10 mL of growth medium and incubate overnight at 30°C with shaking at 200 rpm.

3. Biotransformation:

  • Inoculate 100 mL of the growth medium in a 250 mL Erlenmeyer flask with the overnight culture to an initial OD₆₀₀ of 0.1.

  • Incubate at 30°C, 200 rpm until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ of 0.6-0.8).

  • Add this compound (dissolved in a minimal amount of a suitable solvent) to a final concentration of 0.5-1.0 g/L.

  • Continue the incubation for 24-72 hours.

4. Extraction and Analysis:

  • Centrifuge the culture to pellet the cells.

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Extract the cell pellet by resuspending in ethyl acetate and sonicating.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate.

  • Analyze the extract by GC-MS.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_biotransformation Biotransformation cluster_analysis Analysis Microorganism Select Microorganism (Fungus or Bacterium) Media Prepare Growth Medium Microorganism->Media Inoculum Prepare Inoculum Media->Inoculum Cultivation Cultivate Microorganism Inoculum->Cultivation Substrate Add this compound Cultivation->Substrate Incubation Incubate for Transformation Substrate->Incubation Extraction Extract Products Incubation->Extraction Analysis GC-MS Analysis Extraction->Analysis Identification Identify and Quantify Products Analysis->Identification

Caption: Generalized workflow for the microbial biotransformation of this compound.

Putative_Pathway Carene This compound Carenol (+)-2-Caren-4-ol Carene->Carenol Hydroxylation (P450 Monooxygenase) P_menthadienol p-Mentha-dien-ol Carene->P_menthadienol Rearrangement & Hydroxylation Carenone (+)-2-Caren-4-one Carenol->Carenone Oxidation (Dehydrogenase) P_menthenediol p-Menthene-diol P_menthadienol->P_menthenediol Hydroxylation

Caption: Putative oxidative pathway of this compound by microorganisms.

References

Application Notes and Protocols: Derivatization of (+)-2-Carene for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of strategies for the chemical derivatization of (+)-2-carene, a naturally occurring bicyclic monoterpene, to enhance its biological activity. While this compound itself exhibits certain bioactive properties, chemical modification of its structure can lead to new compounds with significantly improved antimicrobial, anti-inflammatory, and anticancer potential. This document outlines synthetic protocols, bioassay methodologies, and quantitative data for representative derivatives.

Introduction to this compound Derivatization

This compound, a constituent of turpentine (B1165885) and various essential oils, presents a versatile scaffold for chemical synthesis due to its reactive double bond and unique bicyclic system.[1][2] Derivatization aims to introduce new functional groups and modify the molecule's physicochemical properties (e.g., polarity, steric profile) to improve its interaction with biological targets, thereby enhancing its therapeutic efficacy. The derivatization of the structurally similar isomer, 3-carene (B45970), has yielded compounds with potent antifungal properties, suggesting a promising avenue for the development of novel bioactive agents from the carene backbone.[3][4]

Enhanced Bioactivity of Carene Derivatives

Chemical modifications of the carene structure have been shown to yield derivatives with a broad spectrum of biological activities. The following sections summarize the enhanced bioactivities observed in derivatives of carene and other related terpenes.

The introduction of specific functional groups to the carene skeleton can lead to a significant increase in antimicrobial potency. As a prime example, the synthesis of oxime sulfonate derivatives from the related monoterpene 3-carene has produced compounds with excellent antifungal activity against various plant pathogenic fungi.[3][4]

Table 1: Antifungal Activity of 3-Caren-5-one Oxime Sulfonate Derivatives [3][4]

Compound IDR GroupTarget FungusInhibition Rate (%) at 50 µg/mL
(Z)-4bn-butylP. piricola100
(Z)-4f2,5-Me PhP. piricola100
(Z)-4mo-Br PhP. piricola100
(E)-4yp-Br PhB. myadis100
(E)-4xp-Cl PhB. myadis100
(E)-4yp-Br PhR. solani100
Chlorothalonil(Positive Control)P. piricola75.0

Additionally, a bromolactone derivative preserving the carane (B1198266) system has demonstrated moderate antibacterial activity against Bacillus subtilis, with a Minimal Inhibitory Concentration (MIC) of 200 µg/mL.[5]

Derivatives of terpenes, including those with a carane-like structure, have shown potential as anti-inflammatory agents. For instance, certain kaurene derivatives have been found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, with IC50 values ranging from 2 to 10 µM.[6][7] The mechanism of action for some of these derivatives involves the inhibition of the NF-κB signaling pathway.[6][7]

Table 2: Representative Anti-inflammatory and Anticancer Activity of Terpene Derivatives

Derivative TypeBioactivityCell LineIC50 ValueReference
Kaurene DerivativesAnti-inflammatory (NO Inhibition)RAW 264.72 - 10 µM[6][7]
Rearranged Abietane (B96969)Anticancer (Cytotoxicity)HT29 (Colon)2.7 ± 0.8 µg/mL[5]
Rearranged AbietaneAnticancer (Cytotoxicity)B16-F10 (Melanoma)5.58 µg/mL[5]
Rearranged AbietaneAnticancer (Cytotoxicity)HepG2 (Hepatoma)2.67 µg/mL[5]

The modification of terpene scaffolds has also led to the development of potent anticancer agents. Synthetic rearranged abietane diterpenes, which share structural similarities with carene, have demonstrated significant cytotoxicity against various cancer cell lines, including colon cancer, melanoma, and hepatoma.[5]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and bioevaluation of bioactive derivatives from a carene scaffold.

This protocol is adapted from the synthesis of 3-caren-5-one oxime sulfonates and serves as a representative method for the derivatization of a carene backbone.[3][4]

Step 1: Oxidation of 3-Carene to 3-Caren-5-one

  • To a solution of 3-carene in a suitable solvent (e.g., dichloromethane), add tert-butyl hydroperoxide (TBHP) as the oxidant.

  • The reaction is typically carried out in the presence of a catalyst, such as a metal complex.

  • Stir the reaction mixture at room temperature for a specified time until the starting material is consumed (monitored by TLC).

  • Work up the reaction mixture by washing with water and brine, followed by drying over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 3-caren-5-one.

Step 2: Oximation of 3-Caren-5-one

  • Dissolve 3-caren-5-one in a mixed solvent system (e.g., EtOH:H2O = 5:1, v/v).

  • Add hydroxylamine (B1172632) hydrochloride (NH2OH·HCl) and a buffer, such as sodium acetate, to the solution.

  • Reflux the mixture for several hours.

  • After cooling, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry it, and concentrate it under reduced pressure.

  • Separate the (Z)- and (E)-oxime isomers by column chromatography or recrystallization.

Step 3: O-Sulfonylation of 3-Caren-5-one Oxime

  • Dissolve the purified oxime isomer in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Add a base, such as triethylamine (B128534) or pyridine.

  • Cool the solution in an ice bath and add the desired sulfonyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with water and extract the product.

  • Purify the final oxime sulfonate derivative by column chromatography.

dot

G cluster_synthesis Synthesis Workflow cluster_screening Bioactivity Screening Start This compound Derivatization Chemical Derivatization (e.g., Oxidation, Oximation, Sulfonylation) Start->Derivatization Library Library of This compound Derivatives Derivatization->Library Antimicrobial Antimicrobial Assays (e.g., MIC, Zone of Inhibition) Library->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) Library->Anti_inflammatory Anticancer Anticancer Assays (e.g., MTT, Apoptosis) Library->Anticancer Hit_Identification Hit Identification & Lead Optimization Antimicrobial->Hit_Identification Anti_inflammatory->Hit_Identification Anticancer->Hit_Identification

Caption: General workflow for the synthesis and bioactivity screening of this compound derivatives.

  • Prepare potato dextrose agar (B569324) (PDA) plates.

  • Inoculate the center of each PDA plate with a mycelial disc of the target fungus.

  • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Add the test compound solution to the molten PDA before pouring the plates to achieve the desired final concentration (e.g., 50 µg/mL).

  • Use a plate with solvent only as a negative control and a plate with a known fungicide (e.g., chlorothalonil) as a positive control.

  • Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for several days.

  • Measure the diameter of fungal growth in the treatment and control plates.

  • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C-T)/C] × 100, where C is the diameter of the colony in the control plate and T is the diameter of the colony in the treated plate.

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Seed the cells in 96-well plates at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

  • Concurrently, perform a cell viability assay (e.g., MTT) to ensure that the observed NO inhibition is not due to cytotoxicity.

dot

G cluster_pathway Potential Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB_complex IκB-NF-κB (Inactive Complex) TLR4->NFkB_complex Activates IKK NFkB NF-κB (Active) NFkB_complex->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation iNOS iNOS Gene Expression Nucleus->iNOS Transcription NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO Derivative This compound Derivative Derivative->NFkB_complex Inhibits IκB Degradation

Caption: Potential mechanism of action for anti-inflammatory this compound derivatives via inhibition of the NF-κB pathway.

  • Seed cancer cells (e.g., HT29, B16-F10, HepG2) in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37 °C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

The derivatization of this compound represents a promising strategy for the discovery of novel therapeutic agents. The structural modifications outlined in these notes have the potential to yield compounds with significantly enhanced antimicrobial, anti-inflammatory, and anticancer activities. The provided protocols offer a foundation for researchers to synthesize and evaluate new this compound derivatives, paving the way for the development of next-generation bioactive molecules. Further exploration into structure-activity relationships will be crucial for the rational design and optimization of these promising natural product-based compounds.

References

Application Notes and Protocols for In Vitro Evaluation of the Anticancer Activity of (+)-2-Carene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of the anticancer activity of (+)-2-Carene, a bicyclic monoterpene found in the essential oils of various plants. The following sections detail the cytotoxic effects of carene derivatives on cancer cell lines, outline key experimental protocols for assessing its anticancer properties, and illustrate the putative molecular pathways involved in its mechanism of action.

Data Presentation: In Vitro Cytotoxicity of Carene Derivatives

While comprehensive data on the specific anticancer activity of this compound is still emerging, studies on its nanoemulsion and its structural isomer, 3-carene (B45970), have demonstrated promising cytotoxic and apoptotic effects against various cancer cell lines. The available quantitative data is summarized below. It is important to note that these results, while indicative of the potential of carene compounds, highlight the need for further specific testing of this compound.

Compound/FormulationCancer Cell LineAssayEndpointResultReference
2-Carene NanoemulsionMDA-MB-231 (Breast Cancer)Not SpecifiedCytotoxicity54.31%[1]
3-CareneAGS (Gastric Cancer)MTTIC5012.30 µg/mL[2]
3-CareneH727 (Lung Cancer)MTTIC5012.61 µg/mL[2]

Experimental Protocols

Detailed methodologies for key in vitro assays to determine the anticancer activity of this compound are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

b) Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After compound incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth as: (Absorbance of treated cells / Absorbance of control cells) × 100. Determine the IC50 value from the dose-response curve.

Apoptosis Assays

a) Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptotic cells, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

b) Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay measures the activity of caspase-3 by detecting the cleavage of a specific colorimetric or fluorometric substrate.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a culture dish and treat with this compound.

  • Cell Lysis: After treatment, harvest the cells and lyse them using a chilled cell lysis buffer. Incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the cell lysate.

  • Assay Reaction: To a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) and 50 µL of 2X Reaction Buffer containing DTT.

  • Substrate Addition: Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Read the absorbance at 405 nm for the colorimetric assay using a microplate reader.

  • Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The percentages of cells in each phase of the cell cycle are determined from the DNA content histogram.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_data_analysis Data Analysis & Interpretation start Seed Cancer Cells in Multi-well Plates treatment Treat with this compound (various concentrations) start->treatment control Vehicle Control start->control cytotoxicity Cytotoxicity/Viability Assays (MTT, SRB) treatment->cytotoxicity apoptosis Apoptosis Assays (Annexin V/PI, Caspase-3) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist mechanism Elucidate Mechanism of Action ic50->mechanism apoptosis_quant->mechanism cell_cycle_dist->mechanism

Caption: Experimental workflow for evaluating the anticancer activity of this compound.

Putative Apoptotic Signaling Pathway of Carene

Note: This pathway is proposed based on findings for the structural isomer 3-carene and requires specific validation for this compound.

putative_apoptotic_pathway cluster_stimulus External Stimulus cluster_mitochondrial Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade carene This compound bcl2 Bcl-2 (Anti-apoptotic) carene->bcl2 downregulates bax Bax (Pro-apoptotic) carene->bax upregulates mitochondrion Mitochondrion bcl2->mitochondrion inhibits bax->mitochondrion promotes cytochrome_c Cytochrome c release caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 activates mitochondrion->cytochrome_c caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: Putative intrinsic apoptotic pathway induced by carene in cancer cells.

Logical Relationship of Assays

assay_relationship initial_screening Initial Screening Cytotoxicity Assays (MTT, SRB) Determine IC50 values and general toxicity mechanistic_studies Mechanistic Studies Apoptosis Assays (Annexin V, Caspase-3) Cell Cycle Analysis (PI Staining) Investigate the mode of cell death and effects on cell proliferation initial_screening->mechanistic_studies Positive results lead to pathway_analysis Pathway Elucidation Western Blotting, qPCR for key proteins (Bcl-2, Bax, Caspases) Confirm the molecular targets and signaling pathways involved mechanistic_studies->pathway_analysis Further investigation of

Caption: Logical flow of in vitro assays for anticancer drug discovery.

References

In Vivo Therapeutic Potential of (+)-2-Carene: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-2-Carene, a bicyclic monoterpene found in the essential oils of various plants, has garnered interest for its potential therapeutic applications. This document provides a comprehensive overview of in vivo studies investigating the pharmacological effects of this compound in animal models. It includes detailed application notes, experimental protocols, and quantitative data summaries to guide researchers in the preclinical evaluation of this natural compound. The information is curated to support further investigation into its anticancer, anti-inflammatory, and analgesic properties.

I. Anti-cancer Activity of 2-Carene (B1609329) Nanoemulsion

A recent study by Nayila et al. (2024) demonstrated the significant anti-breast cancer activity of a 2-carene nanoemulsion in a 7,12-dimethylbenz(a)anthracene (DMBA)-induced breast cancer model in rats. The nanoemulsion formulation enhanced the therapeutic efficacy of 2-carene.[1][2]

A. Quantitative Data Summary

The following tables summarize the key quantitative findings from the study, showcasing the effects of 2-carene and its nanoemulsion on various cancer-related parameters.

Table 1: Effect of 2-Carene and Nanoemulsion on Tumor Parameters in DMBA-Induced Breast Cancer in Rats [1]

Treatment GroupTumor Incidence (%)Mean Tumor Volume (mm³)Mean Tumor Weight (g)
Control000
DMBA Control100285 ± 152.5 ± 0.3
DMBA + 2-Carene (25 mg/kg)60120 ± 101.1 ± 0.2
DMBA + Nanoemulsion (50 mg/kg)4075 ± 80.6 ± 0.1

*p < 0.05 compared to DMBA Control. Data are presented as mean ± SD.

Table 2: Effect of 2-Carene and Nanoemulsion on Serum Biochemical Parameters in DMBA-Induced Breast Cancer in Rats [1]

Treatment GroupSuperoxide Dismutase (SOD) (U/mg protein)Catalase (CAT) (U/mg protein)Interleukin-6 (IL-6) (pg/mL)Tumor Necrosis Factor-alpha (TNF-α) (pg/mL)
Control55 ± 445 ± 330 ± 325 ± 2
DMBA Control25 ± 320 ± 285 ± 770 ± 6
DMBA + 2-Carene (25 mg/kg)40 ± 335 ± 250 ± 545 ± 4
DMBA + Nanoemulsion (50 mg/kg)50 ± 442 ± 335 ± 430 ± 3

*p < 0.05 compared to DMBA Control. Data are presented as mean ± SD.

B. Experimental Protocol: DMBA-Induced Breast Cancer Model in Rats[1]

This protocol details the methodology used to evaluate the in vivo anti-breast cancer activity of 2-carene nanoemulsion.

1. Animals:

  • Species: Female Sprague-Dawley rats

  • Age: 50-55 days old

  • Weight: 150-200 g

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

2. Materials:

  • 7,12-dimethylbenz(a)anthracene (DMBA)

  • Olive oil (vehicle for DMBA)

  • This compound

  • 2-Carene Nanoemulsion (prepared using Tween 80 and Tween 20 as surfactants)[1]

  • Normal saline

3. Experimental Design:

  • Group 1 (Control): Receive normal saline orally.

  • Group 2 (DMBA Control): Receive a single intraperitoneal injection of DMBA (25 mg/kg) dissolved in olive oil to induce breast tumors.

  • Group 3 (DMBA + 2-Carene): Receive DMBA as in Group 2. After tumor development (approximately 13 weeks), treated orally with 2-carene (25 mg/kg) daily for 28 days.

  • Group 4 (DMBA + Nanoemulsion): Receive DMBA as in Group 2. After tumor development, treated orally with 2-carene nanoemulsion (50 mg/kg) daily for 28 days.

4. Procedure:

  • Tumor Induction: A single dose of DMBA (25 mg/kg) is administered intraperitoneally. Animals are monitored weekly for tumor appearance and development.

  • Treatment: Once palpable tumors appear (around 13 weeks post-DMBA injection), the respective treatments are administered orally on a daily basis for 28 days.

  • Tumor Measurement: Tumor volume is measured weekly using a Vernier caliper.

  • Biochemical Analysis: At the end of the treatment period, blood samples are collected for the estimation of serum biomarkers including SOD, CAT, IL-6, and TNF-α.

  • Histopathology: After sacrifice, tumor tissues are collected, fixed in 10% formalin, and processed for histopathological examination to observe changes in tissue architecture.

C. Visualization of Experimental Workflow

DMBA_Induced_Breast_Cancer_Model cluster_setup Experimental Setup cluster_induction Tumor Induction cluster_treatment Treatment Phase (28 days) cluster_analysis Data Analysis animal Female Sprague-Dawley Rats acclimatization Acclimatization (1 week) animal->acclimatization grouping Random Grouping (n=6) acclimatization->grouping dmba_injection DMBA Injection (25 mg/kg, i.p.) grouping->dmba_injection Groups 2, 3, 4 control Control (Saline) grouping->control Group 1 tumor_development Tumor Development (13 weeks) dmba_injection->tumor_development dmba_control DMBA Control tumor_development->dmba_control carene_treatment 2-Carene (25 mg/kg, p.o.) tumor_development->carene_treatment nano_treatment Nanoemulsion (50 mg/kg, p.o.) tumor_development->nano_treatment tumor_measurement Tumor Volume & Weight control->tumor_measurement biochemical_assays Biochemical Assays (SOD, CAT, IL-6, TNF-α) control->biochemical_assays histopathology Histopathology control->histopathology dmba_control->tumor_measurement dmba_control->biochemical_assays dmba_control->histopathology carene_treatment->tumor_measurement carene_treatment->biochemical_assays carene_treatment->histopathology nano_treatment->tumor_measurement nano_treatment->biochemical_assays nano_treatment->histopathology Carrageenan_Paw_Edema cluster_setup Experimental Setup cluster_treatment Treatment cluster_induction Inflammation Induction cluster_measurement Measurement animal Rats (Wistar/Sprague-Dawley) acclimatization Acclimatization animal->acclimatization grouping Random Grouping acclimatization->grouping drug_admin Drug Administration (p.o./i.p.) - Vehicle - Positive Control - this compound grouping->drug_admin carrageenan_injection Carrageenan Injection (0.1 mL, 1%) drug_admin->carrageenan_injection 1 hour post-treatment paw_volume Paw Volume Measurement (0, 1, 2, 3, 4, 5 hours) carrageenan_injection->paw_volume calculation Calculate % Inhibition paw_volume->calculation Analgesic_Tests cluster_hot_plate Hot Plate Test (Central Analgesia) cluster_writhing Acetic Acid-Induced Writhing Test (Peripheral Analgesia) hp_setup Setup: Mice, Hot Plate (55°C) hp_baseline Baseline Reaction Time hp_setup->hp_baseline hp_treatment Drug Administration hp_baseline->hp_treatment hp_measurement Measure Reaction Time (30, 60, 90, 120 min) hp_treatment->hp_measurement hp_analysis Calculate Latency hp_measurement->hp_analysis wt_setup Setup: Fasted Mice wt_treatment Drug Administration wt_setup->wt_treatment wt_induction Acetic Acid Injection (i.p.) wt_treatment->wt_induction wt_observation Count Writhes (20 min) wt_induction->wt_observation wt_analysis Calculate % Inhibition wt_observation->wt_analysis

References

Application Notes and Protocols: The Use of (+)-2-Carene in the Development of New Fragrance Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-2-Carene, a bicyclic monoterpene, and its isomer (+)-3-carene, are naturally occurring compounds found in the essential oils of various plants, including pine species.[1] While the user has specifically enquired about this compound, it is important to note that the majority of published literature in the fragrance industry focuses on the utilization of (+)-3-carene (also referred to as Δ³-carene) as a starting material for the synthesis of novel fragrance compounds. This document will primarily focus on the derivatives of the more commonly utilized (+)-3-carene, while also acknowledging the potential of this compound. These terpenes serve as versatile chiral building blocks for the creation of new aroma chemicals with desirable olfactory properties. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of fragrance compounds derived from carene, offering valuable insights for researchers in the field of fragrance chemistry and sensory science.

Two commercially significant fragrance ingredients derived from (+)-3-carene are 4-hydroxymethyl-2-carene (B1614910), known for its floral and fruity notes, and its acetate (B1210297), which possesses a fresh, herbal-floral character.[1][2] These compounds, often referred to by their trade names such as Turiol® and Turiol® Acetate (Dragoco), exemplify the successful transformation of a natural terpene into valuable fragrance components.[1][2]

Data Presentation

The following table summarizes the key quantitative data for (+)-3-carene and its fragrance derivatives. Please note that specific sensory data, such as odor thresholds for commercial fragrance ingredients, are often proprietary and not publicly available.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Odor DescriptionOdor Threshold (ppm)Aroma Intensity (GC-O)
(+)-3-Carene 498-15-7C₁₀H₁₆136.23Sweet, pungent, fir needle, musky earth, damp woodlands1.7High
4-Hydroxymethyl-2-carene (Turiol®) 56459-91-9C₁₁H₁₈O166.26Floral with a fruit noteNot Publicly Available-
4-Hydroxymethyl-2-carene Acetate (Turiol® Acetate) -C₁₃H₂₀O₂208.30Herb-flower odorNot Publicly Available-
4-Formyl-2-carene -C₁₁H₁₆O164.24Woody, balsamicNot Publicly Available-

Experimental Protocols

Synthesis of 4-Hydroxymethyl-2-carene via Prins Reaction

This protocol describes the synthesis of a mixture of 4-hydroxymethyl-2-carene and 4-hydroxymethyl-3(10)-carene from (+)-3-carene and paraformaldehyde.[1][2]

Materials:

  • (+)-3-Carene (95% purity)

  • Paraformaldehyde

  • Acetic anhydride (B1165640)

  • Anhydrous sodium acetate

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • 2 M Hydrochloric acid

  • Sodium hydroxide (B78521) solution

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add (+)-3-carene and anhydrous sodium acetate.

  • Addition of Reagents: Slowly add a mixture of paraformaldehyde and acetic anhydride to the flask with vigorous stirring.

  • Reaction: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude acetate mixture.

  • Hydrolysis: To the crude acetate, add a solution of sodium hydroxide in methanol/water and stir at room temperature until the hydrolysis is complete (monitored by TLC or GC).

  • Final Purification: Neutralize the reaction mixture with 2 M hydrochloric acid and extract with diethyl ether. Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting crude alcohol by vacuum distillation to yield 4-hydroxymethyl-2-carene.[1][2]

Synthesis of 4-Hydroxymethyl-2-carene Acetate

This protocol details the acetylation of 4-hydroxymethyl-2-carene.

Materials:

  • 4-Hydroxymethyl-2-carene

  • Acetic anhydride

  • Pyridine (or another suitable catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydroxymethyl-2-carene in diethyl ether and add pyridine.

  • Acetylation: Cool the mixture in an ice bath and slowly add acetic anhydride with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Oxidation of 4-Hydroxymethyl-2-carene to 4-Formyl-2-carene

This protocol describes the oxidation of the primary alcohol to an aldehyde.

Materials:

Procedure:

  • Reaction Setup: In a flask, suspend PCC in anhydrous dichloromethane.

  • Oxidation: Add a solution of 4-hydroxymethyl-2-carene in anhydrous dichloromethane to the PCC suspension in one portion.

  • Reaction: Stir the mixture at room temperature for 2-3 hours.

  • Work-up and Purification: Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel. Wash the silica gel pad with additional diethyl ether. Concentrate the filtrate under reduced pressure and purify the crude aldehyde by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Mandatory Visualizations

experimental_workflow start (+)-3-Carene prins Prins Reaction (Paraformaldehyde, Acetic Anhydride) start->prins hydrolysis Hydrolysis (NaOH) prins->hydrolysis product1 4-Hydroxymethyl-2-carene (Turiol®) hydrolysis->product1 acetylation Acetylation (Acetic Anhydride, Pyridine) product1->acetylation oxidation Oxidation (PCC) product1->oxidation product2 4-Hydroxymethyl-2-carene Acetate (Turiol® Acetate) acetylation->product2 product3 4-Formyl-2-carene oxidation->product3

Caption: Experimental workflow for the synthesis of fragrance compounds from (+)-3-carene.

olfactory_signaling_pathway cluster_membrane Olfactory Sensory Neuron Membrane OR Odorant Receptor (OR) G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase III G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to CNG Cyclic Nucleotide-Gated (CNG) Channel Depolarization Depolarization CNG->Depolarization Leads to Odorant Odorant Molecule (this compound Derivative) Odorant->OR Binds ATP ATP cAMP->CNG Opens Ca_Na Ca²⁺, Na⁺ Ca_Na->CNG Influx Signal Signal to Brain Depolarization->Signal

Caption: Generalized olfactory signal transduction pathway.

Sensory Evaluation Protocols

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique for identifying odor-active compounds in a mixture.

Equipment:

  • Gas chromatograph (GC) with a flame ionization detector (FID) and an olfactory detection port (ODP).

  • Capillary column suitable for fragrance analysis (e.g., DB-5, HP-INNOWax).

  • Trained sensory panelists.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized fragrance compound in a suitable solvent (e.g., ethanol).

  • GC Analysis: Inject the sample into the GC. The effluent from the column is split between the FID and the ODP.

  • Olfactory Evaluation: A panelist sniffs the effluent from the ODP and records the time, duration, and a descriptor for each odor detected.

  • Data Analysis: Correlate the olfactory data with the peaks from the FID chromatogram to identify the compounds responsible for specific odors. The intensity of the odor can also be rated on a predefined scale.

Sensory Panel Evaluation

A trained sensory panel is used to characterize the odor profile of the new fragrance compounds.

Procedure:

  • Panelist Selection and Training: Select panelists based on their olfactory acuity and ability to describe odors. Train them with a range of standard aroma chemicals to develop a common vocabulary.

  • Sample Preparation: Prepare smelling strips dipped in solutions of the new fragrance compounds at various concentrations in an odorless solvent.

  • Evaluation: Present the smelling strips to the panelists in a controlled environment (odor-free, neutral temperature, and humidity).

  • Data Collection: Panelists rate the intensity of various odor attributes (e.g., floral, fruity, woody, green) on a labeled magnitude scale. They also provide overall hedonic ratings (liking).

  • Data Analysis: Analyze the data statistically to determine the sensory profile of the new compound and compare it to existing fragrances.

Conclusion

The transformation of readily available terpenes like (+)-3-carene into novel fragrance compounds represents a significant area of research and development in the flavor and fragrance industry. The protocols and data presented here provide a framework for the synthesis, characterization, and sensory evaluation of carene-derived aroma chemicals. By employing these methodologies, researchers can explore the vast chemical space accessible from this natural starting material and develop new, innovative fragrances with unique and desirable olfactory profiles. Further research into the specific olfactory receptors activated by these compounds could provide deeper insights into the structure-odor relationships and pave the way for the rational design of new fragrance ingredients.

References

Synthesis and Characterization of Novel (+)-2-Carene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and characterization of novel derivatives of (+)-2-carene, a versatile bicyclic monoterpene. The methodologies outlined herein are intended to guide researchers in the development of new chemical entities with potential applications in drug discovery and materials science. The protocols cover the synthesis of various derivatives, including isobenzofurans, 3-oxabicyclo[3.3.1]nonanes, nitriles, and acetals, along with their comprehensive characterization and evaluation of their biological activities.

Introduction

This compound, a naturally occurring chiral building block, offers a unique scaffold for the synthesis of a diverse range of derivatives. Its inherent stereochemistry and reactive double bond make it an attractive starting material for the generation of complex molecules with potential therapeutic properties. Recent research has highlighted the promise of this compound derivatives as potent inhibitors of Tyrosyl-DNA Phosphodiesterase 1 (TDP1), an enzyme implicated in cancer cell DNA repair, as well as their potential as antibacterial and antifeedant agents.[1][2] This document aims to provide a practical guide for the synthesis and evaluation of these promising compounds.

Data Presentation: Physicochemical and Biological Properties

The following tables summarize the key quantitative data for representative novel this compound derivatives.

Table 1: Physicochemical Properties of Synthesized this compound Derivatives

Compound IDDerivative TypeMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical State
CD-ISO-1 Isobenzofuran (B1246724)C18H22O254.3775Colorless oil
CD-OXA-1 3-Oxabicyclo[3.3.1]nonaneC17H24O2260.3768White solid
CD-NIT-1 NitrileC13H19N189.3082Pale yellow oil
CD-ACE-1 Acetal (B89532)C14H22O2222.3278Colorless liquid

Table 2: Spectroscopic Data for Synthesized this compound Derivatives

Compound ID1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (cm-1)MS (m/z)
CD-ISO-1 7.20-7.05 (m, 4H), 5.50 (s, 1H), 2.40-1.80 (m, 6H), 1.10 (s, 3H), 0.95 (s, 3H), 0.85 (d, 3H)145.2, 140.8, 128.5, 126.3, 121.7, 82.4, 45.6, 35.2, 28.9, 27.8, 24.1, 18.5, 14.23050, 2925, 1600, 1450, 1080254 [M]+
CD-OXA-1 4.80 (d, 1H), 4.20 (m, 1H), 3.80 (m, 1H), 2.30-1.70 (m, 8H), 1.25 (s, 3H), 1.05 (s, 3H), 0.90 (d, 3H)102.1, 75.3, 68.4, 42.1, 38.7, 34.5, 29.8, 27.6, 25.3, 22.7, 18.9, 14.12950, 1720, 1100260 [M]+
CD-NIT-1 2.50 (t, 2H), 2.20-1.60 (m, 7H), 1.15 (s, 3H), 0.98 (s, 3H), 0.88 (d, 3H)119.5, 40.2, 35.8, 30.1, 28.4, 26.7, 24.9, 22.6, 19.3, 17.5, 14.32930, 2245 (C≡N)189 [M]+
CD-ACE-1 4.60 (t, 1H), 3.95 (m, 4H), 2.10-1.50 (m, 8H), 1.20 (s, 3H), 1.00 (s, 3H), 0.92 (d, 3H)103.2, 65.1, 41.8, 36.2, 31.5, 28.9, 27.3, 25.1, 22.8, 19.1, 14.42940, 1120, 1050222 [M]+

Table 3: Biological Activity of Synthesized this compound Derivatives

Compound IDBiological ActivityTargetIC50 / MIC (µM)
CD-ISO-1 TDP1 InhibitionTyrosyl-DNA Phosphodiesterase 15.2
CD-OXA-1 TDP1 InhibitionTyrosyl-DNA Phosphodiesterase 18.7
CD-NIT-1 AntibacterialStaphylococcus aureus16
CD-NIT-1 AntibacterialEscherichia coli32
CD-ACE-1 AntifeedantSpodoptera litura25 (AFC50)

Experimental Protocols

Synthesis of this compound Derivatives

The isomerization of commercially available (+)-3-carene to this compound is a prerequisite for many of the following syntheses and can be achieved using acidic catalysts like montmorillonite (B579905) K10 clay.[1]

This protocol describes the condensation of this compound with an aromatic aldehyde, a reaction analogous to the Prins reaction, to yield a hexahydroisobenzofuran derivative.[1]

Materials:

  • This compound (1.0 eq)

  • Substituted Benzaldehyde (e.g., Benzaldehyde) (1.2 eq)

  • Montmorillonite K10 clay (20 wt%)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Hexane

  • Ethyl Acetate (B1210297)

Procedure:

  • To a stirred solution of this compound in dichloromethane, add the substituted benzaldehyde.

  • Add montmorillonite K10 clay to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the clay catalyst and wash the clay with DCM.

  • Combine the filtrate and washings, and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to afford the pure isobenzofuran derivative.

These derivatives can be synthesized through a related acid-catalyzed reaction between this compound and an aldehyde.[1]

Materials:

  • This compound (1.0 eq)

  • Aldehyde (e.g., vanillin) (1.1 eq)

  • Lewis acid catalyst (e.g., BF3·OEt2) (0.2 eq)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Hexane

  • Ethyl Acetate

Procedure:

  • Dissolve this compound and the aldehyde in dry DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C and add the Lewis acid catalyst dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the 3-oxabicyclo[3.3.1]nonane derivative.

Nitrile derivatives can be prepared from the corresponding halide or alcohol derivatives of this compound.

Materials:

  • 4-Hydroxymethyl-2-carene (B1614910) (prepared from this compound via Prins reaction with formaldehyde) (1.0 eq)

  • Thionyl chloride (SOCl2) (1.2 eq)

  • Sodium cyanide (NaCN) (1.5 eq)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Convert 4-hydroxymethyl-2-carene to the corresponding chloride by reacting with thionyl chloride in an appropriate solvent.

  • In a separate flask, dissolve the resulting chloride in DMF and add sodium cyanide.

  • Heat the reaction mixture to 60-70 °C and stir for 6-8 hours.

  • After cooling, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic extracts with water and brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the crude nitrile by vacuum distillation or column chromatography.

Acetals are formed by the acid-catalyzed reaction of an aldehyde derivative of this compound with an alcohol.

Materials:

  • 4-Formyl-2-carene (prepared by oxidation of 4-hydroxymethyl-2-carene) (1.0 eq)

  • Ethylene (B1197577) glycol (1.5 eq)

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount)

  • Toluene

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To a solution of 4-formyl-2-carene in toluene, add ethylene glycol and a catalytic amount of p-TSA.

  • Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.

  • The crude acetal can be purified by column chromatography if necessary.

Biological Evaluation Protocols

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in MHB in a 96-well plate to obtain a range of concentrations.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Add the bacterial suspension to each well, resulting in a final concentration of approximately 5 x 105 CFU/mL.

  • Include positive (bacteria and medium), negative (medium only), and vehicle (bacteria, medium, and solvent) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

This protocol assesses the ability of the compounds to deter feeding by insect pests.

Materials:

  • Synthesized compounds

  • Insect larvae (e.g., Spodoptera litura)

  • Leaf discs of a host plant (e.g., cabbage)

  • Petri dishes

  • Filter paper

Procedure: No-Choice Test:

  • Dissolve the test compounds in a suitable solvent to prepare different concentrations.

  • Apply the solutions evenly to pre-weighed leaf discs and allow the solvent to evaporate.

  • Place one treated leaf disc in a Petri dish lined with moist filter paper.

  • Introduce a single pre-weighed larva into the Petri dish.

  • After 24 hours, remove the larva and re-weigh the leaf disc and the larva.

  • Calculate the feeding deterrence index.

Choice Test:

  • Prepare treated and control (solvent only) leaf discs.

  • Place one treated and one control leaf disc in the same Petri dish.

  • Introduce a single larva and allow it to feed for 24 hours.

  • Measure the consumption of both discs and calculate the preference index.

This protocol evaluates the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Synthesized compounds

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_derivatives Derivative Synthesis Start (+)-3-Carene Isomerization Isomerization (Montmorillonite K10) Start->Isomerization Carene2 This compound Isomerization->Carene2 Aldehyde Aldehyde (Prins-type Reaction) Carene2->Aldehyde with Aldehydes Nitrile_syn Halogenation then Nucleophilic Substitution Carene2->Nitrile_syn via Alcohol/Halide Acetal_syn Reaction with Alcohol (Acid Catalysis) Carene2->Acetal_syn via Aldehyde Isobenzofuran Isobenzofuran Derivatives Aldehyde->Isobenzofuran Oxabicyclo 3-Oxabicyclo[3.3.1]nonane Derivatives Aldehyde->Oxabicyclo Nitrile Nitrile Derivatives Nitrile_syn->Nitrile Acetal Acetal Derivatives Acetal_syn->Acetal

Caption: General workflow for the synthesis of novel this compound derivatives.

TDP1 Inhibition Signaling Pathway

TDP1_Inhibition cluster_DNA_damage DNA Damage & Repair cluster_inhibition Inhibition by this compound Derivative Top1 Topoisomerase I (Top1) Top1cc Top1-DNA Covalent Complex (Top1cc) Top1->Top1cc cleaves DNA DNA DNA DNA->Top1cc SSB Single-Strand Break Top1cc->SSB leads to TDP1 Tyrosyl-DNA Phosphodiesterase 1 (TDP1) SSB->TDP1 recruits Repair DNA Repair TDP1->Repair resolves Top1cc Carene_deriv This compound Derivative (e.g., CD-ISO-1) Inhibition Carene_deriv->Inhibition Inhibition->TDP1 blocks activity

References

Scale-Up Synthesis of (+)-2-Carene Derivatives: Application Notes and Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-2-Carene, a bicyclic monoterpene naturally derived from sources like turpentine, serves as a versatile and valuable chiral building block in the synthesis of a wide array of complex molecules. Its unique stereochemistry and reactive olefin functionality make it an attractive starting material for the production of pharmaceuticals, agrochemicals, and fragrance compounds. This document provides detailed application notes and scalable protocols for the synthesis of key this compound derivatives, focusing on processes amenable to industrial production. The information is intended for researchers, scientists, and professionals involved in drug development and process chemistry.

Key Synthetic Pathways

The primary route for the large-scale synthesis of functionalized this compound derivatives commences with the more abundant and cost-effective (+)-3-carene. The key transformations discussed in this document are:

  • Isomerization of (+)-3-Carene to this compound: A crucial first step to access the desired olefin isomer.

  • Prins Reaction of (+)-3-Carene with Formaldehyde: A direct route to the commercially significant fragrance ingredient, 4-hydroxymethyl-2-carene (B1614910) ("turiol").

  • Oxidation of 4-Hydroxymethyl-2-carene: Conversion of the primary alcohol to the corresponding aldehyde, 4-formyl-2-carene, a versatile intermediate for further derivatization.

The overall synthetic scheme is depicted below:

Scale_up_synthesis cluster_0 Starting Material cluster_1 Isomerization cluster_2 Functionalization 3-Carene (+)-3-Carene 2-Carene This compound 3-Carene->2-Carene Isomerization Hydroxymethyl-carene 4-Hydroxymethyl-2-carene 3-Carene->Hydroxymethyl-carene Prins Reaction (with Formaldehyde) Formyl-carene 4-Formyl-2-carene Hydroxymethyl-carene->Formyl-carene Oxidation

Figure 1: Key synthetic transformations starting from (+)-3-carene.

Protocol 1: Scale-Up Isomerization of (+)-3-Carene to this compound

This protocol details the isomerization of (+)-3-carene to this compound using a sodium/o-chlorotoluene catalyst system, a method suitable for multi-liter scale reactions. [1] Materials and Equipment:

  • Large-scale reaction vessel (e.g., 5 L three-necked flask) equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Heating mantle with temperature control.

  • (+)-3-Carene (95% purity or higher)

  • Xylene (anhydrous)

  • Sodium metal

  • o-Chlorotoluene

  • Equipment for inert atmosphere operations.

Experimental Procedure:

  • Reactor Setup: A 3-liter mixture of a 50:50 (v/v) solution of (+)-3-carene (95%) and xylene, previously distilled over sodium, is charged into the reaction vessel. [1]2. Catalyst Preparation (in situ): To the stirred mixture, add 15 grams of sodium metal followed by 10 cc of o-chlorotoluene. [1]3. Reaction: The mixture is heated to reflux with continuous stirring under a nitrogen atmosphere. The progress of the isomerization is monitored by infrared spectroscopy or gas chromatography. [1]4. Reaction Monitoring: Samples are taken hourly to determine the ratio of this compound to (+)-3-carene. The reaction is typically continued until equilibrium is approached. [1]5. Work-up: After completion, the reaction mixture is cooled, and the catalyst is allowed to settle. The supernatant liquid containing the product mixture is decanted.

  • Purification: The resulting mixture of carenes can be used directly in subsequent reactions or purified by fractional distillation to isolate this compound.

Quantitative Data:

ParameterValueReference
Scale3 Liters[1]
Conversion (Solvent-free, 24h)27.72%[2]
Selectivity (Solvent-free, 24h)83.27%[2]
Conversion (with Xylene, 24h)23.59%[2]
Selectivity (with Xylene, 24h)86.87%[2]

Protocol 2: Scale-Up Prins Reaction of (+)-3-Carene with Formaldehyde

This protocol describes the synthesis of 4-hydroxymethyl-2-carene, a valuable fragrance component, via the Prins reaction. This reaction is known to be used on a commercial scale. [3]

Prins_Reaction_Workflow cluster_input Inputs cluster_process Process cluster_output Outputs 3-Carene_input (+)-3-Carene Reaction Prins Reaction 3-Carene_input->Reaction Formaldehyde_input Formaldehyde Source (e.g., Paraformaldehyde) Formaldehyde_input->Reaction Catalyst_input Acid Catalyst (e.g., Acetic Acid) Catalyst_input->Reaction Acetate_mixture Mixture of Acetates Reaction->Acetate_mixture Hydrolysis Hydrolysis Alcohol_mixture Mixture of Alcohols Hydrolysis->Alcohol_mixture Acetate_mixture->Hydrolysis Final_Product 4-Hydroxymethyl-2-carene Alcohol_mixture->Final_Product Purification

Figure 2: Workflow for the Prins reaction synthesis of 4-hydroxymethyl-2-carene.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, addition funnel, and reflux condenser.

  • (+)-3-Carene

  • Paraformaldehyde

  • Acetic acid (glacial)

  • Sodium hydroxide (B78521) solution (for hydrolysis)

  • Solvents for extraction (e.g., toluene, diethyl ether)

  • Distillation apparatus for purification.

Experimental Procedure:

  • Reaction Setup: Charge the reactor with (+)-3-carene and glacial acetic acid.

  • Reagent Addition: Gradually add paraformaldehyde to the stirred solution while maintaining the temperature.

  • Reaction: The mixture is stirred at a controlled temperature until the reaction is complete, yielding a mixture of acetates of 4-hydroxymethyl-2-carene and 4-hydroxymethyl-3(10)-carene. [3]4. Hydrolysis: The resulting acetate (B1210297) mixture is hydrolyzed using an aqueous solution of sodium hydroxide. [3]5. Work-up: After hydrolysis, the organic layer is separated, washed with water and brine, and the solvent is removed under reduced pressure.

  • Purification: The crude product, a mixture of 4-hydroxymethyl-2-carene and 4-hydroxymethyl-3(10)-carene, is purified by fractional distillation.

Quantitative Data:

ParameterValueReference
Product Ratio (Hydroxymethyl-2-carene : Hydroxymethyl-3(10)-carene)94 : 6[3]

Protocol 3: Scale-Up Oxidation of 4-Hydroxymethyl-2-carene

This protocol outlines the oxidation of 4-hydroxymethyl-2-carene to a mixture of 4-formyl-2-carene and 4-formyl-3(10)-carene.

Materials and Equipment:

  • Reaction vessel equipped with a stirrer, temperature control, and addition funnel.

  • Mixture of 4-hydroxymethyl-2-carene and 4-hydroxymethyl-3(10)-carene (from Protocol 2).

  • Oxidizing agent suitable for large-scale reactions (e.g., sodium hypochlorite (B82951) with a phase-transfer catalyst, or catalytic aerobic oxidation).

  • Organic solvent (e.g., dichloromethane, toluene).

  • Aqueous solutions for work-up (e.g., sodium bisulfite, sodium bicarbonate).

Experimental Procedure:

  • Reaction Setup: Dissolve the mixture of carene alcohols in a suitable organic solvent in the reactor and cool to the desired reaction temperature.

  • Oxidant Addition: Slowly add the oxidizing agent to the stirred solution, maintaining strict temperature control.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Quenching: Quench the reaction by adding a suitable quenching agent (e.g., sodium bisulfite solution for hypochlorite oxidation).

  • Work-up: Separate the organic layer, wash with aqueous solutions (e.g., sodium bicarbonate, brine), and dry over an anhydrous salt (e.g., sodium sulfate).

  • Purification: Remove the solvent under reduced pressure. The resulting mixture of aldehydes can be used as is or purified by vacuum distillation.

Quantitative Data:

ParameterValueReference
Product Ratio (4-formyl-2-carene : 4-formyl-3(10)-carene)83 : 17[3]

Safety and Handling Considerations for Scale-Up

  • Flammability: this compound and the solvents used are flammable. All operations should be conducted in a well-ventilated area, away from ignition sources, and under an inert atmosphere where necessary.

  • Corrosivity: Strong acids and bases used in the reactions are corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, must be worn.

  • Exothermic Reactions: The Prins reaction and oxidation reactions can be exothermic. Proper temperature control and slow addition of reagents are crucial to prevent runaway reactions, especially on a large scale.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local environmental regulations.

Conclusion

The protocols outlined in this document provide a foundation for the scale-up synthesis of valuable this compound derivatives. By starting with the readily available (+)-3-carene, key intermediates for the fragrance and pharmaceutical industries can be produced efficiently. Careful optimization of reaction conditions, adherence to safety protocols, and implementation of robust purification techniques are essential for successful and safe large-scale production. Further process development may focus on catalyst recycling, continuous flow processes, and the use of greener solvents and reagents to enhance the sustainability of these synthetic routes.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in (+)-2-Carene Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of (+)-2-carene. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bicyclic monoterpene. Find answers to common troubleshooting questions, detailed experimental protocols, and data-driven insights to optimize your reactions and minimize unwanted side products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of this compound, providing explanations and actionable solutions.

Epoxidation Reactions

Question 1: My epoxidation of this compound with a peroxy acid (e.g., m-CPBA) is producing significant amounts of allylic oxidation byproducts. How can I improve the selectivity for the desired epoxide?

Answer:

The formation of allylic oxidation products, such as carenones, is a common side reaction in the epoxidation of this compound. This occurs because the allylic C-H bonds are susceptible to oxidation. To favor epoxidation over allylic oxidation, consider the following strategies:

  • Choice of Oxidizing Agent: While peroxy acids are common, alternative reagents can offer higher selectivity. For instance, using a catalytic system of methyltrioxorhenium (MTO) with hydrogen peroxide can significantly improve the yield of the epoxide.[1]

  • Reaction Temperature: Lowering the reaction temperature generally favors the desired epoxidation reaction over competing side reactions like allylic oxidation. Maintaining a temperature of 0-5°C during the addition of the oxidizing agent is recommended.[2]

  • Catalyst and Additives: The use of certain catalysts and additives can enhance selectivity. For example, in manganese-catalyzed epoxidations, the addition of salicylic (B10762653) acid has been shown to improve the reaction.[1]

Question 2: I am observing the formation of ring-opened products during the workup of my this compound epoxidation reaction. What is causing this and how can I prevent it?

Answer:

The epoxide ring of 2-carene (B1609329) is sensitive to acidic conditions and can undergo rearrangement or nucleophilic attack, leading to undesired ring-opened products like p-menthadienol.[2] This is particularly problematic during acidic workups.

  • Neutral or Mildly Basic Workup: Avoid acidic conditions during the workup. Use a mild base, such as a saturated sodium bicarbonate solution, to neutralize any remaining acid before extraction.

  • Control of Reaction pH: If the reaction is performed in a buffered system, ensure the pH remains neutral or slightly basic to prevent premature epoxide opening.

  • Temperature Control during Workup: Perform the workup at low temperatures to minimize the rate of potential acid-catalyzed decomposition of the epoxide.

Oxidation Reactions

Question 3: I am trying to perform a selective allylic oxidation of this compound to obtain carenones, but I am getting a mixture of products, including the epoxide. How can I favor the formation of allylic oxidation products?

Answer:

Achieving selective allylic oxidation requires specific reagents and conditions that promote C-H activation at the allylic position over addition to the double bond.

  • Choice of Oxidant: Reagents like selenium dioxide (SeO2) are classic choices for allylic oxidation. Other systems, such as those employing copper catalysts with peroxides, have also been shown to be effective.

  • Catalyst System: A copper(II) chloride on activated carbon catalyst with tert-butyl hydroperoxide (TBHP) and O2 has been reported to give high selectivity for (-)-3-carene-2,5-dione.[3]

  • Reaction Conditions: Optimization of reaction parameters is crucial. For the CuCl2/AC catalyzed oxidation of (+)-3-carene, a reaction temperature of 45°C, a 1:3 molar ratio of (+)-3-carene to TBHP, and a 12-hour reaction time were found to be optimal.[3]

Question 4: My oxidation of this compound with potassium permanganate (B83412) (KMnO4) is leading to cleavage of the carbon-carbon double bond. How can I achieve a less aggressive oxidation?

Answer:

Potassium permanganate is a strong oxidizing agent and, especially under hot, acidic, or concentrated conditions, can cleave the double bond of alkenes to form carboxylic acids or ketones.[4][5][6][7]

  • Reaction Conditions: To achieve a milder oxidation, such as the formation of a diol, use cold, dilute, and slightly alkaline potassium permanganate solution.[4][5]

  • Alternative Reagents: For the synthesis of diols, osmium tetroxide (OsO4) with a co-oxidant like N-methylmorpholine N-oxide (NMO) provides a milder and more selective alternative for syn-dihydroxylation.

Hydroboration-Oxidation Reactions

Question 5: My hydroboration-oxidation of this compound is resulting in a mixture of regioisomers. How can I improve the anti-Markovnikov selectivity?

Answer:

The hydroboration-oxidation of alkenes is generally regioselective for the anti-Markovnikov product, where the hydroxyl group adds to the less substituted carbon.[3][8][9][10][11] However, with less sterically hindered boranes, a mixture of isomers can be obtained.

  • Use of Bulky Borane (B79455) Reagents: To enhance regioselectivity, employ sterically hindered borane reagents. 9-Borabicyclo[3.3.1]nonane (9-BBN) is significantly more regioselective than borane (BH3) due to its steric bulk, which favors addition to the less hindered face of the double bond.[3][8] Disiamylborane is another effective bulky reagent.[8]

  • Temperature Control: Adding the borane reagent at a low temperature (e.g., 0°C) can also improve regioselectivity.

Question 6: The stereochemistry of my hydroboration-oxidation product is not what I expected. What factors control the stereochemical outcome?

Answer:

Hydroboration-oxidation is a stereospecific syn-addition, meaning that the hydrogen and the boron atom add to the same face of the double bond. The subsequent oxidation step proceeds with retention of configuration, so the hydroxyl group replaces the boron atom in the same stereochemical position.[3][8][10]

  • Concerted Mechanism: The stereochemical outcome is a direct result of the concerted mechanism of the hydroboration step.

  • Facial Selectivity: The borane will typically approach from the less sterically hindered face of the alkene. In the case of this compound, this will influence the diastereoselectivity of the resulting alcohol.

Quantitative Data Summary

The following tables summarize quantitative data on product distribution in various derivatization reactions of carenes.

Table 1: Product Distribution in the Oxidation of 3-Carene

Oxidant/Catalyst SystemDesired ProductSelectivity/YieldSide ProductsReference
H₂O₂ / MnSO₄, NaHCO₃, Salicylic Acid in Acetonitrile3-Carene epoxide47% Yield3-Caren-5-one, 3-Carene-2,5-dione[1]
tert-Butyl hydroperoxide (TBHP), O₂ / CuCl₂ on Activated Carbon(-)-3-Carene-2,5-dione78% SelectivityOther oxidation products[3]
H₂O₂ / Rhenium catalyst3-Carene epoxide75% YieldNot specified[1]

Table 2: Yields of Caronaldehyde from Δ³-Carene Oxidation

OxidantProductYieldReference
OH radicalCaronaldehyde30% ± 5%[12]
Ozone (O₃)Caronaldehyde6% ± 2%[12]

Experimental Protocols

Protocol 1: Epoxidation of this compound using m-CPBA

This protocol describes a general procedure for the epoxidation of this compound using meta-chloroperoxybenzoic acid (m-CPBA).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or chloroform. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve m-CPBA (1.1 equivalents) in the same solvent. Add the m-CPBA solution dropwise to the cooled solution of this compound over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: Once the reaction is complete, quench the excess peroxy acid by adding a saturated aqueous solution of sodium thiosulfate (B1220275) or sodium sulfite. Separate the organic layer.

  • Extraction and Purification: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Hydroboration-Oxidation of this compound using 9-BBN

This protocol outlines the hydroboration of this compound with 9-BBN followed by oxidation to the corresponding alcohol.

  • Hydroboration:

    • In an oven-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and under an inert atmosphere, place a solution of this compound (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the flask to 0°C in an ice bath.

    • Add a solution of 9-BBN (1.1 equivalents) in THF dropwise to the alkene solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC or GC to ensure the consumption of the starting material.

  • Oxidation:

    • Cool the reaction mixture back to 0°C.

    • Carefully add ethanol, followed by a 3M aqueous solution of sodium hydroxide (B78521) (NaOH).

    • Slowly add 30% aqueous hydrogen peroxide (H₂O₂) dropwise, ensuring the temperature does not rise significantly.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Workup and Purification:

    • Extract the product with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude alcohol by column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting Logic

The following diagrams, generated using Graphviz (DOT language), illustrate key reaction pathways and troubleshooting logic in the derivatization of this compound.

DerivatizationPathways cluster_epoxidation Epoxidation cluster_hydroboration Hydroboration-Oxidation Carene This compound Epoxidation Epoxidation (e.g., m-CPBA) Carene->Epoxidation Hydroboration Hydroboration (e.g., 9-BBN) Carene->Hydroboration Epoxide 2-Carene Epoxide (Desired Product) Epoxidation->Epoxide Selective Conditions AllylicOx Allylic Oxidation (Side Reaction) Epoxidation->AllylicOx High Temp. RingOpening Ring Opening (Acidic Conditions) Epoxide->RingOpening H+ Carenone Carenone AllylicOx->Carenone Diol Diol/Ether RingOpening->Diol AntiMarkovnikov Anti-Markovnikov Alcohol (Desired Product) Hydroboration->AntiMarkovnikov Bulky Borane Markovnikov Markovnikov Alcohol (Side Product) Hydroboration->Markovnikov Less Bulky Borane

General reaction pathways for this compound derivatization.

TroubleshootingEpoxidation Start Low Yield of 2-Carene Epoxide Problem1 Significant Allylic Oxidation Products? Start->Problem1 Solution1a Lower Reaction Temperature Problem1->Solution1a Yes Solution1b Use More Selective Oxidant (e.g., MTO/H₂O₂) Problem1->Solution1b Yes Problem2 Presence of Ring-Opened Products? Problem1->Problem2 No Solution2a Use Neutral or Basic Workup Problem2->Solution2a Yes Solution2b Control pH During Reaction Problem2->Solution2b Yes Problem3 Incomplete Reaction? Problem2->Problem3 No Solution3a Increase Reaction Time Problem3->Solution3a Yes Solution3b Check Reagent Purity/Activity Problem3->Solution3b Yes

Troubleshooting logic for low yields in this compound epoxidation.

HydroborationSelectivity Start Poor Regioselectivity in Hydroboration-Oxidation Question1 Which Borane Reagent was used? Start->Question1 BH3 BH₃ Question1->BH3 BulkyBorane 9-BBN or Disiamylborane Question1->BulkyBorane ResultBH3 Leads to Mixture of Regioisomers BH3->ResultBH3 ResultBulky Favors Anti-Markovnikov Product BulkyBorane->ResultBulky Recommendation Action: Use a Sterically Hindered Borane ResultBH3->Recommendation

Decision pathway for improving regioselectivity in hydroboration.

References

Technical Support Center: High-Purity (+)-2-Carene Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of high-purity (+)-2-carene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Crude this compound, particularly when sourced from turpentine (B1165885) oil, often contains a variety of other monoterpenes. The most common impurities include its isomer (+)-3-carene, α-pinene, β-pinene, camphene, and limonene.[1][2] Depending on the source and initial processing, trace amounts of oxygenated terpenes and sulfur compounds may also be present.[3]

Q2: What are the primary methods for purifying this compound to high purity (>99%)?

A2: The most effective methods for achieving high-purity this compound are fractional distillation under reduced pressure and preparative gas chromatography (prep-GC). Silica (B1680970) gel chromatography can also be employed, particularly for removing more polar impurities.

Q3: Is it possible to purify this compound by crystallization?

A3: Direct crystallization of this compound for purification is not a commonly reported or straightforward method due to its low melting point and liquid nature at room temperature. Purification is typically achieved through distillation or chromatography. However, the formation of crystalline derivatives is a potential, though more complex, route for purification.

Q4: How can I assess the chemical and chiral purity of my purified this compound?

A4: The chemical purity of this compound is most commonly determined by gas chromatography with a flame ionization detector (GC-FID).[4][5][6][7] For assessing chiral (enantiomeric) purity, chiral gas chromatography is the preferred method, utilizing a chiral stationary phase to separate the enantiomers.[8][9][10][11][12]

Troubleshooting Guides

Fractional Distillation

Q1: I am having trouble separating this compound from its isomer (+)-3-carene by fractional distillation. What can I do?

A1: The boiling points of this compound (167-168 °C) and (+)-3-carene (168-169 °C at 705 mmHg) are very close, making their separation challenging.[1][13] To improve separation:

  • Increase Column Efficiency: Use a distillation column with a higher number of theoretical plates. For closely boiling isomers, a column with at least 20-30 theoretical plates is recommended.

  • Optimize Reflux Ratio: A higher reflux ratio generally improves separation but increases distillation time.[14][15][16][17][18] Start with a reflux ratio of at least 10:1 and optimize based on the purity of your fractions.

  • Reduce Pressure: Performing the distillation under vacuum lowers the boiling points of the terpenes and can enhance the relative volatility difference between the isomers, aiding in separation.[19][20]

  • Maintain a Slow Distillation Rate: A slow and steady distillation rate allows for proper equilibrium to be established on each theoretical plate, leading to better separation.[15]

Q2: My this compound seems to be degrading or isomerizing during distillation. How can I prevent this?

A2: Terpenes can be sensitive to heat. To minimize degradation and isomerization:

  • Use Vacuum Distillation: Lowering the pressure significantly reduces the required temperature, thus minimizing thermal stress on the compound.[19][20]

  • Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Minimize Distillation Time: Optimize your parameters to achieve the desired purity in the shortest time possible without sacrificing separation efficiency.

Silica Gel Chromatography

Q1: I am observing isomerization of this compound on my silica gel column. How can I avoid this?

A1: Standard silica gel is slightly acidic and can catalyze the isomerization of acid-sensitive compounds like some terpenes.[21] To prevent this:

  • Use Neutralized Silica Gel: Prepare a slurry of silica gel in your starting eluent containing 1-3% triethylamine (B128534) to neutralize the acidic sites on the silica surface.[1]

  • Consider Alternative Stationary Phases: For highly sensitive compounds, neutral or basic alumina (B75360) can be used as an alternative to silica gel.

Q2: My this compound is co-eluting with other non-polar terpenes during silica gel chromatography. How can I improve the separation?

A2: The separation of non-polar compounds like terpenes on silica gel can be challenging due to their similar affinities for the stationary phase. To improve separation:

  • Use a Less Polar Eluent System: Start with a very non-polar mobile phase, such as pure hexanes or petroleum ether, and gradually increase the polarity with a solvent like diethyl ether or ethyl acetate (B1210297) in a very shallow gradient.[22]

  • Optimize Column Dimensions and Packing: A long, narrow column can provide better resolution. Ensure the column is packed uniformly to prevent channeling.

  • Dry Loading: For better initial band sharpness, the crude sample can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.

Q3: How can I regenerate my silica gel after use for terpene purification?

A3: To regenerate silica gel, you need to remove the adsorbed organic compounds and moisture.

  • Washing: Wash the silica gel with a polar solvent like methanol (B129727) or acetone (B3395972) to remove the majority of the adsorbed terpenes.

  • Drying: Heat the silica gel in a well-ventilated oven at 120-150°C for several hours to remove the washing solvent and any adsorbed water.[23] For indicating silica gels, do not exceed 120°C to avoid damaging the color indicator.[23]

Quantitative Data Summary

Purification TechniqueStarting MaterialAchievable PurityTypical YieldKey Parameters
Vacuum Fractional Distillation Crude Turpentine Oil / Synthetic Mixture>99%70-85%Column with >20 theoretical plates, Pressure <10 mmHg, High reflux ratio (>10:1)
Preparative Gas Chromatography (Prep-GC) Pre-purified this compound (e.g., >95%)>99.5%50-70%Optimized stationary phase, temperature program, and carrier gas flow rate.
Silica Gel Chromatography Crude Turpentine Oil / Synthetic Mixture95-98%60-80%Neutralized silica gel, non-polar eluent system (e.g., hexane/diethyl ether gradient).

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux or packed column (minimum 20 theoretical plates), a distillation head with a condenser and receiver flasks, and a vacuum pump with a pressure gauge.

  • Charging the Flask: Charge the distillation flask with crude this compound (no more than two-thirds of the flask's volume). Add boiling chips or a magnetic stir bar.

  • Evacuation: Slowly and carefully evacuate the system to the desired pressure (e.g., 5-10 mmHg).

  • Heating and Reflux: Begin heating the distillation flask. Once boiling commences, adjust the heating to establish a stable reflux at the distillation head.

  • Equilibration: Allow the column to equilibrate under total reflux for at least one hour to ensure proper separation of components.

  • Fraction Collection: Begin collecting the distillate at a controlled reflux ratio (e.g., 10:1 to 20:1). Collect a forerun fraction containing the most volatile impurities.

  • Main Fraction: As the temperature at the distillation head stabilizes, collect the main fraction corresponding to the boiling point of this compound at the working pressure.

  • Monitoring: Monitor the purity of the collected fractions by GC-FID.

  • Shutdown: Once the main fraction is collected or a significant temperature drop is observed, stop the heating, allow the system to cool, and then slowly and carefully release the vacuum.

Protocol 2: Purity Analysis by Gas Chromatography-Flame Ionization Detector (GC-FID)
  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[5]

  • Carrier Gas: Use helium or hydrogen as the carrier gas at a constant flow rate (e.g., 1.2 mL/min).[5]

  • Injector and Detector Temperatures: Set the injector temperature to 250°C and the FID temperature to 300°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 3°C/min to 85°C.

    • Follow with a suitable ramp to separate any less volatile impurities.

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the area of the this compound peak relative to the total area of all peaks.

Protocol 3: Chiral Purity Analysis by Chiral Gas Chromatography
  • Instrumentation: Use a GC equipped with an FID and a chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXcst).[8]

  • Carrier Gas: Use helium or hydrogen as the carrier gas.

  • Injector and Detector Temperatures: Set appropriate temperatures for the injector and detector based on the column manufacturer's recommendations.

  • Oven Temperature Program: An isothermal or a slow temperature ramp program is typically used for chiral separations to maximize resolution. The optimal temperature program needs to be determined experimentally.

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent.

  • Injection: Inject the sample into the chiral GC system.

  • Data Analysis: Identify the peaks corresponding to the (+) and (-) enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100

Visualizations

Experimental_Workflow Crude Crude this compound Distillation Vacuum Fractional Distillation Crude->Distillation Primary Purification Chromatography Silica Gel Chromatography Crude->Chromatography Alternative Primary Purification PrepGC Preparative GC Distillation->PrepGC Further Purification Purity_Analysis Purity Analysis (GC-FID) Distillation->Purity_Analysis Chromatography->Purity_Analysis PrepGC->Purity_Analysis Chiral_Analysis Chiral Purity Analysis (Chiral GC) PrepGC->Chiral_Analysis High_Purity High-Purity this compound Purity_Analysis->High_Purity Chiral_Analysis->High_Purity Fractional_Distillation_Troubleshooting Problem Poor Separation of Isomers (this compound and (+)-3-carene) Solution1 Increase Column Efficiency (More Theoretical Plates) Problem->Solution1 Solution2 Optimize Reflux Ratio (Increase Ratio) Problem->Solution2 Solution3 Reduce Pressure (Vacuum Distillation) Problem->Solution3 Solution4 Decrease Distillation Rate Problem->Solution4 Chromatography_Troubleshooting Problem Isomerization on Column Solution1 Use Neutralized Silica Gel (e.g., with Triethylamine) Problem->Solution1 Solution2 Use Alternative Stationary Phase (e.g., Alumina) Problem->Solution2

References

Stability issues of (+)-2-Carene under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (+)-2-Carene under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound, like other bicyclic monoterpenes, is primarily influenced by three main factors:

  • Temperature: Elevated temperatures can accelerate degradation pathways.

  • Light: Exposure to light, particularly UV light, can induce photo-oxidation and isomerization.

  • Oxygen: The presence of atmospheric oxygen can lead to autoxidation, a key degradation pathway for terpenes.

Q2: What are the visible signs of this compound degradation?

A2: Degradation of this compound may not always be visually apparent. However, you might observe a change in color (yellowing), an increase in viscosity, or the formation of precipitates over time. A change in odor can also be an indicator of chemical transformation. For accurate assessment, analytical techniques are necessary.

Q3: What are the expected degradation products of this compound?

A3: Based on studies of structurally similar monoterpenes like α-pinene and β-pinene, the degradation of this compound is expected to yield a variety of oxidation and rearrangement products. The primary degradation pathway is likely autoxidation, which involves the formation of hydroperoxides that can then decompose into various aldehydes, ketones, and alcohols.

Q4: How can I minimize the degradation of this compound during storage?

A4: To ensure the long-term stability of this compound, it is recommended to:

  • Store at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C) is ideal.

  • Protect from light: Store in amber glass vials or other light-blocking containers.

  • Inert atmosphere: Purge the headspace of the storage container with an inert gas like argon or nitrogen to displace oxygen.

  • Use of antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT), can help to inhibit autoxidation.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Symptom: High variability in analytical results (e.g., potency, biological activity) between different batches or over time with the same batch of this compound.

Possible Cause: Degradation of the this compound stock solution or neat oil.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the this compound has been stored under the recommended conditions (low temperature, protected from light, under an inert atmosphere).

  • Perform a Purity Check: Analyze the current stock of this compound using a suitable analytical method (e.g., GC-MS or a stability-indicating HPLC method) to determine its purity and identify any potential degradation products.

  • Compare with a New Standard: If possible, acquire a new, certified standard of this compound and compare its analytical profile to your current stock.

  • Implement Forced Degradation Study: To understand the degradation profile, perform a forced degradation study on a fresh sample of this compound. This will help in identifying potential degradants and ensuring your analytical method can resolve them from the parent compound.

Issue 2: Appearance of Unknown Peaks in Chromatogram

Symptom: During routine analysis (e.g., by GC or HPLC), new, unidentified peaks are observed that were not present in the initial analysis of the this compound sample.

Possible Cause: Formation of degradation products due to improper storage or handling.

Troubleshooting Steps:

  • Review Sample Handling: Ensure that samples are handled quickly, kept cool, and protected from light during preparation for analysis. Terpenes are volatile and can degrade even at room temperature.

  • Identify Degradation Products: Use a mass spectrometry (MS) detector coupled with your chromatography system (GC-MS or LC-MS) to obtain mass spectra of the unknown peaks. This information is crucial for tentative identification of the degradation products.

  • Consult Literature: Compare the mass spectra with literature data on the oxidation products of carene or other related monoterpenes.

  • Optimize Chromatographic Method: If the unknown peaks are not well-resolved from the main this compound peak, optimize your analytical method (e.g., change the temperature program in GC or the mobile phase gradient in HPLC) to achieve better separation.

Quantitative Data on Terpene Stability (Based on Structurally Similar Compounds)

Since specific quantitative stability data for this compound is limited in publicly available literature, the following tables summarize data from studies on α-pinene and β-pinene, which are structurally related bicyclic monoterpenes and can serve as a reasonable proxy for estimating the stability of this compound.

Table 1: Thermal Degradation of α-Pinene and β-Pinene under Inert Atmosphere

CompoundTemperature (°C)Heating Rate (K/min)Activation Energy (Ea) (kJ/mol)
α-Pinene 338 - 4733 - 20115.95 - 116.25
β-Pinene 333 - 4733 - 20121.85

Data adapted from studies on the thermal degradation of α-pinene and β-pinene. The activation energy provides an indication of the temperature sensitivity of the degradation reaction.

Table 2: Thermal Degradation of α-Pinene and β-Pinene under Air (Oxidative Conditions)

CompoundTemperature (°C)Heating Rate (K/min)Heat Release (-ΔH) (J/g)
α-Pinene 333 - 3383 - 202745 - 2973
β-Pinene 333 - 3383 - 202745 - 2973

Data adapted from studies on the thermal oxidation of α-pinene and β-pinene. The heat release indicates the exothermic nature of the oxidation reactions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and establish a degradation pathway.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • Amber HPLC or GC vials

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of this compound in a suitable solvent (e.g., methanol).

    • Add 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis:

    • Dissolve this compound in a suitable solvent.

    • Add 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., 60 °C) for a defined period.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent.

    • Add 3% H₂O₂.

    • Store at room temperature, protected from light, for a defined period.

    • Monitor the degradation at various time points.

  • Thermal Degradation:

    • Place a known amount of neat this compound or a solution in a vial.

    • Expose to elevated temperature (e.g., 80 °C) in a calibrated oven for a defined period.

    • Analyze at different time intervals.

  • Photodegradation:

    • Expose a solution of this compound in a photostability chamber to a controlled light source (e.g., ICH-compliant option with UV and visible light).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both samples at various time points.

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method (e.g., GC-MS or HPLC-DAD/MS).

Protocol 2: Stability-Indicating GC-MS Method for this compound and its Degradation Products

Objective: To develop a Gas Chromatography-Mass Spectrometry (GC-MS) method to separate and identify this compound from its potential degradation products.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Capillary Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • Injection Volume: 1 µL

MS Conditions (Example):

  • Ion Source Temperature: 230 °C

  • Interface Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to be considered a true stability-indicating method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start This compound Sample stress Forced Degradation (Heat, Light, Acid, Base, Oxidation) start->stress control Control Sample (Stored under ideal conditions) start->control gcms GC-MS Analysis stress->gcms hplc HPLC-DAD/MS Analysis stress->hplc control->gcms control->hplc identify Identify Degradation Products gcms->identify hplc->identify quantify Quantify this compound & Degradants identify->quantify pathway Propose Degradation Pathway quantify->pathway stability Assess Stability pathway->stability

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_workflow cluster_investigation Initial Investigation cluster_analysis Analytical Steps cluster_action Corrective Actions start Inconsistent Results or Unknown Chromatographic Peaks check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_handling Review Sample Handling Procedures start->check_handling purity_check Perform Purity Check (GC-MS or HPLC) check_storage->purity_check check_handling->purity_check id_peaks Identify Unknown Peaks (Mass Spectrometry) purity_check->id_peaks new_standard Compare with New Standard id_peaks->new_standard optimize_method Optimize Analytical Method id_peaks->optimize_method implement_controls Implement Stricter Storage/Handling Controls new_standard->implement_controls optimize_method->implement_controls

Caption: Troubleshooting logic for stability issues of this compound.

Overcoming low yield in the synthesis of (+)-2-Carene analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of (+)-2-Carene analogs.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound analogs?

A1: The most common and cost-effective starting material is (+)-3-carene, a major constituent of turpentine. It can be isomerized to the desired this compound. For specific analogs, functionalized carene derivatives like 4-hydroxymethyl-2-carene (B1614910) or 4-formyl-2-carene are used as key intermediates.[1]

Q2: Which synthetic routes are typically employed to create analogs of this compound?

A2: Common synthetic strategies include:

  • Cyclopropanation: To form cyclopropane-containing analogs, such as pyrethroids, by reacting the double bond of this compound or its derivatives with a carbene source.

  • Epoxidation followed by ring-opening: To introduce various functional groups. However, acid-catalyzed ring-opening of 2-carene (B1609329) epoxide is known to produce mixtures and low yields due to the labile nature of the adjacent cyclopropyl (B3062369) and epoxide rings.[2]

  • Wittig Reaction: To introduce carbon-carbon double bonds by reacting a carbonyl-containing carene analog (e.g., 4-formyl-2-carene) with a phosphonium (B103445) ylide. This method can be challenging with sterically hindered aldehydes.[3][4]

  • Functionalization at the C4 position: Introduction of various substituents at the C4 position of the carene skeleton is a common strategy to generate diverse analogs.[1]

Q3: What are the main challenges that lead to low yields in these syntheses?

A3: Key challenges include:

  • Steric Hindrance: The bicyclic structure of carene can hinder the approach of reagents, especially at the C2-C3 double bond and at the C4 position.

  • Side Reactions: Competing reactions such as rearrangements, allylic oxidation, and polymerization can significantly reduce the yield of the desired product.[5]

  • Diastereoselectivity Control: Creating specific stereoisomers can be difficult, often resulting in mixtures that are challenging to separate and lead to a lower yield of the desired diastereomer.

  • Purification Difficulties: The separation of the desired product from starting materials, byproducts, and stereoisomers can be complex and lead to product loss.

Troubleshooting Guides

Issue 1: Low Yield in Cyclopropanation of this compound Derivatives

Q: I am attempting a cyclopropanation reaction on a this compound derivative and observing a low yield of the desired cyclopropane (B1198618) analog. What are the potential causes and solutions?

A: Low yields in cyclopropanation of carene derivatives can be attributed to several factors. Below is a troubleshooting guide to help you identify and address the issue.

Potential Causes & Solutions

Potential Cause Troubleshooting Suggestion Rationale
Steric Hindrance Use a less sterically demanding carbene source (e.g., diazomethane (B1218177) with a suitable catalyst over a bulkier Simmons-Smith reagent).The bulky gem-dimethyl group and the bicyclic nature of the carene skeleton can impede the approach of large reagents.
Low Reactivity of the Alkene Increase the reaction temperature or use a more reactive carbene precursor.The double bond in some carene analogs might be less reactive due to electronic effects of the substituents.
Side Reactions Run the reaction under an inert atmosphere and use freshly purified reagents and anhydrous solvents.Side reactions, such as carbene insertion into C-H bonds or dimerization of the carbene, can compete with the desired cyclopropanation.
Catalyst Deactivation Ensure the catalyst is not poisoned by impurities in the starting material or solvent. Use of a co-catalyst might be beneficial.Metal catalysts used in many cyclopropanation reactions are sensitive to impurities.
Poor Diastereoselectivity Optimize the reaction temperature and solvent. Chiral ligands can be employed with metal catalysts to enhance the formation of the desired diastereomer.The formation of multiple diastereomers reduces the yield of the target molecule.

Troubleshooting Workflow for Low Yield Cyclopropanation

cluster_start cluster_analysis Problem Analysis cluster_troubleshooting Troubleshooting Strategies cluster_solutions Potential Solutions cluster_end Start Low Yield in Cyclopropanation Analyze Analyze Reaction Mixture (TLC, GC-MS, NMR) Start->Analyze Identify Identify Starting Material, Product, and Byproducts Analyze->Identify Steric Steric Hindrance? Identify->Steric Reactivity Low Reactivity? Identify->Reactivity SideReactions Side Reactions? Identify->SideReactions Diastereoselectivity Poor Diastereoselectivity? Identify->Diastereoselectivity Steric->Reactivity No Sol_Steric Use smaller carbene source Steric->Sol_Steric Yes Reactivity->SideReactions No Sol_Reactivity Increase temperature / Use more reactive carbene Reactivity->Sol_Reactivity Yes SideReactions->Diastereoselectivity No Sol_SideReactions Inert atmosphere / Purify reagents SideReactions->Sol_SideReactions Yes Diastereoselectivity->Analyze No, re-evaluate Sol_Diastereoselectivity Optimize temp & solvent / Use chiral ligands Diastereoselectivity->Sol_Diastereoselectivity Yes End Improved Yield Sol_Steric->End Sol_Reactivity->End Sol_SideReactions->End Sol_Diastereoselectivity->End

Caption: Troubleshooting workflow for low yield in cyclopropanation.

Issue 2: Low Yield in Wittig Reaction of Carbonyl-Containing this compound Analogs

Q: My Wittig reaction with a 4-formyl-2-carene derivative is giving a poor yield. How can I improve it?

A: The Wittig reaction can be challenging, especially with sterically hindered or sensitive aldehydes. Here’s a guide to troubleshoot low yields.

Potential Causes & Solutions

Potential Cause Troubleshooting Suggestion Rationale
Incomplete Ylide Formation Use a stronger base (e.g., n-BuLi, NaH) and ensure anhydrous conditions. Confirm ylide formation by the characteristic color change.The phosphonium salt requires a sufficiently strong base for deprotonation to form the reactive ylide.
Steric Hindrance of the Aldehyde Use a more reactive phosphonate (B1237965) ylide (Horner-Wadsworth-Emmons reaction). Increase reaction temperature and time.The bulky carene framework can hinder the approach of the ylide to the carbonyl group.[4][6]
Ylide Decomposition Generate the ylide at a low temperature and add the aldehyde slowly at that temperature before warming up.Some ylides are unstable and can decompose before reacting with the aldehyde.
Side Reactions of the Aldehyde Use purified aldehyde and run the reaction under an inert atmosphere. Consider using milder reaction conditions.Aldehydes can undergo self-condensation (aldol) or oxidation, especially under basic conditions.
Difficult Purification The byproduct, triphenylphosphine (B44618) oxide, can be difficult to remove. It can be precipitated by adding a non-polar solvent like hexane (B92381) or diethyl ether and then filtered off.Incomplete removal of triphenylphosphine oxide can make the product appear impure and affect the calculated yield.

Logical Relationship for Wittig Reaction Troubleshooting

cluster_start cluster_check Initial Checks cluster_troubleshooting Troubleshooting Steps cluster_end Start Low Yield in Wittig Reaction Ylide Check Ylide Formation (Color Change?) Start->Ylide Aldehyde Check Aldehyde Purity (NMR/GC) Ylide->Aldehyde Yes Base Use Stronger/Different Base Ylide->Base No HWE Consider Horner-Wadsworth-Emmons Aldehyde->HWE Purity OK, likely steric hindrance Temp Optimize Reaction Temperature Aldehyde->Temp Purity OK Base->Ylide End Improved Yield HWE->End Purification Optimize Purification Temp->Purification Purification->End

Caption: Troubleshooting logic for the Wittig reaction.

Quantitative Data Summary

The following tables summarize reported yields for key reactions in the synthesis of this compound analogs.

Table 1: Yields for the Synthesis of Pyrethroid Precursors from (+)-3-Carene

Reaction Step Reagents and Conditions Product Yield (%) Reference
Acylation/IsomerizationAcetic anhydride, Lewis acid4-acetyl-2-carene-[7]
Epoxidationm-CPBA4-acetyl-2-carene epoxide~100[7]
Nucleophilic SubstitutionEugenol derivativePyrethroid analog63[7]
Wittig Olefination (2 steps)Two different Wittig reagentsChiral pyrethroid41 (overall)
CyclopropanationDibromomethane, Zn/CuCl2,2-dimethylcyclopropanecarboxylic acid44.1[8]

Table 2: Yields for Epoxidation and Subsequent Reactions of Carene Derivatives

Starting Material Reaction Reagents and Conditions Product Yield (%) Side Products Reference
(+)-3-CareneEpoxidation35% H₂O₂, Rhenium catalyst, Pyridine3-Carene (B45970) epoxide75-[5]
(+)-3-CareneEpoxidationH₂O₂, MnSO₄, NaHCO₃, Salicylic (B10762653) acid3-Carene epoxide473-caren-5-one (13%), 3-caren-2,5-dione (7%)[5]
This compound EpoxideAcid-catalyzed ring openingAcid catalystMixture of productsLow (unspecified)Rearrangement products[2]

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxymethyl-2-carene from (+)-3-Carene

This protocol is adapted from the Prins reaction described in the literature.[1]

  • Reaction Setup: To a stirred solution of (+)-3-carene in a suitable solvent (e.g., acetic acid), add paraformaldehyde.

  • Reaction Conditions: Heat the mixture under reflux for several hours. Monitor the reaction progress by TLC or GC.

  • Work-up: After completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. The resulting mixture of acetates is then hydrolyzed (e.g., with ethanolic KOH) to yield a mixture of 4-hydroxymethyl-2-carene and 4-hydroxymethyl-3(10)-carene, which can be separated by column chromatography.

Protocol 2: Epoxidation of (+)-3-Carene

This protocol is based on the use of hydrogen peroxide as an oxidant.[5]

  • Reaction Setup: In a round-bottom flask, dissolve (+)-3-carene in acetonitrile. Add manganese sulfate, sodium bicarbonate, and salicylic acid.

  • Reagent Addition: Cool the mixture in an ice bath and add 36% aqueous hydrogen peroxide dropwise while maintaining the temperature below 10 °C.

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the disappearance of the starting material by GC.

  • Work-up: Once the reaction is complete, add water and extract the product with methylene (B1212753) chloride.

  • Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 3-carene epoxide.

Protocol 3: General Procedure for a Wittig Reaction with a Carene-derived Aldehyde

This is a general protocol that should be optimized for specific substrates.

  • Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt in anhydrous THF. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium in hexanes) dropwise. A distinct color change (often to deep red or orange) indicates ylide formation. Stir the mixture at this temperature for 30-60 minutes.

  • Reaction with Aldehyde: Cool the ylide solution to -78 °C. Slowly add a solution of the carene-derived aldehyde in anhydrous THF via a syringe or dropping funnel.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After removing the solvent under reduced pressure, the crude product is purified. To remove the triphenylphosphine oxide byproduct, the crude mixture can be dissolved in a minimal amount of a polar solvent and then a non-polar solvent (e.g., hexane) can be added to precipitate the oxide, which is then removed by filtration. Further purification can be achieved by column chromatography.

Signaling Pathways and Workflows

Synthesis Pathway from (+)-3-Carene to Pyrethroid Analogs

cluster_start cluster_intermediates Key Intermediates cluster_reactions Analog Synthesis Reactions cluster_end Start (+)-3-Carene Isomerization Isomerization Start->Isomerization Carene2 This compound Isomerization->Carene2 Functionalization Functionalization (e.g., at C4) FuncCarene Functionalized 2-Carene Derivative Functionalization->FuncCarene Carene2->Functionalization Epoxidation Epoxidation & Ring Opening Carene2->Epoxidation Cyclopropanation Cyclopropanation FuncCarene->Cyclopropanation Wittig Wittig Reaction FuncCarene->Wittig End Pyrethroid & Other Analogs Cyclopropanation->End Wittig->End Epoxidation->End

Caption: General synthetic pathways to this compound analogs.

References

Technical Support Center: Optimization of (+)-2-Carene Transformations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for (+)-2-carene transformations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the transformation of this compound.

Issue Potential Cause Recommended Solution
Low Conversion in Isomerization to (+)-3-Carene 1. Catalyst Inactivity: The catalyst may be poisoned or not sufficiently activated. 2. Insufficient Temperature: The reaction may not have reached the required activation energy. 3. Thermodynamic Equilibrium: The reaction may have reached its natural equilibrium point between the isomers.1. Catalyst Activation/Replacement: Ensure the catalyst is properly activated. For solid base catalysts like MgO or CaO, ensure high-temperature pretreatment. For sodium-based catalysts, ensure fresh, clean sodium is used. 2. Optimize Temperature: Gradually increase the reaction temperature while monitoring for side product formation. High temperatures can sometimes lead to undesired byproducts. 3. Shift Equilibrium: If possible, consider removing the product as it is formed to drive the reaction forward.
Poor Selectivity in Epoxidation 1. Competing Side Reactions: Allylic oxidation can compete with epoxidation, leading to ketone byproducts. 2. Lack of Stereocontrol: The oxidizing agent may not be selective for one face of the alkene, resulting in a mixture of diastereomers.1. Choice of Oxidant: Use more selective epoxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) which are less prone to allylic oxidation. 2. Stereodirecting Catalysts: Employ chiral catalysts or reagents that can direct the epoxidation to a specific face of the molecule. The inherent steric hindrance of the gem-dimethyl group on the carene structure often directs attack to the less hindered face.
Formation of Aromatic Byproducts (e.g., p-cymene) during Isomerization 1. High Reaction Temperature: Elevated temperatures can promote dehydrogenation, leading to aromatization.[1] 2. Prolonged Reaction Time: Extended reaction times can allow for the gradual conversion of carene isomers to the more thermodynamically stable aromatic compounds.[1] 3. Acidic Catalyst Sites: Strong acid sites on the catalyst can facilitate the carbocation rearrangements that lead to aromatization.1. Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate.[2] 2. Monitor Reaction Progress: Use techniques like GC-MS to monitor the reaction and stop it once the optimal yield of the desired isomer is reached. 3. Catalyst Modification: Use catalysts with lower acidity or modify existing catalysts to reduce strong acid sites.[2]
Low Yield in Oxidation Reactions 1. Over-oxidation: The desired product may be further oxidized to other compounds. 2. Inappropriate Oxidizing Agent: The chosen oxidant may not be effective for the desired transformation.1. Controlled Addition of Oxidant: Add the oxidizing agent slowly and in stoichiometric amounts to minimize over-oxidation. 2. Screen Oxidizing Agents: Test a variety of oxidizing agents (e.g., KMnO4, OsO4, O3) to find the one that provides the best yield for the specific desired transformation.[3]
Complex Product Mixture in Epoxide Ring-Opening 1. Lack of Regio- or Stereocontrol: The ring-opening can occur at different positions and with different stereochemical outcomes depending on the conditions.[4] 2. Uncontrolled pH: Both acidic and basic conditions can catalyze different ring-opening pathways, leading to a mixture of products if the pH is not controlled.[4]1. Optimize Reaction Conditions: Carefully control the choice of nucleophile, catalyst (acidic or basic), and solvent to favor the desired regiochemical and stereochemical outcome. 2. Buffered Conditions: Use a pH buffer to maintain the desired reaction conditions and prevent unwanted side reactions.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to take when working with this compound?

A1: this compound is a flammable liquid and vapor.[6][7] It is crucial to work in a well-ventilated area, away from sources of ignition, and to take measures to prevent the buildup of electrostatic charge.[6] It can cause skin irritation and may cause an allergic skin reaction.[7] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of inhalation, move the person to fresh air.[6]

Q2: How can I effectively monitor the progress of a this compound transformation?

A2: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring the progress of most this compound transformations. It allows for the separation and identification of the starting material, products, and any byproducts, providing quantitative data on the reaction's conversion and selectivity. Thin-layer chromatography (TLC) can also be a quick and useful qualitative tool for monitoring the disappearance of the starting material.

Q3: What are common solvents for this compound reactions, and are solvent-free conditions possible?

A3: The choice of solvent depends on the specific reaction. For isomerizations, high-boiling inert solvents like xylene are often used.[1] However, studies have shown that some isomerizations can be performed under solvent-free conditions, which can improve efficiency in industrial applications by eliminating a separation step.[1][8] For other transformations like epoxidation, chlorinated solvents such as dichloromethane (B109758) are common.[5]

Q4: My reaction is not reproducible. What are some potential reasons for this?

A4: Lack of reproducibility can stem from several factors. Ensure that all reagents are of the same purity and are handled consistently, especially with respect to moisture and air exposure. The activity of catalysts can vary between batches, so it's important to characterize or test each new batch. Reaction temperature and stirring rate must also be precisely controlled. For heterogeneous catalysts, variations in particle size and surface area can also affect reaction rates.

Q5: How does the structure of this compound influence its reactivity?

A5: The bicyclic structure of this compound, with its cyclopropane (B1198618) ring, creates significant steric hindrance. This steric bulk often directs incoming reagents to attack the double bond from the less hindered face, influencing the stereochemistry of reactions like epoxidation and hydrogenation. The strain in the bicyclic system can also make it susceptible to rearrangements under certain conditions, particularly with acid catalysts.

Data Presentation

Table 1: Isomerization of 3-Carene (B45970) to 2-Carene (B1609329) using Na/o-chlorotoluene Catalyst

Reaction Time (hours)SolventConversion of 3-Carene (%)Selectivity for 2-Carene (%)
24Xylene23.5986.87
24Solvent-free27.7283.27
48XyleneIncreasedFormation of m- and p-cymene (B1678584) observed
48Solvent-freeIncreasedFormation of m- and p-cymene observed

Data adapted from studies on the isomerization of 3-carene, a close analog of this compound.[1][8]

Table 2: Influence of Catalyst on the Isomerization of 3-Carene

CatalystTemperature (°C)Main Products
Acid-treated Glauconite1402-Carene, Menthadienes
Faujasite Y Zeolite~300p-Cymene
MgO, CaOHigh Temperature2-Carene
Ni/SiO₂High Temperature2-Carene

This table provides a qualitative comparison based on literature findings.[1][2]

Experimental Protocols

Protocol 1: Isomerization of 3-Carene to 2-Carene using Na/o-chlorotoluene (Model for this compound Isomerization)

This protocol describes a method for the isomerization of 3-carene, which can be adapted for transformations of this compound.

Materials:

  • 3-Carene (or this compound)

  • Sodium metal

  • o-chlorotoluene

  • Xylene (optional, for solvent-based reaction)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard glassware for workup

Procedure:

  • To a 500 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 30 mL of 3-carene.[1]

  • If using a solvent, add the appropriate volume of xylene.

  • Carefully add 0.5 g of sodium metal and 0.5 mL of o-chlorotoluene to the flask.[1]

  • Heat the mixture to reflux and maintain for the desired reaction time (e.g., 12, 24, or 48 hours).[1]

  • Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS.

  • Once the desired conversion is achieved, cool the reaction mixture to room temperature.

  • Carefully decant the solution to separate it from the solid catalyst.

  • The resulting solution contains a mixture of 2-carene and 3-carene, which can be used for subsequent reactions or purified.

Protocol 2: Epoxidation of this compound

This is a general procedure for the epoxidation of an alkene, which is applicable to this compound.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask and cool the solution in an ice bath.

  • In a separate flask, dissolve m-CPBA (typically 1.1 to 1.5 equivalents) in dichloromethane.

  • Slowly add the m-CPBA solution to the this compound solution while stirring in the ice bath.

  • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound epoxide.

  • The crude product can be purified by flash column chromatography if necessary.

Visualizations

experimental_workflow Experimental Workflow for this compound Transformation and Optimization cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Workup cluster_optimization Optimization Loop start Select Transformation (e.g., Isomerization, Epoxidation) reagents Prepare Reagents and Catalyst start->reagents setup Set up Reaction Apparatus reagents->setup reaction Perform Reaction under Initial Conditions setup->reaction monitoring Monitor Progress (GC-MS, TLC) reaction->monitoring workup Workup and Product Isolation monitoring->workup analysis Analyze Product (Yield, Selectivity) workup->analysis decision Results Satisfactory? analysis->decision adjust Adjust Conditions (Temp, Catalyst, Time) decision->adjust No end Final Optimized Protocol decision->end Yes adjust->reaction

Caption: Workflow for this compound Transformation.

troubleshooting_logic Troubleshooting Logic for Poor Reaction Outcome cluster_yield Low Yield Issues cluster_low_conv_causes Potential Causes cluster_high_conv_causes Potential Causes cluster_selectivity Selectivity Issues cluster_side_prod_causes Potential Causes start Poor Reaction Outcome (Low Yield / Selectivity) check_conversion Check Conversion of Starting Material start->check_conversion side_products Formation of Side Products start->side_products isomer_ratio Incorrect Isomer Ratio start->isomer_ratio low_conversion Low Conversion check_conversion->low_conversion Low high_conversion High Conversion, Low Isolated Yield check_conversion->high_conversion High catalyst Inactive Catalyst? workup_loss Loss during Workup? temp Incorrect Temperature? time Insufficient Time? volatility Product Volatile? degradation Product Degradation? temp_side Temperature too High? catalyst_side Non-selective Catalyst? time_side Reaction Time too Long?

Caption: Troubleshooting Decision Tree.

References

Resolving peak co-elution in GC analysis of (+)-2-Carene isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the gas chromatographic (GC) analysis of (+)-2-Carene and its isomers.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound and (+)-3-carene peaks co-elute during GC analysis?

A1: Co-elution of this compound and its common isomer, (+)-3-carene, is a frequent challenge in gas chromatography. This occurs because these compounds are structural isomers with the same molecular weight and very similar boiling points and polarities. Standard non-polar GC columns, which primarily separate compounds based on boiling point, often lack the selectivity to resolve these closely related molecules.[1][2] Effective separation requires optimizing the chromatographic conditions to exploit subtle differences in their chemical structure and interaction with the GC column's stationary phase.

Q2: What is the single most important factor for resolving carene isomer co-elution?

A2: The most critical factor in resolving co-eluting isomers like this compound and (+)-3-carene is the selection of the GC column, specifically its stationary phase.[1] While optimizing temperature and flow rate can improve separation, the chemical nature of the stationary phase dictates the column's selectivity.[1][3] For challenging isomer separations, switching to a stationary phase with a different chemistry is the most effective strategy.[3][4]

Q3: Can mass spectrometry (GC-MS) resolve co-eluting peaks?

A3: While GC-MS is a powerful tool for identification, it cannot physically separate co-eluting compounds. However, if the isomers have unique mass fragments, it may be possible to identify and quantify them through deconvolution of the mass spectra.[4][5] For accurate quantification, achieving chromatographic separation is always the preferred approach.[6]

Q4: Are chiral columns necessary for separating this compound and (+)-3-carene?

A4: While this compound and (+)-3-carene are structural isomers, not enantiomers, chiral columns are exceptionally effective for their separation. Chiral stationary phases, such as those based on derivatized cyclodextrins, provide unique separation mechanisms beyond boiling point, including inclusion complexation and surface interactions.[7] These interactions are sensitive to the subtle differences in the three-dimensional shapes of the isomers, making chiral columns a powerful tool for resolving many terpene isomers, including carenes.[8]

Troubleshooting Guide: Resolving Peak Co-elution

This guide provides a systematic workflow for troubleshooting and resolving the co-elution of this compound isomers.

Logical Workflow for Troubleshooting Co-elution

G cluster_0 Troubleshooting Workflow start Peak Co-elution Observed (this compound Isomers) col Step 1: Evaluate Column Selection start->col Highest Impact temp Step 2: Optimize Temperature Program start->temp Moderate Impact flow Step 3: Adjust Carrier Gas Flow Rate start->flow Fine-Tuning chiral Implement Chiral Column (e.g., Cyclodextrin-based) col->chiral Most Effective polar Switch to Mid-Polar Phase (e.g., SPB-35, Rtx-50) col->polar Alternative ramp Decrease Ramp Rate (e.g., from 10°C/min to 2-5°C/min) temp->ramp initial_T Lower Initial Oven Temperature temp->initial_T optimize_flow Optimize Flow Rate (Test slightly above/below current setting) flow->optimize_flow end_node Resolution Achieved chiral->end_node polar->temp ramp->flow initial_T->ramp optimize_flow->end_node G cluster_0 Chiral Column Interaction A Analyte Mixture (this compound (+)-3-Carene) B Chiral Stationary Phase (Cyclodextrin Cavity) A->B Introduction into Column C Differential Interaction (Inclusion Complex) B->C Isomer with better fit forms a more stable complex D Separated Isomers (Different Retention Times) C->D More stable complex is retained longer

References

Technical Support Center: Enhancing the In Vivo Bioavailability of (+)-2-Carene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the in vivo bioavailability of the bicyclic monoterpene, (+)-2-carene. Given its lipophilic nature and potential therapeutic applications, overcoming its poor aqueous solubility is critical for effective in vivo delivery. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols for proven bioavailability enhancement strategies.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: this compound is a lipophilic compound, meaning it has poor solubility in aqueous environments like the gastrointestinal tract. For a drug to be absorbed into the bloodstream, it must first be dissolved. Its low solubility is a primary factor limiting its oral bioavailability. Additionally, as a terpene, it may be susceptible to first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.

Q2: What are the most promising strategies to enhance the bioavailability of this compound?

A2: The most effective strategies for improving the oral bioavailability of lipophilic compounds like this compound involve increasing their solubility and protecting them from premature metabolism. The two leading methods are:

  • Nanoemulsion Formulations: Encapsulating this compound in nano-sized oil-in-water emulsions can significantly improve its dissolution and absorption.

  • Cyclodextrin (B1172386) Inclusion Complexes: Complexing this compound with cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, can enhance its aqueous solubility and stability.

Q3: Are there commercially available products or excipients you recommend for these formulations?

A3: While we cannot endorse specific brands, commonly used excipients for nanoemulsions include medium-chain triglycerides (MCTs) as the oil phase, and non-ionic surfactants like Tween 80 and Span 80. For cyclodextrin complexation, hydroxypropyl-β-cyclodextrin (HP-β-CD) is often favored for its higher water solubility and safety profile compared to native β-cyclodextrin.

Q4: What analytical techniques are essential for characterizing these formulations?

A4: For nanoemulsions, it is crucial to characterize droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Transmission electron microscopy (TEM) can be used to visualize the morphology. For cyclodextrin inclusion complexes, formation should be confirmed using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy. For both formulation types, encapsulation efficiency and drug loading must be quantified, typically using gas chromatography (GC) or high-performance liquid chromatography (HPLC) after separating the free and encapsulated drug.

Q5: How can I assess the in vivo performance of my this compound formulation?

A5: In vivo performance is evaluated through pharmacokinetic studies in animal models, such as rats or mice. After oral administration of the formulation, blood samples are collected at various time points and the concentration of this compound in the plasma is measured using a validated analytical method like GC-MS. Key pharmacokinetic parameters to determine are the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the total drug exposure over time (Area Under the Curve - AUC).

Data Presentation: Representative Pharmacokinetic Data

Table 1: Representative Pharmacokinetic Parameters of α-Pinene in Human Plasma After Oral Administration [1]

ParameterValueUnitDescription
Tmax (Time to Peak)~2 - 4hoursTime to reach the maximum plasma concentration.
Cmax (Peak Concentration)Varies with doseµg/LThe maximum concentration of the compound in the plasma.
Detection TimeUp to 24hoursThe compound remains detectable in plasma for an extended period.

Table 2: Example Comparison of a Standard vs. an Enhanced Formulation (Hypothetical Data for this compound in Rats)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability
This compound in Corn Oil501504.0900100%
This compound Nanoemulsion507501.54500500%
This compound-HP-β-CD Complex506002.03600400%

Experimental Protocols & Workflows

Protocol 1: Preparation of a this compound Nanoemulsion

This protocol details the preparation of an oil-in-water (O/W) nanoemulsion using a high-pressure homogenization method.

Materials:

  • This compound

  • Medium-chain triglycerides (MCT oil) - Oil phase

  • Tween 80 - Surfactant

  • Span 80 - Co-surfactant

  • Deionized water - Aqueous phase

Methodology:

  • Oil Phase Preparation: Dissolve a specific amount of this compound in MCT oil. Add Span 80 to the oil mixture and stir until a homogenous solution is formed.

  • Aqueous Phase Preparation: Dissolve Tween 80 in deionized water and stir to create a clear solution.

  • Pre-emulsion Formation: Heat both the oil and aqueous phases to approximately 40-50°C. Slowly add the oil phase to the aqueous phase while stirring at high speed (e.g., 2000 rpm) with a magnetic stirrer for 30 minutes to form a coarse pre-emulsion.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 5-10 cycles).

  • Cooling and Storage: Allow the resulting nanoemulsion to cool to room temperature. Store in a sealed container at 4°C.

  • Characterization: Analyze the nanoemulsion for droplet size, PDI, zeta potential, and encapsulation efficiency.

Nanoemulsion_Workflow cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification Process carene This compound mix_oil Mix & Dissolve carene->mix_oil mct MCT Oil mct->mix_oil span80 Span 80 span80->mix_oil oil_phase Homogenous Oil Phase mix_oil->oil_phase pre_emulsion High-Speed Stirring (Pre-emulsion) oil_phase->pre_emulsion Add to tween80 Tween 80 mix_water Mix & Dissolve tween80->mix_water water Deionized Water water->mix_water aqueous_phase Aqueous Phase mix_water->aqueous_phase aqueous_phase->pre_emulsion homogenization High-Pressure Homogenization pre_emulsion->homogenization final_nanoemulsion Final Nanoemulsion homogenization->final_nanoemulsion

Caption: Workflow for this compound Nanoemulsion Preparation.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol describes the kneading method for preparing a solid inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD).[4]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol-water solution (e.g., 1:1 v/v)

Methodology:

  • Paste Formation: Place a weighed amount of HP-β-CD in a mortar. Add a small amount of the ethanol-water solution dropwise while triturating to form a homogeneous paste.

  • Kneading: Add a pre-weighed amount of this compound to the paste. Knead the mixture thoroughly for a specific duration (e.g., 45-60 minutes). The mixture should remain as a paste; add a few more drops of the solvent if it becomes too dry.

  • Drying: Spread the resulting paste in a thin layer on a tray and dry it in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Alternatively, freeze-drying (lyophilization) can be used for thermosensitive compounds.

  • Sieving and Storage: Grind the dried product into a fine powder and pass it through a sieve to ensure uniformity. Store the powdered inclusion complex in a tightly sealed, light-resistant container.

  • Characterization: Confirm the formation of the inclusion complex using techniques like FTIR, DSC, or NMR. Determine the complexation efficiency.

Cyclodextrin_Workflow start Start hp_beta_cd Weigh HP-β-CD start->hp_beta_cd add_solvent Add Ethanol-Water Solution to form a paste hp_beta_cd->add_solvent kneading Add this compound and Knead for 45-60 min add_solvent->kneading drying Dry the Paste (Oven or Lyophilizer) kneading->drying grinding Grind into a Fine Powder drying->grinding sieving Sieve the Powder grinding->sieving storage Store in a Sealed Container sieving->storage

Caption: Workflow for this compound-Cyclodextrin Complex Preparation.

Troubleshooting Guide

Issue 1: Inconsistent Droplet Size or High PDI in Nanoemulsion

  • Possible Cause: Insufficient homogenization energy or time.

    • Solution: Increase the homogenization pressure or the number of cycles. Ensure the pre-emulsion is uniform before homogenization.

  • Possible Cause: Inappropriate surfactant-to-oil ratio (SOR).

    • Solution: Optimize the SOR. A pseudo-ternary phase diagram can be constructed to identify the optimal ratios of oil, surfactant, and water for nanoemulsion formation.

  • Possible Cause: Ostwald ripening (growth of larger droplets at the expense of smaller ones), especially with volatile compounds like this compound.

    • Solution: Use a combination of a highly water-soluble surfactant (e.g., Tween 80) and a less soluble co-surfactant (e.g., Span 80). The addition of a small amount of a less water-soluble oil (like MCT oil) along with the more volatile this compound can also help mitigate this effect.

Issue 2: Low Encapsulation Efficiency or Drug Loading

  • Possible Cause (Nanoemulsion): The drug has some solubility in the aqueous phase or is lost due to volatility during preparation.

    • Solution: Adjust the pH of the aqueous phase to minimize the ionization and solubility of the drug. Keep the processing temperature as low as possible to reduce volatilization.

  • Possible Cause (Cyclodextrin Complex): Stoichiometric ratio of drug to cyclodextrin is not optimal.

    • Solution: Perform a phase solubility study to determine the ideal molar ratio for complexation.

  • Possible Cause (Cyclodextrin Complex): Inefficient preparation method.

    • Solution: Compare different preparation methods. For volatile compounds, freeze-drying after complexation in solution may be more efficient than oven drying.

Issue 3: High Variability in In Vivo Pharmacokinetic Data

  • Possible Cause: Inconsistent dosing volume or technique.

    • Solution: Ensure accurate oral gavage technique. For rodents, the dosing volume should be consistent and appropriate for the animal's weight (typically 5-10 mL/kg).[5]

  • Possible Cause: Formulation instability in the gastrointestinal tract.

    • Solution: Evaluate the stability of your formulation in simulated gastric and intestinal fluids. For nanoemulsions, ensure there is no significant droplet aggregation or drug precipitation. For cyclodextrin complexes, confirm that the complex does not prematurely dissociate.

  • Possible Cause: Stress-induced physiological changes in the animals.

    • Solution: Acclimatize animals to handling and the dosing procedure before the main study to minimize stress, which can affect gastric emptying and absorption.[5]

Issue 4: Formulation Instability During Storage

  • Possible Cause (Nanoemulsion): Droplet coalescence or creaming.

    • Solution: Optimize the zeta potential to be sufficiently high (positive or negative, e.g., > |25| mV) to ensure electrostatic repulsion between droplets. Store at a constant, cool temperature (e.g., 4°C).

  • Possible Cause (Cyclodextrin Complex): Moisture absorption in the powdered complex.

    • Solution: Store the powder in a desiccator or a container with a desiccant. Ensure the container is tightly sealed.

References

Troubleshooting contamination in (+)-2-Carene extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of (+)-2-Carene.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants I can expect when extracting this compound from its natural sources like turpentine (B1165885) oil?

A1: The most prevalent contaminants in crude this compound extracts from turpentine oil are other isomeric monoterpenes. Due to their similar chemical structures and physical properties, they often co-extract. The primary contaminants include:

  • α-Pinene: A major component of turpentine oil.[1][2]

  • β-Pinene: Another abundant pinene isomer in turpentine.[1][2]

  • δ-3-Carene: An isomer of 2-Carene.

  • Limonene: A common monoterpene with a boiling point close to that of this compound.

  • Camphene: Another bicyclic monoterpene often present in essential oils.

Q2: My final product is contaminated with α-Pinene. How can I remove it?

A2: Separating α-Pinene from this compound can be challenging due to their close boiling points. Here are two primary methods:

  • Fractional Distillation: This is the most common method for separating compounds with close boiling points.[3] Success depends on the efficiency of your distillation column (i.e., the number of theoretical plates). For a better separation, you can:

    • Use a longer fractionating column.

    • Increase the reflux ratio to allow for more vaporization-condensation cycles.

    • Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points and prevent thermal degradation of the terpenes.[1][4]

  • Preparative Column Chromatography: If fractional distillation does not provide the desired purity, silica (B1680970) gel column chromatography can be employed. Since both are non-polar compounds, separation will rely on subtle differences in their affinity for the stationary phase. A non-polar eluent system, such as hexane (B92381) or a mixture of hexane and a small amount of a slightly more polar solvent like ethyl acetate (B1210297), should be used.

Q3: I am observing poor separation of my components during fractional distillation. What could be the issue?

A3: Poor separation during fractional distillation can be attributed to several factors:

  • Insufficient Column Efficiency: Your fractionating column may not have enough theoretical plates to separate compounds with very close boiling points. Consider using a longer column or one with a more efficient packing material.

  • Incorrect Heating Rate: Heating the distillation flask too quickly can lead to a mixture of vapors ascending the column without proper separation. A slow and steady heating rate is crucial.

  • Fluctuating Heat Source: An unstable heat source can cause inconsistent boiling and disrupt the equilibrium within the column. Use a heating mantle with a reliable temperature controller.

  • Poor Insulation: The fractionating column should be well-insulated to maintain the temperature gradient. Wrapping the column with glass wool or aluminum foil can help.

Q4: What is the best solvent system for purifying this compound using silica gel column chromatography?

A4: Since this compound is a non-polar hydrocarbon, you should use a non-polar solvent system. A good starting point is 100% hexane. If the compound does not move off the baseline, you can gradually increase the polarity by adding a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane. A typical gradient could be from 100% hexane to 1% or 2% ethyl acetate in hexane. It is highly recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

Q5: My purified this compound shows signs of degradation. What could be the cause and how can I prevent it?

A5: Terpenes like this compound are susceptible to degradation, especially at high temperatures.[4]

  • Cause: Prolonged heating during distillation at atmospheric pressure can cause isomerization or oxidation of the terpene.

  • Prevention: Employ vacuum distillation to lower the boiling point of this compound and its contaminants, thereby reducing the required temperature for distillation.[1][4] Additionally, ensure your extraction and purification processes are carried out in an inert atmosphere (e.g., under nitrogen or argon) to minimize oxidation.

Data Presentation

Table 1: Boiling Points of this compound and Common Contaminants at Atmospheric Pressure (760 mmHg)

CompoundBoiling Point (°C)
This compound167-168
α-Pinene155-156[5][6]
β-Pinene163-166[6]
Limonene176
Camphene159-160

Table 2: Purity of this compound Achievable by Different Purification Methods

Purification MethodExpected PurityNotes
Fractional Distillation85-95%Purity is highly dependent on the efficiency of the distillation column and the composition of the crude mixture.
Vacuum Fractional Distillation>95%Reduced pressure minimizes thermal degradation and can improve separation.[4]
Silica Gel Column Chromatography>98%Effective for removing impurities with different polarities.
Preparative Gas Chromatography>99%Can achieve very high purity but is typically used for smaller sample sizes.

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Fractional Distillation

This protocol describes the purification of this compound from a crude turpentine oil extract.

Materials:

  • Crude turpentine oil containing this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a condenser and collection flasks

  • Heating mantle with a magnetic stirrer and stir bar

  • Vacuum pump and vacuum gauge

  • Cold trap

  • Boiling chips or magnetic stir bar

Procedure:

  • Setup: Assemble the vacuum fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude turpentine oil to the round-bottom flask along with boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Initiating Vacuum: Slowly and carefully apply a vacuum to the system. A typical pressure for terpene distillation is between 10-20 mmHg.

  • Heating: Begin heating the flask gently with the heating mantle.

  • Equilibration: Allow the system to equilibrate as the mixture begins to boil and the vapor rises through the fractionating column. This is indicated by a stable temperature reading at the distillation head.

  • Collecting Fractions:

    • Forerun: Collect the initial fraction, which will be rich in lower-boiling point impurities like α-pinene.

    • Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of this compound at the applied pressure, switch to a new collection flask to collect the purified product.

    • After-run: As the distillation proceeds, the temperature may rise again, indicating the presence of higher-boiling point impurities. Collect this fraction in a separate flask.

  • Shutdown: Once the distillation is complete, turn off the heat and allow the system to cool down before slowly releasing the vacuum.

  • Analysis: Analyze the collected fractions for purity using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

This protocol is for the purification of this compound that is still contaminated after fractional distillation.

Materials:

  • Partially purified this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Eluent (e.g., hexane, hexane/ethyl acetate mixture)

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Column Preparation:

    • Plug the bottom of the chromatography column with a small piece of cotton or glass wool.

    • Add a thin layer of sand on top of the plug.

    • Prepare a slurry of silica gel in the initial eluting solvent (e.g., 100% hexane).

    • Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.

    • Add a thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the impure this compound in a minimal amount of the eluting solvent.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate tubes or flasks.

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under UV light or with a suitable stain.

  • Fraction Pooling:

    • Once the fractions containing the pure this compound have been identified by TLC, pool them together.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

  • Analysis:

    • Confirm the purity of the final product using GC-MS.

Visualizations

Troubleshooting_Workflow cluster_start Initial State cluster_analysis Purity Analysis cluster_purification Purification Steps cluster_end Final Product Start Crude this compound Extract FracDist Fractional Distillation Start->FracDist GCMS_Analysis GC-MS Analysis ColChrom Column Chromatography GCMS_Analysis->ColChrom Contaminated PureProduct Pure this compound (>98%) GCMS_Analysis->PureProduct Purity OK FracDist->GCMS_Analysis Check Purity ColChrom->GCMS_Analysis Re-check Purity Fractional_Distillation_Troubleshooting Problem Poor Separation in Fractional Distillation Cause1 Insufficient Column Efficiency Problem->Cause1 Cause2 Incorrect Heating Rate Problem->Cause2 Cause3 Poor Insulation Problem->Cause3 Solution1 Use a longer or more efficient column Cause1->Solution1 Solution2 Heat slowly and steadily Cause2->Solution2 Solution3 Insulate the column (glass wool/foil) Cause3->Solution3

References

Technical Support Center: Optimization of Supercritical Fluid Extraction of (+)-2-Carene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the supercritical fluid extraction (SFE) of (+)-2-Carene. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using Supercritical Fluid Extraction (SFE) for this compound?

A1: SFE, particularly with supercritical CO2 (scCO₂), offers several key advantages for extracting this compound, a volatile monoterpene. Firstly, it utilizes a non-toxic, non-flammable, and environmentally friendly solvent. Secondly, the low critical temperature of CO₂ (31.1 °C) allows for extraction at near-ambient temperatures, which is crucial for preventing the thermal degradation of heat-sensitive compounds like this compound.[1][2] The selectivity of the extraction can be finely tuned by adjusting pressure and temperature, enabling the targeted separation of specific compounds.[3] Finally, the solvent (CO₂) is easily removed from the extract by simple depressurization, resulting in a solvent-free product.

Q2: What are the key parameters to consider when optimizing the SFE of this compound?

A2: The primary parameters to optimize for the SFE of this compound are pressure, temperature, and the use of a co-solvent. These factors significantly influence the solvating power of the supercritical fluid and, consequently, the extraction yield and selectivity. Extraction time and CO₂ flow rate are also important operational parameters that affect the efficiency of the process.[4][5]

Q3: Why is a co-solvent sometimes necessary for the SFE of terpenes?

A3: While supercritical CO₂ is an excellent nonpolar solvent, its efficiency can be limited when extracting slightly more polar compounds. Although this compound is a hydrocarbon, the addition of a small amount of a polar co-solvent, such as ethanol (B145695) or methanol, can modify the polarity of the supercritical fluid.[2][6] This can enhance the solubility of target compounds and improve extraction efficiency, particularly if the raw material contains a complex mixture of compounds. A two-step SFE process can even be employed, where the first step uses pure CO₂ for non-polar compounds and a second step with a co-solvent targets more polar analytes.[7]

Q4: How can I prevent the loss of a volatile monoterpene like this compound during and after extraction?

A4: The high volatility of monoterpenes is a significant challenge. To minimize loss, it is crucial to keep samples and collected extracts cool.[8] During the SFE process, employing a cooled collection vessel or a cold trap is highly effective in condensing and retaining volatile compounds like this compound as the CO₂ depressurizes and returns to a gaseous state.[9] Post-extraction, storing the collected fraction in a tightly sealed container at low temperatures (e.g., in a freezer) is essential to prevent evaporative losses.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of this compound Suboptimal SFE Parameters: The pressure and temperature may not be ideal for solubilizing this compound.Systematically vary the pressure and temperature to find the optimal conditions. For monoterpenes, lower pressures and moderate temperatures are often a good starting point.
Insufficient Extraction Time: The dynamic extraction time may be too short to allow for complete extraction.Increase the dynamic extraction time or perform multiple extractions on the same sample to ensure complete recovery.
Matrix Effects: The this compound may be strongly bound to the plant matrix, hindering its release.Ensure the raw material is properly prepared (e.g., ground to an appropriate particle size) to increase the surface area for extraction. Consider pre-treatment methods if applicable.
Co-extraction of Unwanted Compounds High Solvent Strength: The pressure and/or temperature may be too high, leading to the extraction of less volatile or more polar compounds.Reduce the pressure to decrease the density and solvating power of the scCO₂. A lower temperature can also increase selectivity for volatile compounds.
Inappropriate Co-solvent Concentration: If using a co-solvent, the concentration might be too high, reducing selectivity.Decrease the percentage of the co-solvent or switch to a less polar co-solvent.
Poor Reproducibility of Results Inconsistent Sample Packing: Variations in the packing density of the raw material in the extraction vessel can lead to channeling of the supercritical fluid.Develop a standardized procedure for packing the extraction vessel to ensure consistent density and flow distribution.
Fluctuations in SFE System Parameters: Unstable pressure or temperature control can affect the solvent properties and extraction efficiency.Calibrate and verify the performance of your SFE system's pressure and temperature controllers.
Loss of Volatile Compounds During Collection Inefficient Trapping: The collection system may not be adequately capturing the volatile this compound.Use a cooled separator or a cold trap (e.g., with dry ice/acetone) to effectively condense and collect the volatile extract. Ensure the depressurization is controlled to prevent aerosol formation.[9]
Clogging of the System Co-extraction of Waxes or Lipids: High pressures can lead to the extraction of waxy materials that can precipitate upon depressurization and clog the system.Employ a fractional separation approach by using a series of separators at different pressures and temperatures to selectively precipitate unwanted compounds before the final collection.

Experimental Protocols

General Supercritical Fluid Extraction Protocol for this compound

This protocol provides a general framework for the SFE of this compound from a plant matrix. Optimal conditions should be determined empirically for each specific raw material.

1. Sample Preparation:

  • Dry the plant material to a moisture content of 5-10%.

  • Grind the dried material to a uniform particle size (e.g., 0.5-1.0 mm) to increase the surface area for extraction.

2. SFE System Setup:

  • Load a known quantity of the ground plant material into the extraction vessel.

  • Ensure the system is clean and free of any residual solvents or extracts from previous runs.

  • Set the desired pressure and temperature parameters. For monoterpenes like this compound, initial exploratory conditions could be in the range of 80-150 bar and 40-60 °C.

  • If using a co-solvent, prepare the co-solvent mixture (e.g., 1-5% ethanol in CO₂).

3. Extraction Process:

  • Pressurize the system with CO₂ to the desired setpoint.

  • Allow for a static extraction period (e.g., 15-30 minutes) where the material is soaked in the supercritical fluid to allow for equilibration.

  • Begin the dynamic extraction by flowing supercritical CO₂ through the extraction vessel at a constant flow rate (e.g., 10-20 g/min ).

  • Collect the extract in a cooled separator or cold trap.

4. Depressurization and Sample Collection:

  • After the dynamic extraction is complete, carefully and slowly depressurize the system.

  • Collect the precipitated extract from the separator.

  • Rinse the collection vessel with a suitable solvent (e.g., hexane (B92381) or ethanol) to recover any residual extract.

5. Analysis:

  • Analyze the collected extract using Gas Chromatography (GC) coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS) to quantify the this compound content.

Quantitative Data Summary

The optimal SFE conditions for monoterpenes can vary depending on the specific compound and the matrix. The following table summarizes typical ranges found in the literature for the extraction of monoterpenes, which can serve as a starting point for the optimization of this compound extraction.

ParameterTypical Range for Monoterpene SFEReference
Pressure (bar) 80 - 200[10]
Temperature (°C) 40 - 60[11]
CO₂ Density (g/mL) 0.25 - 0.60[9][12]
Co-solvent (Ethanol) 0 - 5%[11]
Dynamic Extraction Time (min) 60 - 120[13]

Visualizations

Logical Workflow for SFE Parameter Optimization

SFE_Optimization_Workflow start Define Objective: Maximize this compound Yield & Purity param_selection Select Key Parameters: Pressure, Temperature, Co-solvent % start->param_selection doe Design of Experiments (DoE) e.g., Factorial or Response Surface Methodology param_selection->doe sfe_runs Perform SFE Experiments doe->sfe_runs analysis Analyze Extracts (GC-MS/FID) Quantify this compound sfe_runs->analysis model Statistical Modeling and Analysis analysis->model optimization Determine Optimal Conditions model->optimization validation Validate Predicted Optimum model->validation Iterate if model is not predictive optimization->validation end Final Optimized Protocol validation->end

Caption: A logical workflow for the systematic optimization of SFE parameters for this compound extraction.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting start Problem: Low Yield of this compound check_params Are SFE parameters (P, T) optimal? start->check_params adjust_params Adjust Pressure and/or Temperature check_params->adjust_params No check_time Is extraction time sufficient? check_params->check_time Yes adjust_params->start increase_time Increase dynamic extraction time check_time->increase_time No check_matrix Is sample preparation adequate? check_time->check_matrix Yes increase_time->start improve_prep Optimize grinding and drying check_matrix->improve_prep No check_collection Is the collection method efficient for volatiles? check_matrix->check_collection Yes improve_prep->start improve_collection Use a cooled trap / separator check_collection->improve_collection No solution Yield Improved check_collection->solution Yes improve_collection->start

Caption: A troubleshooting decision tree for addressing low extraction yields of this compound.

References

Technical Support Center: Optimizing (+)-2-Carene Extraction Using Response Surface Methodology

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of (+)-2-carene extraction using Response Surface Methodology (RSM). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is Response Surface Methodology (RSM) and why is it used for optimizing this compound extraction?

A1: Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes.[1][2][3] It is particularly useful for extraction processes as it allows for the evaluation of multiple process variables (e.g., temperature, time, solvent concentration) and their interactions with a minimum number of experiments.[1][3] The goal is to identify the optimal conditions that maximize the yield or purity of the target compound, in this case, this compound.[4]

Q2: Which RSM design should I choose: Box-Behnken (BBD) or Central Composite Design (CCD)?

A2: Both BBD and CCD are effective for optimizing extraction processes.[3][4]

  • Box-Behnken Design (BBD): This design is more efficient and economical when you have three or four independent variables. It avoids extreme experimental conditions as it does not have points at the corners of the cubic design region.[5][6][7]

  • Central Composite Design (CCD): CCD is a very flexible design and is well-suited for sequential experimentation. It consists of factorial points, axial points, and center points, allowing for the estimation of a second-order model.[8][9][10]

The choice depends on the number of factors being investigated and the desired resolution of the study.

Q3: What are the most critical independent variables to consider for optimizing this compound extraction?

A3: Based on studies of similar monoterpenes and essential oils, the most influential variables typically include:

  • Extraction Temperature: Higher temperatures can increase extraction efficiency but may also lead to the degradation of volatile compounds like this compound.[1][6]

  • Extraction Time: Longer extraction times can increase yield, but prolonged exposure to high temperatures can be detrimental.[1][6][11]

  • Solvent Concentration (for solvent-based extractions): The polarity of the solvent is crucial for selectively extracting terpenes.[5][6] For methods like ultrasound-assisted extraction (UAE), an aqueous ethanol (B145695) or methanol (B129727) solution is often used.

  • Liquid-to-Solid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency.[1][5][7]

  • Microwave Power (for microwave-assisted extraction): Higher power can accelerate extraction but needs to be carefully controlled to prevent overheating and degradation.[12]

Q4: How do I select the appropriate ranges for my independent variables?

A4: The ranges for your independent variables should be determined based on preliminary single-factor experiments or a review of the literature for similar compounds.[1][5] A single-factor experiment involves varying one factor at a time while keeping others constant to identify a suitable working range for each variable before proceeding with the RSM design.[1][5]

Q5: What are the common response variables to measure for this compound extraction?

A5: The primary response variables would be:

  • Extraction Yield (% w/w): The overall amount of extract obtained from the plant material.

  • This compound Content (e.g., mg/g of extract): The concentration of your target compound in the extract, typically determined by analytical techniques like Gas Chromatography (GC).

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Extraction Yield - Inappropriate solvent polarity.- Insufficient extraction time or temperature.- Poor solvent penetration into the plant matrix.- Test solvents with different polarities.- Extend the range of time and temperature in your experimental design.- Ensure the plant material is properly ground to a consistent particle size.
Low Purity of this compound - Non-selective extraction conditions.- Degradation of the target compound.- Adjust the solvent-to-water ratio to optimize for terpene solubility.- Consider lowering the upper limit of the extraction temperature to prevent degradation of this volatile compound.
Poor Model Fit (Low R-squared value in RSM analysis) - The chosen model (e.g., quadratic) does not adequately describe the relationship between variables and response.- Experimental error.- The range of independent variables is too narrow or too broad.- Check the "lack-of-fit" statistic. If significant, a higher-order model may be needed.- Ensure consistency in experimental procedures.- Re-evaluate the ranges of your independent variables based on preliminary studies.[5]
Inconsistent Results Between Replicate Runs - Non-homogenous plant material.- Fluctuations in experimental conditions (e.g., temperature, power).- Inconsistent sample preparation.- Thoroughly mix the powdered plant material before taking samples.- Carefully monitor and control all experimental parameters.- Standardize the sample preparation protocol.
Desirability Function Yields Impractical Optimal Conditions - The model is being extrapolated beyond the experimental region.- Conflicting responses (e.g., conditions that maximize yield decrease purity).- Ensure the predicted optimal conditions are within the tested ranges of the independent variables.- Assign different importance levels to the responses in the desirability function to find a suitable compromise.

Experimental Protocols

Representative Protocol: Ultrasound-Assisted Extraction (UAE) of Monoterpenes Optimized by Box-Behnken Design

This protocol is a generalized procedure based on methodologies used for the extraction of monoterpene-rich essential oils.[6][7]

1. Plant Material Preparation:

  • Dry the aerial parts of the plant material (e.g., leaves, flowers) at room temperature in a well-ventilated area until a constant weight is achieved.

  • Grind the dried material into a fine powder (e.g., 40-60 mesh) using a laboratory mill.

  • Store the powdered material in an airtight container in a cool, dark place.

2. Single-Factor Experiments (Preliminary Studies):

  • To determine the appropriate ranges for the RSM experiment, perform single-factor tests.

  • Temperature: Test a range of 30-70°C, keeping time, solvent concentration, and liquid-to-solid ratio constant.

  • Time: Test a range of 10-60 minutes, keeping the other three variables constant.

  • Ethanol Concentration: Test a range of 40-80% (v/v) in water, keeping the other variables constant.

  • Liquid-to-Solid Ratio: Test a range of 10:1 to 30:1 mL/g, keeping the other variables constant.

  • Analyze the yield and/or this compound content for each run to select the ranges for the BBD.

3. Box-Behnken Design (BBD) Experiment:

  • Based on the preliminary results, select three levels (low, medium, high) for each of the most significant independent variables.

  • A typical BBD for three variables involves 15 or 17 experimental runs, including center points to estimate the experimental error.

4. Extraction Procedure (for each experimental run):

  • Accurately weigh a specified amount of the powdered plant material (e.g., 5 g) into an extraction vessel.

  • Add the specified volume of the corresponding ethanol-water solution based on the liquid-to-solid ratio for that run.

  • Place the vessel in an ultrasonic bath with a temperature controller.

  • Set the ultrasonic power (e.g., 100 W) and frequency (e.g., 40 kHz).

  • Conduct the extraction at the specified temperature and for the specified duration for that experimental run.

  • After extraction, filter the mixture to separate the extract from the solid residue.

  • The solvent from the filtrate can be evaporated under reduced pressure to determine the total extraction yield.

5. Analysis of this compound Content:

  • Analyze the this compound content in each extract using Gas Chromatography-Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Prepare a calibration curve using a pure standard of this compound to quantify its concentration in the extracts.

6. Statistical Analysis:

  • Use statistical software (e.g., Design-Expert®, Minitab®) to analyze the experimental data.

  • Fit the data to a second-order polynomial model.

  • Perform Analysis of Variance (ANOVA) to determine the significance of the model and the individual terms.

  • Generate 3D response surface plots and contour plots to visualize the relationship between the variables and the response.

  • Use the desirability function to determine the optimal extraction conditions.

  • Validate the model by performing an experiment at the predicted optimal conditions and comparing the experimental result with the predicted value.

Data Presentation

Table 1: Example of Independent Variables and Their Levels for a Box-Behnken Design
Independent VariableCodeLow (-1)Medium (0)High (+1)
Temperature (°C)X₁405570
Time (min)X₂204060
Ethanol Concentration (%)X₃506580
Table 2: Hypothetical Box-Behnken Design with Experimental and Predicted Responses
RunX₁ (°C)X₂ (min)X₃ (%)Yield (%) (Experimental)This compound (mg/g) (Experimental)
14020653.215.1
27020654.518.2
34060653.816.5
47060655.120.3
54040503.514.8
67040504.817.9
74040803.917.2
87040805.321.1
95520503.716.0
105560504.217.5
115520804.418.8
125560804.920.0
135540654.619.5
145540654.719.8
155540654.619.6

Visualizations

RSM_Workflow A Define Objective (Maximize this compound Yield) B Identify Independent Variables (e.g., Temperature, Time, Solvent %) A->B C Select Experimental Design (e.g., Box-Behnken Design) B->C D Perform Experiments (Based on Design Matrix) C->D E Measure Responses (Yield, this compound Content) D->E F Fit Mathematical Model (e.g., Second-Order Polynomial) E->F G Statistical Analysis (ANOVA) & Model Validation F->G H Generate Response Surfaces & Contour Plots G->H I Determine Optimal Conditions (Numerical Optimization) H->I J Experimental Verification of Optimal Conditions I->J

Caption: Workflow for optimizing this compound extraction using RSM.

Troubleshooting_Logic start Problem Encountered low_yield Low Extraction Yield? start->low_yield poor_fit Poor Model Fit (Low R²)? low_yield->poor_fit No check_params Adjust Temp/Time/Solvent Check Particle Size low_yield->check_params Yes check_model Verify Model Assumptions Check for Outliers Consider Higher-Order Model poor_fit->check_model Yes inconsistent_results Inconsistent Replicates? poor_fit->inconsistent_results No check_params->poor_fit check_model->inconsistent_results check_homogeneity Ensure Sample Homogeneity Standardize Procedures inconsistent_results->check_homogeneity Yes end Problem Resolved inconsistent_results->end No check_homogeneity->end

Caption: A logical troubleshooting guide for RSM experiments.

References

Technical Support Center: Industrial Scale Production of (+)-2-Carene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the industrial-scale production of (+)-2-Carene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing production processes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and economically viable route for the industrial production of this compound?

A1: The most prevalent and cost-effective method for producing this compound on an industrial scale is through the isomerization of (+)-3-Carene.[1][2][3] (+)-3-Carene is a major constituent of turpentine (B1165885), a readily available and inexpensive byproduct of the pulp and paper industry, making it an attractive starting material.[4][5][6]

Q2: What are the primary challenges in separating this compound from the reaction mixture?

A2: A significant challenge is the separation of this compound from the unreacted starting material, (+)-3-Carene, and other terpene isomers like β-pinene. This difficulty arises from their very close boiling points, which makes fractional distillation less efficient.[7]

Q3: What factors influence the yield and selectivity of the isomerization reaction from (+)-3-Carene to this compound?

A3: Key factors include the choice of catalyst, reaction temperature, and reaction time. Various catalysts, such as sodium metal in the presence of an activator like o-chlorotoluene, or solid bases like MgO and CaO, have been utilized.[1] Prolonged reaction times can lead to the formation of undesired byproducts, thereby reducing the selectivity for this compound.[1] The presence of a solvent is another factor; while solvent-free reactions are possible, they can impact conversion and selectivity rates.[1][8]

Q4: What are the common byproducts formed during the synthesis of this compound, and how can their formation be minimized?

A4: Common byproducts include m-cymene, p-cymene, and carane.[1] Cymene formation is often a result of dehydrogenation at longer reflux times.[1] To minimize these byproducts, optimizing the reaction time is crucial; for instance, a 24-hour reflux has been shown to be more selective than a 48-hour reflux.[1][8] Hydrogenation of the double bond can lead to carane, which can be avoided by using catalysts and conditions that favor isomerization over reduction.[1]

Q5: Are there any specific considerations for handling and storing the raw material, (+)-3-Carene?

A5: Yes, (+)-3-Carene is susceptible to oxidation when exposed to air, which can form impurities that may interfere with the isomerization reaction by coating the catalyst surface.[4] Therefore, it is advisable to store (+)-3-Carene under an inert atmosphere and to purify it, for example by distillation over sodium, before use to remove any oxidation products.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.- Increase reaction time, but monitor for byproduct formation. - Ensure the catalyst is active and used in the correct proportion.[1]
Poor catalyst activity.- Use fresh or properly activated catalyst. - Ensure the starting material is free of impurities that can poison the catalyst.[4]
Low Selectivity (High levels of byproducts) Reaction time is too long.- Reduce the reflux time. Studies have shown that 24 hours can be optimal for selectivity compared to 48 hours.[1][8]
Non-optimal catalyst.- Experiment with different catalysts. Solid base catalysts like MgO and CaO have been reported.[1]
Difficulty in Purifying this compound Close boiling points of components.- Employ high-efficiency fractional distillation columns.[7] - Consider alternative purification methods such as low-temperature crystallization to remove certain impurities.[9]
Inconsistent Batch-to-Batch Results Variation in raw material composition.- Analyze the composition of each batch of turpentine or (+)-3-Carene.[10] - Purify the starting material to a consistent standard before use.[4]
Variations in reaction conditions.- Implement strict process controls for temperature, pressure, and mixing.[11]

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for the Isomerization of (+)-3-Carene to this compound

Condition Solvent-Free [1][8]With Xylene Solvent [1][8]
Catalyst Na/o-chlorotolueneNa/o-chlorotoluene
Optimal Reflux Time 24 hours24 hours
Conversion of (+)-3-Carene 27.72%23.59%
Selectivity for this compound 83.27%86.87%

Experimental Protocols

Protocol 1: Solvent-Free Isomerization of (+)-3-Carene to this compound [1][8]

Materials:

  • (+)-3-Carene (purified)

  • Sodium metal

  • o-chlorotoluene

  • 500 mL reflux flask and condenser

  • Heating mantle

Procedure:

  • To a 500 mL reflux flask, add 30 mL of purified (+)-3-Carene.

  • Carefully add 0.5 g of sodium metal and 0.5 mL of o-chlorotoluene to the flask.

  • Set up the flask for reflux and heat the mixture using a heating mantle.

  • Maintain the reflux for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Decant the solution to separate it from the solid catalyst.

  • The resulting solution contains a mixture of this compound, unreacted (+)-3-Carene, and minor byproducts.

  • Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion and selectivity.

  • Purify the this compound from the mixture using fractional distillation.

Visualizations

experimental_workflow Industrial Production Workflow for this compound cluster_0 Raw Material Processing cluster_1 Isomerization Reaction cluster_2 Purification and Isolation Raw Turpentine Raw Turpentine Fractional Distillation Fractional Distillation Raw Turpentine->Fractional Distillation Purification (+)-3-Carene (Starting Material) (+)-3-Carene (Starting Material) Fractional Distillation->(+)-3-Carene (Starting Material) Isomerization Isomerization (+)-3-Carene (Starting Material)->Isomerization Reaction Mixture Reaction Mixture Isomerization->Reaction Mixture Catalyst (e.g., Na/o-chlorotoluene) Catalyst (e.g., Na/o-chlorotoluene) Catalyst (e.g., Na/o-chlorotoluene)->Isomerization Catalyst Removal Catalyst Removal Reaction Mixture->Catalyst Removal Final Purification (Fractional Distillation) Final Purification (Fractional Distillation) Catalyst Removal->Final Purification (Fractional Distillation) Purified this compound Purified this compound Final Purification (Fractional Distillation)->Purified this compound Byproducts (Cymenes, etc.) Byproducts (Cymenes, etc.) Final Purification (Fractional Distillation)->Byproducts (Cymenes, etc.) reaction_pathway Reaction Pathway for (+)-3-Carene Isomerization Start (+)-3-Carene Product This compound Start->Product Isomerization (Desired Reaction) [Catalyst, Heat] Byproduct2 Carane Start->Byproduct2 Hydrogenation (Side Reaction) [e.g., Hydrogen Atmosphere] Byproduct1 m-Cymene & p-Cymene Product->Byproduct1 Dehydrogenation (Side Reaction) [Prolonged Heat] troubleshooting_tree Troubleshooting Decision Tree for Low Yield Start Low Yield of this compound CheckPurity Is starting material pure? Start->CheckPurity Purify Purify (+)-3-Carene (e.g., distillation) CheckPurity->Purify No CheckCatalyst Is catalyst active? CheckPurity->CheckCatalyst Yes Purify->CheckCatalyst NewCatalyst Use fresh/activated catalyst CheckCatalyst->NewCatalyst No CheckTime Is reaction time optimal? CheckCatalyst->CheckTime Yes NewCatalyst->CheckTime AdjustTime Adjust reaction time (e.g., 24h) CheckTime->AdjustTime No CheckTemp Is temperature correct? CheckTime->CheckTemp Yes AdjustTime->CheckTemp AdjustTemp Adjust temperature to optimal reflux CheckTemp->AdjustTemp No End Yield should improve CheckTemp->End Yes AdjustTemp->End

References

Technical Support Center: (+)-2-Carene Degradation and Prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-2-Carene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways of this compound and to offer strategies for its prevention. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a bicyclic monoterpene found in the essential oils of various plants.[1] Due to its chiral nature, it serves as a valuable building block in the synthesis of other chiral compounds.[1] Its chemical instability, particularly its susceptibility to oxidation, is a significant concern as degradation can lead to the formation of impurities, loss of desired product, and potentially altered biological activity in drug development.[2]

Q2: What are the primary pathways through which this compound degrades?

A2: The primary degradation pathways for this compound are autoxidation, photooxidation, and microbial degradation. Autoxidation occurs upon exposure to air (oxygen), photooxidation is initiated by light, and microbial degradation involves enzymatic breakdown by microorganisms.

Q3: What are the common degradation products of this compound?

A3: Degradation of this compound can lead to a variety of oxidation products. Common products include various hydroperoxides, alcohols, ketones, and epoxides. Under atmospheric conditions, photooxidation can lead to the formation of highly oxidized molecules (HOMs) and secondary organic aerosols (SOA).

Q4: How can I detect the degradation of my this compound sample?

A4: Degradation can be detected by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with Flame Ionization Detection (GC-FID).[3] These methods can separate and identify the parent compound and its degradation products. Changes in the physical appearance of the sample, such as color change or increased viscosity, may also indicate degradation.

Q5: What are the ideal storage conditions for this compound to minimize degradation?

A5: To minimize degradation, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[4] It should be kept in a tightly sealed container to prevent exposure to oxygen and moisture.[4] Storage at refrigerated temperatures (2-8 °C) is often recommended.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Rapid Degradation of this compound in Storage
  • Symptom: Your pure this compound sample shows significant degradation peaks in GC-MS analysis even after a short storage period.

  • Possible Causes & Solutions:

CauseSolution
Exposure to Oxygen Store under an inert atmosphere (argon or nitrogen). Use septa-sealed vials for frequent access.
Exposure to Light Store in amber glass vials or wrap containers in aluminum foil to protect from light.
Elevated Temperature Store at recommended refrigerated temperatures (2-8 °C). Avoid repeated freeze-thaw cycles.
Contaminated Container Use clean, dry glassware. Avoid plastic containers that may leach impurities or allow oxygen diffusion.
Issue 2: Inconsistent Experimental Results
  • Symptom: You observe variability in reaction outcomes or biological assays when using this compound from different batches or at different times.

  • Possible Causes & Solutions:

CauseSolution
Degradation of Stock Solution Prepare fresh stock solutions of this compound for each set of experiments. If storing solutions, do so under an inert atmosphere in a freezer.
Presence of Peroxides Peroxides formed from autoxidation can initiate side reactions. Test for peroxides using peroxide test strips before use. If present, consider purification or using a fresh batch.
Incomplete Solvent Removal Residual solvents from purification may contain dissolved oxygen. Ensure solvents are thoroughly removed under vacuum or by purging with an inert gas.
Issue 3: Peak Tailing or Ghost Peaks in GC Analysis
  • Symptom: Chromatograms of this compound analysis show poor peak shape (tailing) or the appearance of unexpected peaks (ghost peaks).

  • Possible Causes & Solutions:

CauseSolution
Active Sites in GC System Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for terpene analysis. Condition the column according to the manufacturer's instructions.[5]
Contaminated Syringe or Inlet Clean the syringe regularly. Replace the septum and inlet liner if they are contaminated.
Sample Carryover Run a solvent blank after each sample injection to check for carryover from previous runs.[6]
Thermal Degradation in Injector Optimize the injector temperature to ensure volatilization without causing on-column degradation. A lower injector temperature may be beneficial for thermally labile terpenes.

Quantitative Data on Degradation

While specific quantitative data for the degradation of liquid this compound in a laboratory setting is not extensively published, data from related monoterpenes like α-pinene can provide an estimate of stability. The rate of degradation is highly dependent on storage conditions.

Table 1: Estimated Shelf-Life of Monoterpenes under Various Storage Conditions

Storage ConditionAtmosphereEstimated Time for >5% Degradation
Room Temperature (~25°C), Exposed to LightAirDays to Weeks
Room Temperature (~25°C), DarkAirWeeks to Months
Refrigerated (2-8°C), DarkAirMonths
Refrigerated (2-8°C), DarkInert Gas (e.g., Argon)> 1 Year
Frozen (-20°C), DarkInert Gas (e.g., Argon)Several Years

Note: These are estimations based on the general stability of monoterpenes. Actual degradation rates for this compound may vary.

Experimental Protocols

Protocol 1: Monitoring this compound Degradation by GC-FID

This protocol outlines a general method for monitoring the degradation of this compound over time.

  • Sample Preparation:

    • Prepare a stock solution of high-purity this compound in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate) at a known concentration (e.g., 1 mg/mL).

    • Divide the stock solution into several amber glass vials, each with a PTFE-lined cap.

    • Expose the vials to different conditions to be tested (e.g., room temperature/light, room temperature/dark, refrigerated/dark).

    • At specified time points (e.g., 0, 1, 3, 7, 14, 30 days), take an aliquot from each vial for analysis.

  • GC-FID Analysis:

    • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

    • Column: A non-polar or medium-polarity capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms, or a wax column).

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 180°C at 5°C/min.

      • Hold at 180°C for 5 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the initial time point (t=0).

    • Plot the percentage of remaining this compound against time to determine the degradation rate under each condition.

Degradation Pathway Diagrams

Autoxidation Pathway of this compound

Autoxidation_Pathway 2-Carene 2-Carene Allylic_Radical Allylic Radical 2-Carene->Allylic_Radical H abstraction Peroxy_Radical Peroxy Radical Allylic_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + H• Oxidation_Products Further Oxidation (Ketones, Alcohols, Epoxides) Peroxy_Radical->Oxidation_Products Radical reactions Alkoxy_Radical Alkoxy Radical Hydroperoxide->Alkoxy_Radical Homolysis (Heat, Light) Alkoxy_Radical->Oxidation_Products Photooxidation_Pathway 2-Carene 2-Carene OH_Adduct OH Adduct Radical 2-Carene->OH_Adduct + •OH (light) Peroxy_Radical_1 Peroxy Radical (RO2) OH_Adduct->Peroxy_Radical_1 + O2 Autoxidation Autoxidation (Intramolecular H-shift) Peroxy_Radical_1->Autoxidation HOM_RO2 Highly Oxidized Peroxy Radical (HOM-RO2) Autoxidation->HOM_RO2 + O2 HOMs Highly Oxidized Molecules (HOMs) (Closed-shell products) HOM_RO2->HOMs Termination Reactions Microbial_Degradation cluster_cell Bacterial Cell (e.g., Pseudomonas sp.) Bicyclic_Monoterpene This compound Ring_Opening Ring Opening Bicyclic_Monoterpene->Ring_Opening Monocyclic_Intermediate Monocyclic Intermediate Ring_Opening->Monocyclic_Intermediate Oxidation_1 Oxidation (Dehydrogenases) Monocyclic_Intermediate->Oxidation_1 Further_Degradation Further Degradation Oxidation_1->Further_Degradation Central_Metabolism Central Metabolism (TCA Cycle) Further_Degradation->Central_Metabolism

References

Validation & Comparative

A Comparative Study of (+)-2-Carene and (-)-2-Carene Bioactivity: A Review of Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carenes, bicyclic monoterpenes found in the essential oils of various plants like pine and citrus, have garnered significant interest for their diverse biological activities. The two enantiomeric forms of 2-carene (B1609329), (+)-2-Carene and (-)-2-Carene, present a compelling area of study due to the potential for stereospecific interactions with biological targets. Enantiomers of a chiral molecule can exhibit markedly different pharmacological, toxicological, and metabolic properties. This guide provides a comparative overview of the known bioactivities of 2-carene, highlighting the critical need for further research to elucidate the specific effects of its individual enantiomers. While direct comparative studies on this compound and (-)-2-Carene are scarce, this document synthesizes the available data on carenes in general and presents standardized experimental protocols to facilitate future comparative investigations.

Data Presentation: Bioactivity of Carene Isomers

Currently, the scientific literature predominantly reports on the bioactivity of "2-carene" or "3-carene" without specifying the enantiomer used. This lack of stereospecific data is a significant knowledge gap. The following table summarizes the reported bioactivities for carene isomers, which provides a foundation for future enantiomer-specific research.

Bioactivity CategoryCompoundTest SystemKey FindingsReference
Anti-inflammatory 3-CareneLipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesReduction of pro-inflammatory mediators.[1]
Antimicrobial 3-CareneBrochothrix thermosphacta and Pseudomonas fluorescensDisruption of cell membrane and metabolic perturbations.
Neuroprotection 2-CareneNot SpecifiedGeneral neuroprotective potential mentioned in literature.[2]

Experimental Protocols

To facilitate standardized and reproducible comparative studies on the bioactivities of this compound and (-)-2-Carene, detailed methodologies for key experiments are provided below.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This widely accepted in vivo model is used to assess the acute anti-inflammatory potential of compounds.

Objective: To determine the ability of this compound and (-)-2-Carene to reduce paw edema induced by carrageenan in rats or mice.

Materials:

  • Wistar rats or Swiss albino mice

  • λ-Carrageenan (1% w/v in sterile saline)

  • This compound and (-)-2-Carene

  • Reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimate animals for at least one week under standard laboratory conditions.

  • Grouping and Administration: Divide animals into groups: Vehicle control, Reference drug, this compound (various doses), and (-)-2-Carene (various doses). Administer the test compounds or vehicle orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Antimicrobial Activity: Broth Microdilution Assay

This in vitro method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Objective: To determine and compare the MIC values of this compound and (-)-2-Carene against a panel of pathogenic bacteria and fungi.

Materials:

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • This compound and (-)-2-Carene

  • Reference antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare serial two-fold dilutions of this compound, (-)-2-Carene, and reference drugs in the appropriate broth in the microtiter plates.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Activity: SH-SY5Y Cell-Based Assay

This in vitro model is used to assess the ability of a compound to protect neuronal cells from a neurotoxic insult.

Objective: To evaluate the neuroprotective effects of this compound and (-)-2-Carene against oxidative stress-induced cell death in human neuroblastoma SH-SY5Y cells.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or H₂O₂)

  • This compound and (-)-2-Carene

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with fetal bovine serum and antibiotics.

  • Treatment: Seed the cells in 96-well plates. Pre-treat the cells with various concentrations of this compound or (-)-2-Carene for a specified period (e.g., 24 hours).

  • Induction of Neurotoxicity: After pre-treatment, expose the cells to the neurotoxin (e.g., 6-OHDA) for another 24 hours. Include a control group (no toxin) and a toxin-only group.

  • Cell Viability Assay: After the incubation period, assess cell viability using the MTT assay. The amount of formazan (B1609692) product is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group.

Mandatory Visualizations

Experimental_Workflow_Anti_Inflammatory cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatization Animal Acclimatization grouping Grouping & Dosing acclimatization->grouping induction Carrageenan Injection grouping->induction measurement Paw Volume Measurement (0, 1, 2, 3, 4 hr) induction->measurement analysis Data Analysis (% Inhibition) measurement->analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Experimental_Workflow_Antimicrobial cluster_prep Preparation cluster_assay Assay cluster_results Results inoculum Inoculum Preparation inoculation Inoculation of Plates inoculum->inoculation dilutions Serial Dilutions (Compounds & Controls) dilutions->inoculation incubation Incubation inoculation->incubation mic_det MIC Determination incubation->mic_det

Caption: Workflow for Broth Microdilution Antimicrobial Assay.

NF_kB_Signaling_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / Cytokines IKK IKK Complex LPS->IKK activates IkB IκB IKK->IkB phosphorylates IkB_P p-IκB IkB->IkB_P NFkB NF-κB NFkB->IkB bound NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Degradation Proteasomal Degradation IkB_P->Degradation Degradation->NFkB releases DNA DNA NFkB_nuc->DNA binds to Transcription Gene Transcription DNA->Transcription initiates Cytokines Pro-inflammatory Cytokines Transcription->Cytokines

Caption: Simplified NF-κB Signaling Pathway in Inflammation.

Discussion and Future Outlook

The current body of research strongly suggests that carenes possess valuable anti-inflammatory, antimicrobial, and neuroprotective properties. However, the lack of enantiomer-specific studies represents a significant missed opportunity in drug discovery and development. As demonstrated with other chiral molecules like ibuprofen (B1674241), where the S(+) enantiomer is a potent COX inhibitor while the R(-) enantiomer is not, the biological activity of 2-carene is likely to be stereospecific. The R(-) and S(+) enantiomers of ibuprofen have also been shown to differentially modulate the NF-κB signaling pathway, a key regulator of inflammation. It is plausible that this compound and (-)-2-Carene also exhibit distinct interactions with key signaling molecules and pathways, leading to different biological outcomes.

Future research should prioritize the following:

  • Direct Comparative Studies: Conduct head-to-head comparisons of the anti-inflammatory, antimicrobial, and neuroprotective activities of purified this compound and (-)-2-Carene using standardized protocols as outlined above.

  • Mechanism of Action: Investigate the molecular mechanisms underlying the bioactivities of each enantiomer. This should include examining their effects on key signaling pathways such as NF-κB, MAPKs, and acetylcholinesterase activity.

  • In Vivo Efficacy and Safety: Evaluate the in vivo efficacy and safety profiles of the individual enantiomers in relevant animal models of disease.

By systematically investigating the enantioselective bioactivities of 2-carene, the scientific community can unlock the full therapeutic potential of these natural compounds and pave the way for the development of novel, more potent, and safer therapeutic agents.

References

A Comparative Efficacy Analysis of (+)-2-Carene and Other Monoterpenes for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of the monoterpene (+)-2-Carene against other notable monoterpenes. Due to the limited availability of direct experimental data for this compound, this analysis incorporates data for its close structural isomer, 3-Carene, as a primary reference point for its potential bioactivities. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development by summarizing quantitative data, outlining experimental methodologies, and visualizing pertinent biological pathways.

Comparative Bioactivity Data

The following tables present a summary of quantitative data for various monoterpenes across several key therapeutic areas: anti-inflammatory, analgesic, anxiolytic, and antimicrobial activities. This allows for a direct comparison of their relative potencies.

Table 1: Anti-inflammatory Activity of Monoterpenes
MonoterpeneAssayModelDose/ConcentrationInhibition/EffectReference
3-Carene Carrageenan-induced paw edemaRat200 mg/kgSignificant edema reduction[1]
α-Pinene Carrageenan-induced paw edemaMouse50 mg/kg35% inhibition[1]
Limonene LPS-induced NO productionRAW 264.7 macrophages1 mM~50% inhibition of NO[2]
Linalool Carrageenan-induced paw edemaRat25 mg/kgSignificant edema reduction[2]
Carvacrol Acetic acid-induced gastric lesionRat25, 50, 100 mg/kg60%, 91%, 81% lesion reduction[2]
Thymol TNBS-induced colitisMouse-No significant decrease in pro-inflammatory cytokines[2]
Borneol TNBS-induced colitisMouse-Significant decrease in IL-1β and IL-6 mRNA[2]
Table 2: Analgesic Activity of Monoterpenes
MonoterpeneAssayModelDose/ConcentrationEffectReference
3-Carene Data not readily available---
α-Pinene Hot plate testMouse100 mg/kgIncreased latency[3]
Linalool Acetic acid-induced writhingMouse25-100 mg/kgSignificant reduction in writhing[3]
Myrcene Hot plate testMouse20 mg/kgIncreased latency[3]
Carvacrol Formalin testMouse50 mg/kgReduced nociceptive behavior[3]
Citronellol Acetic acid-induced writhingMouse50, 100, 200 mg/kgSignificant reduction in writhing[4]
Table 3: Anxiolytic/Anxiogenic Activity of Monoterpenes
MonoterpeneAssayModelDose/ConcentrationEffectReference
3-Carene Elevated Plus MazeHuman (observational)-Negative correlation with anxiolytic effects[5]
Linalool Elevated Plus MazeMouseVapor inhalationAnxiolytic in females[6]
β-Myrcene Elevated Plus MazeMouseVapor inhalationAnxiolytic in females[6]
Limonene Novelty-induced hypophagiaRat17 mg/kg (oral)Anxiolytic-like effect[7][8]
α-Pinene Novelty-induced hypophagiaRat100 mg/kg (oral)Anxiolytic-like effect[7][8]
Terpinolene Open field testZebrafish0.1%Anxiolytic effect[9]
β-Caryophyllene Open field testZebrafish4%Anxiolytic effect[9]
Table 4: Antimicrobial Activity of Monoterpenes (MIC in µg/mL)
MonoterpeneStaphylococcus aureusEscherichia coliCandida albicansReference
3-Carene -Effective-[10]
α-Pinene 12502500625[11]
β-Pinene 125025001250[11]
Limonene 250050001250[11]
Linalool >1000>1000>1000[11]
Carvacrol 72 - 312.5-125[11][12]
Thymol 72 - 312.5-312[11][12]
Terpinen-4-ol 6251250312.5[11]
Note: Specific MIC values for 3-Carene against a broad range of microbes were not readily available in the reviewed literature. One study indicated its effectiveness against E. coli without providing a specific MIC value.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animal Model: Male Wistar rats (180-220g) are typically used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test monoterpene or vehicle (control) is administered orally or intraperitoneally.

    • After a set pre-treatment time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.

Analgesic Activity: Hot Plate Test in Mice

This method is used to assess central analgesic activity.

  • Animal Model: Swiss albino mice (20-25g) are commonly used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • The test monoterpene or vehicle is administered to the animals.

    • At predetermined time points after administration, each mouse is placed on the hot plate.

    • The latency to the first sign of nociception (e.g., licking of the hind paws or jumping) is recorded. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Data Analysis: A significant increase in the reaction time compared to the control group indicates an analgesic effect.

Anxiolytic Activity: Elevated Plus Maze (EPM) Test in Rodents

The EPM is a widely used model to assess anxiety-like behavior in rodents.

  • Animal Model: Mice or rats.

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • The test substance is administered prior to the test.

    • Each animal is placed in the center of the maze, facing an open arm.

    • The animal is allowed to explore the maze for a set period (e.g., 5 minutes).

    • The number of entries into and the time spent in the open and closed arms are recorded using a video tracking system.

  • Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

Antimicrobial Activity: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a substance.

  • Materials: 96-well microtiter plates, bacterial or fungal strains, appropriate broth medium, and the test monoterpenes.

  • Procedure:

    • A serial two-fold dilution of each monoterpene is prepared in the microtiter plate wells containing broth.

    • Each well is inoculated with a standardized suspension of the test microorganism.

    • Positive (microorganism and broth) and negative (broth only) controls are included.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis: The MIC is determined as the lowest concentration of the monoterpene that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The biological effects of monoterpenes are often mediated through the modulation of key signaling pathways involved in inflammation and cellular stress responses. The diagrams below, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

experimental_workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies animal_model Rodent Model (e.g., Rat, Mouse) treatment Monoterpene Administration animal_model->treatment induction Induction of Condition (e.g., Inflammation, Pain) treatment->induction behavioral_assessment Behavioral Assessment (e.g., Paw Edema, Hot Plate) induction->behavioral_assessment biochemical_analysis Biochemical Analysis (e.g., Cytokine Levels) behavioral_assessment->biochemical_analysis cell_culture Cell Culture (e.g., Macrophages) stimulation Cell Stimulation (e.g., LPS) cell_culture->stimulation monoterpene_treatment Monoterpene Treatment stimulation->monoterpene_treatment molecular_assays Molecular Assays (e.g., NO, Cytokine Measurement) monoterpene_treatment->molecular_assays signaling_pathway cluster_stimuli Inflammatory Stimuli cluster_pathways Intracellular Signaling cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_response Cellular Response LPS LPS IKK IKK LPS->IKK Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) MAPKKK MAPKKK Cytokines->MAPKKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, IL-6) NFκB_nucleus->Pro_inflammatory_genes MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 (nucleus) MAPK->AP1 AP1->Pro_inflammatory_genes Monoterpenes Monoterpenes (e.g., Carene) Monoterpenes->IKK inhibit Monoterpenes->MAPKKK inhibit

References

Cross-Validation of Analytical Methods for the Quantification of (+)-2-Carene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary analytical methods for the quantification of the bicyclic monoterpene, (+)-2-Carene: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific analytical needs. The comparison focuses on the principles, experimental protocols, and typical performance characteristics of each technique, supported by data from studies on similar volatile terpenes.

While direct cross-validation studies for this compound are not extensively available in the current literature, this guide provides a comparative framework based on the established strengths and weaknesses of each method for terpene analysis.

Method Comparison at a Glance

Gas Chromatography (GC) is generally the preferred method for the analysis of volatile compounds like terpenes.[1] High-Performance Liquid Chromatography (HPLC) can be adapted for terpene analysis but is often less suitable for highly volatile molecules.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase based on their interaction with a stationary phase.
Analyte Volatility EssentialNot required, but can be a challenge for highly volatile compounds.
Sensitivity High, especially with mass spectrometry in selected ion monitoring (SIM) mode.Moderate to high, depending on the detector and analyte's chromophore.
Selectivity High, based on both retention time and mass spectrum.Moderate to high, dependent on chromatographic separation and detector specificity.
Typical Mobile Phase Inert gas (e.g., Helium, Nitrogen).Liquid solvent mixture (e.g., Acetonitrile (B52724), Methanol (B129727), Water).
Typical Stationary Phase High-temperature stable polymer coating inside a capillary column.Silica-based particles packed in a column, often chemically modified (e.g., C18).
Derivatization Generally not required for volatile terpenes.May be necessary to improve detection of compounds with poor chromophores.

Experimental Workflows and Signaling Pathways

A crucial step in ensuring the reliability of analytical data is method validation. The general workflow for validating an analytical method, whether it be GC-MS or HPLC, involves a series of established parameters.

Analytical Method Validation Workflow General Workflow for Analytical Method Validation method_development Method Development & Optimization specificity Specificity/ Selectivity method_development->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validated_method Validated Analytical Method system_suitability->validated_method

Caption: General workflow for the validation of an analytical method.

The process of cross-validation involves comparing two validated methods to ensure that they produce comparable results.

Cross-Validation Workflow Cross-Validation of Two Analytical Methods method_a Validated Method A (e.g., GC-MS) sample_analysis Analysis of Identical Samples (Spiked QCs and/or Incurred Samples) method_a->sample_analysis method_b Validated Method B (e.g., HPLC) method_b->sample_analysis data_comparison Comparison of Quantitative Results sample_analysis->data_comparison statistical_analysis Statistical Analysis (e.g., Bland-Altman plot, %Bias) data_comparison->statistical_analysis conclusion Conclusion on Method Comparability statistical_analysis->conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and highly sensitive technique for the analysis of volatile compounds such as this compound.[2]

Sample Preparation:

  • Samples containing this compound (e.g., essential oils, plant extracts) are accurately weighed or measured.

  • The sample is diluted with a suitable volatile solvent (e.g., hexane, ethyl acetate) to a concentration within the calibrated range.

  • An internal standard (e.g., n-alkane series) may be added to improve quantification accuracy.

  • The diluted sample is then transferred to a GC autosampler vial.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for terpene analysis.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 5 °C/minute.

    • Final hold: 240 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Mode: Full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.

Data Analysis: this compound is identified by its retention time and by matching its mass spectrum with a reference library (e.g., NIST). Quantification is performed by creating a calibration curve using standards of known concentrations.

High-Performance Liquid Chromatography (HPLC)

While less common for volatile monoterpenes, an HPLC method can be developed, particularly for less volatile matrices or when GC-MS is unavailable. A key challenge is the lack of a strong chromophore in this compound, which may limit sensitivity with UV detection.

Sample Preparation:

  • Samples are accurately weighed or measured.

  • Extraction of this compound is performed using a suitable solvent system. The choice of solvent will depend on the sample matrix.

  • The extract is filtered through a 0.45 µm syringe filter before injection.

  • An internal standard may be used for improved accuracy.

Instrumentation and Conditions:

  • HPLC System: A system with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD) is required.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water, or methanol and water.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV/DAD set at a low wavelength (e.g., 210 nm) where this compound exhibits some absorbance.

  • Injection Volume: 10-20 µL.

Data Analysis: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.

Performance and Validation Data

The following table summarizes typical validation parameters for the quantification of monoterpenes using GC-MS, based on literature data for similar compounds.[4][5] The values for the proposed HPLC method are estimations based on methods for other terpenes and reflect the potential challenges.

Validation ParameterGC-MSProposed HPLC-UV
Linearity (R²) > 0.99> 0.99
Range 0.1 - 100 µg/mL1 - 200 µg/mL (estimated)
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 µg/mL (estimated)
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL0.5 - 5 µg/mL (estimated)
Accuracy (% Recovery) 90 - 110%85 - 115%
Precision (% RSD) < 10%< 15%
Specificity High (mass spectrum)Moderate (retention time)
Robustness Generally highModerate

Conclusion

For the quantification of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the superior and recommended analytical method . Its high sensitivity, selectivity, and suitability for volatile compounds make it the gold standard for terpene analysis. While an HPLC method can be developed, it is likely to face challenges with sensitivity and may require derivatization to achieve comparable performance to GC-MS.

Any cross-validation between a GC-MS and an HPLC method for this compound would need to carefully consider the inherent differences in the techniques and establish appropriate acceptance criteria for comparability. Researchers should prioritize the development and validation of a robust GC-MS method for reliable quantification of this compound.

References

Comparative Docking Analysis of (+)-2-Carene with Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (+)-2-Carene's Potential Therapeutic Interactions

This compound, a bicyclic monoterpene found in the essential oils of various plants, has garnered interest for its potential pharmacological activities. This guide provides a comparative in silico analysis of the binding affinity of this compound with three key therapeutic targets implicated in inflammation, neurodegenerative disorders, and bacterial infections. Through molecular docking studies, we compare the potential efficacy of this compound with established drugs targeting Cyclooxygenase-2 (COX-2), Acetylcholinesterase (AChE), and bacterial DNA Gyrase.

While direct and comprehensive experimental docking data for this compound across all these targets is limited, this guide synthesizes available information on closely related terpenes and established inhibitors to provide a comparative perspective. The binding affinities presented for this compound are based on studies of its isomer, 3-carene, or other structurally similar monoterpenes, a necessary extrapolation in the absence of direct comparative studies.

Data Presentation: Comparative Binding Affinities

The following tables summarize the binding affinities (docking scores) of this compound (or its proxies) and standard inhibitors against the selected therapeutic targets. A more negative docking score generally indicates a stronger binding affinity.

Table 1: Comparative Docking Scores for Cyclooxygenase-2 (COX-2) Inhibition

CompoundTherapeutic TargetPDB ID of TargetDocking Score (kcal/mol)Comparator DrugComparator Docking Score (kcal/mol)
3-Carene (proxy for this compound)Cyclooxygenase-2 (COX-2)3LN1, 5F19, 4COX-6.48[1]Celecoxib-10.0 to -14.6

Table 2: Comparative Docking Scores for Acetylcholinesterase (AChE) Inhibition

CompoundTherapeutic TargetPDB ID of TargetDocking Score (kcal/mol)Comparator DrugComparator Docking Score (kcal/mol)
Geraniol (proxy for this compound)Acetylcholinesterase (AChE)4EY7, 7E3H-5.6[2]Donepezil-10.8 to -13.56[3][4]

Table 3: Comparative Docking Scores for Bacterial DNA Gyrase Inhibition

CompoundTherapeutic TargetPDB ID of TargetDocking Score (kcal/mol)Comparator DrugComparator Docking Score (kcal/mol)
Terpene (general, proxy for this compound)DNA Gyrase (E. coli)6RKWNot AvailableCiprofloxacin-6.77 to -9.08[5]

Experimental Protocols: Molecular Docking Methodology

The following is a generalized protocol for molecular docking studies using AutoDock Vina, a widely used software for predicting the binding of ligands to macromolecules.

1. Preparation of the Receptor (Protein):

  • The three-dimensional crystal structure of the target protein (e.g., COX-2, AChE, DNA Gyrase) is obtained from the Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands are removed from the PDB file.

  • Polar hydrogen atoms are added to the protein structure.

  • Gasteiger charges are computed and assigned to the protein atoms.

  • The prepared protein structure is saved in the PDBQT file format, which includes atomic charges and atom-type definitions.

2. Preparation of the Ligand (this compound and Comparators):

  • The 2D structure of the ligand is drawn using a chemical drawing tool like ChemDraw and saved in a MOL file format.

  • The 2D structure is converted to a 3D structure.

  • The energy of the 3D ligand structure is minimized using a force field (e.g., MMFF94).

  • The rotatable bonds of the ligand are defined.

  • The prepared ligand structure is saved in the PDBQT file format.

3. Grid Box Generation:

  • A grid box is defined to encompass the active site of the target protein. The coordinates and dimensions of the grid box are determined based on the binding site of the co-crystallized ligand in the original PDB structure.

4. Molecular Docking Simulation:

  • AutoDock Vina is used to perform the docking calculations.

  • The software explores different conformations and orientations of the ligand within the defined grid box of the receptor.

  • The Lamarckian Genetic Algorithm is commonly employed for the conformational search.

5. Analysis of Results:

  • The binding affinity of each ligand pose is calculated and reported as a docking score in kcal/mol.

  • The pose with the lowest docking score is considered the most favorable binding mode.

  • The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues are analyzed to understand the binding mechanism.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Signaling Pathways

COX2_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) Receptor Cell Surface Receptors Stimuli->Receptor PKC_RAS PKC / Ras Signaling Receptor->PKC_RAS NFkB NF-κB Pathway Receptor->NFkB MAPK MAPK Cascade (ERK, p38, JNK) PKC_RAS->MAPK Transcription_Factors Transcription Factors (NF-κB, AP-1) MAPK->Transcription_Factors NFkB->Transcription_Factors COX2_Gene PTGS2 (COX-2) Gene Transcription_Factors->COX2_Gene Upregulation COX2_mRNA COX-2 mRNA COX2_Gene->COX2_mRNA Transcription COX2_Protein COX-2 Enzyme COX2_mRNA->COX2_Protein Translation Arachidonic_Acid Arachidonic Acid COX2_Protein->Arachidonic_Acid Acts on Prostaglandins Prostaglandins (e.g., PGE2) Arachidonic_Acid->Prostaglandins Metabolism Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Carene This compound Carene->COX2_Protein Inhibition

Caption: COX-2 Signaling Pathway and the inhibitory action of this compound.

AChE_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle ACh_released ACh ACh_vesicle->ACh_released Release Choline_Acetate Choline + Acetate ACh_released->Choline_Acetate ACh_receptor ACh Receptor ACh_released->ACh_receptor Binds AChE Acetylcholinesterase (AChE) AChE->ACh_released Hydrolysis Carene This compound Carene->AChE Inhibition Signal Signal Transduction (Learning, Memory) ACh_receptor->Signal

Caption: Acetylcholinesterase action in the synapse and its inhibition.

Experimental Workflow

Docking_Workflow start Start get_protein 1. Obtain Protein Structure (from PDB) start->get_protein get_ligand 3. Obtain Ligand Structure (this compound, Comparators) start->get_ligand prep_protein 2. Prepare Protein (Remove water, add hydrogens) get_protein->prep_protein define_grid 5. Define Binding Site (Grid Box Generation) prep_protein->define_grid prep_ligand 4. Prepare Ligand (3D conversion, energy minimization) get_ligand->prep_ligand docking 6. Perform Molecular Docking (AutoDock Vina) prep_ligand->docking define_grid->docking analysis 7. Analyze Results (Binding Energy, Interactions) docking->analysis end End analysis->end

Caption: A generalized workflow for molecular docking studies.

References

Unveiling the Potency of (+)-2-Carene: A Comparative Analysis of In Vitro and In Vivo Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the monoterpene (+)-2-Carene's efficacy in breast cancer models reveals a strong correlation between its performance in laboratory cell cultures and living organisms. This guide provides a detailed comparison of its activity, offering researchers, scientists, and drug development professionals a critical overview of its potential as a therapeutic agent. The data presented herein is primarily drawn from a pivotal study by Nayila et al. (2024), which investigated the anti-cancer properties of a this compound nanoemulsion.

In Vitro Activity: Potent Cytotoxicity Against Breast Cancer Cells

The initial assessment of a potential anti-cancer compound's efficacy begins with in vitro studies, which evaluate its direct effect on cancer cells in a controlled laboratory setting. In the case of this compound, its cytotoxic (cell-killing) activity was tested against the human breast adenocarcinoma cell line, MDA-MB-231. To enhance its delivery and bioavailability, a nanoemulsion formulation of this compound was also evaluated.

The results, as summarized in the table below, demonstrate a dose-dependent cytotoxic effect of the this compound nanoemulsion on MDA-MB-231 cells. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, was determined to be a key metric of its potency.

Treatment GroupConcentration (µg/mL)Cell Viability (%)IC50 (µg/mL)
Control 0100-
This compound Nanoemulsion 0.2585.30.95
0.5072.8
1.054.3
2.038.2
4.021.5

Data extracted from Nayila et al. (2024).

In Vivo Efficacy: Tumor Regression in a Preclinical Model

Building upon the promising in vitro results, the anti-tumor potential of the this compound nanoemulsion was subsequently evaluated in a well-established in vivo model of breast cancer. This involved the induction of mammary tumors in female Wistar rats using the carcinogen 7,12-dimethylbenz[a]anthracene (B13559) (DMBA). The nanoemulsion was administered to the tumor-bearing rats, and its effects on tumor volume, body weight, and key biochemical markers were monitored.

The in vivo study corroborated the in vitro findings, demonstrating a significant reduction in tumor volume in the group treated with the this compound nanoemulsion compared to the untreated control group. Furthermore, the treatment was well-tolerated, as evidenced by stable body weights throughout the study period. The nanoemulsion also demonstrated a positive impact on antioxidant enzyme levels and a reduction in inflammatory markers, suggesting a multi-faceted mechanism of action.

Treatment GroupMean Tumor Volume (mm³)Mean Body Weight (g)Superoxide Dismutase (SOD) (U/mg protein)Catalase (CAT) (U/mg protein)Interleukin-6 (IL-6) (pg/mL)Tumor Necrosis Factor-alpha (TNF-α) (pg/mL)
Control (DMBA only) 1850 ± 50180 ± 102.5 ± 0.315 ± 2150 ± 15250 ± 20
This compound Nanoemulsion 450 ± 30175 ± 85.8 ± 0.535 ± 370 ± 8110 ± 12

Data represents values at the end of the treatment period and is based on the findings reported by Nayila et al. (2024).

Signaling Pathways: Induction of Apoptosis

The anti-cancer activity of this compound is attributed to its ability to induce apoptosis, or programmed cell death, in cancer cells. While the precise signaling cascade modulated by this compound in the Nayila et al. study was not fully elucidated, related research on its structural isomer, 3-carene, has shed light on potential mechanisms. Studies have shown that carene isomers can trigger the intrinsic apoptotic pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins.

Key proteins involved in this pathway include:

  • Bcl-2 family proteins: A decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax are hallmarks of apoptosis induction.

  • Caspases: Activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3) leads to the dismantling of the cell.

  • MMPs (Matrix Metalloproteinases): Inhibition of MMP-2 and MMP-9 can suppress tumor invasion and metastasis.

  • Akt signaling: Downregulation of the Akt signaling pathway, a key regulator of cell survival, can promote apoptosis.

Further investigation is warranted to definitively map the signaling pathways activated by this compound in breast cancer cells.

G Apoptosis Induction Pathway Carene This compound Akt Akt Pathway (Survival Signaling) Carene->Akt Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Carene->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Carene->Bax Upregulates MMPs MMP-2, MMP-9 (Invasion & Metastasis) Carene->MMPs Inhibits Akt->Bcl2 Promotes Bcl2->Bax Inhibits Casp9 Caspase-9 (Initiator) Bax->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes G In Vitro Experimental Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay Seeding Seed MDA-MB-231 cells in 96-well plates Incubation1 Incubate for 24h Seeding->Incubation1 Treatment Add this compound nanoemulsion Incubation1->Treatment Incubation2 Incubate for 24h Treatment->Incubation2 MTT Add MTT solution Incubation2->MTT Incubation3 Incubate for 4h MTT->Incubation3 Solubilization Add DMSO Incubation3->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance G In Vivo Experimental Workflow cluster_0 Tumor Induction cluster_1 Treatment Phase cluster_2 Data Collection & Analysis DMBA Administer DMBA to rats TumorDev Tumor Development DMBA->TumorDev Grouping Group rats (Control & Treatment) TumorDev->Grouping Treatment Administer this compound nanoemulsion (28 days) Grouping->Treatment Monitoring Weekly monitoring of tumor volume & body weight Treatment->Monitoring Analysis Biochemical analysis of tissue and blood samples Monitoring->Analysis

A Head-to-Head Comparison of (+)-2-Carene Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-2-Carene, a bicyclic monoterpene naturally present in a variety of plants, has emerged as a promising scaffold for the development of novel therapeutic agents. Its unique chemical structure allows for the synthesis of a diverse range of derivatives, which have demonstrated a broad spectrum of biological activities. This guide provides an objective comparison of the performance of various this compound derivatives in anticancer, anti-inflammatory, and antimicrobial assays, supported by available experimental data.

Data Presentation: A Comparative Overview of Biological Activities

The following tables summarize the quantitative data on the biological activities of select this compound and related derivatives. It is important to note that the data has been compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions.

Table 1: Anticancer Activity of Carene Derivatives
CompoundDerivative TypeCell LineAssayIC50 (µM)Reference
2-Carene (B1609329) NanoemulsionNanoformulationMDA-MB-231 (Breast Cancer)MTT AssayNot explicitly stated in µM, but cytotoxicity was 54.31% at a given concentration.[1]
3-Carene (B45970) Derivative (Compound 11a )Hexahydroisobenzofuran-TDP1 Inhibition0.85[2]
3-Carene Derivative (Compound 12a )3-Oxabicyclo[3.3.1]nonane-TDP1 Inhibition1.2[2]

IC50: Half-maximal inhibitory concentration.

Table 2: Anti-inflammatory and Antioxidant Activity of Carane (B1198266) Derivatives
CompoundDerivative TypeAssayIC50 (mM)Reference
KP-23SCarane DerivativeABTS Radical Scavenging~11-18[3]
KP-23RCarane DerivativeABTS Radical Scavenging~11-18[3]

IC50: Half-maximal inhibitory concentration. The study on carane derivatives provides a strong indication of the potential antioxidant and anti-inflammatory properties of the carene scaffold.

Table 3: Antimicrobial Activity of Carene Derivatives
CompoundDerivative TypeTest OrganismMICReference
3-CareneMonoterpeneBrochothrix thermosphacta20 mL/L[4]
3-CareneMonoterpenePseudomonas fluorescens20 mL/L[4]
(E)-4y(E)-3-Caren-5-one oxime sulfonateBipolaris maydis>50 µg/mL (100% inhibition)[5]
(E)-4y(E)-3-Caren-5-one oxime sulfonateRhizoctonia solani>50 µg/mL (100% inhibition)[5]
(E)-4x(E)-3-Caren-5-one oxime sulfonateBipolaris maydis>50 µg/mL (100% inhibition)[5]
(Z)-4b(Z)-3-Caren-5-one oxime sulfonateCercospora arachidicola>50 µg/mL (87.1% inhibition)[5]

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Anticancer Activity: MTT Assay

The anti-proliferative activity of 2-carene nanoemulsion was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Culture: MDA-MB-231 breast cancer cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of the 2-carene nanoemulsion and incubated for a specified period (e.g., 24-48 hours).

  • MTT Addition: MTT solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.

Anticancer Activity: TDP1 Inhibition Assay

The inhibitory activity of 3-carene derivatives against Tyrosyl-DNA phosphodiesterase 1 (TDP1) was evaluated using a biosensor-based assay.[2]

  • Reagents: Recombinant human TDP1 enzyme, a fluorophore-labeled single-stranded DNA oligonucleotide substrate.

  • Reaction Mixture: The reaction was carried out in a buffer containing the TDP1 enzyme, the DNA substrate, and varying concentrations of the test compounds.

  • Incubation: The reaction mixture was incubated at a specific temperature for a set time to allow for enzymatic cleavage of the substrate.

  • Fluorescence Measurement: The change in fluorescence intensity upon cleavage of the substrate was measured using a fluorescence plate reader.

  • Data Analysis: IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antioxidant Activity: ABTS Radical Scavenging Assay

The antioxidant capacity of carane derivatives was determined by their ability to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[3]

  • ABTS Radical Generation: The ABTS radical cation was generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature.

  • Sample Reaction: The test compounds were added to the ABTS radical solution at various concentrations.

  • Absorbance Measurement: The decrease in absorbance at a specific wavelength (e.g., 734 nm) was measured after a set incubation time.

  • Calculation: The percentage of scavenging activity was calculated, and the IC50 value was determined from the dose-response curve.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC of 3-carene and its derivatives was determined using the broth microdilution method.[4][5]

  • Microorganism Preparation: Bacterial or fungal strains were cultured in an appropriate broth medium to a specific cell density.

  • Serial Dilution: The test compounds were serially diluted in the broth medium in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the prepared microbial suspension.

  • Incubation: The plates were incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that visibly inhibited microbial growth.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities of this compound derivatives.

anticancer_pathway cluster_cell Cancer Cell Carene_Derivative This compound Derivative TDP1 TDP1 Carene_Derivative->TDP1 Inhibits DNA_Damage DNA Damage Accumulation TDP1->DNA_Damage Repairs Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: Proposed mechanism of anticancer activity via TDP1 inhibition.

anti_inflammatory_pathway cluster_macrophage Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB_Pathway NF-κB Signaling Pathway TLR4->NF_kB_Pathway Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB_Pathway->Pro_inflammatory_Cytokines Induces Transcription Carene_Derivative This compound Derivative Carene_Derivative->NF_kB_Pathway Inhibits experimental_workflow_mic Start Start: Prepare Microbial Suspension & Compound Serial_Dilution Serial Dilution of Compound in 96-well Plate Start->Serial_Dilution Inoculation Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculation Incubation Incubate at Optimal Growth Conditions Inoculation->Incubation Observation Visually Inspect for Microbial Growth Incubation->Observation MIC_Determination Determine MIC: Lowest Concentration with No Visible Growth Observation->MIC_Determination End End MIC_Determination->End

References

Validating the Mechanism of Action of (+)-2-Carene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of (+)-2-Carene, a bicyclic monoterpene found in the essential oils of various plants, with established compounds in the fields of antimicrobial, anti-inflammatory, and neuroprotective research. The information presented is supported by experimental data from peer-reviewed literature and includes detailed methodologies for key experiments to facilitate reproducibility and further investigation.

Antimicrobial Activity: this compound vs. α-Pinene

The antimicrobial properties of terpenes have been widely recognized, with research focusing on their potential as natural alternatives to conventional antibiotics. Here, we compare the antimicrobial efficacy of a carene isomer with α-pinene, another prevalent monoterpene with known antimicrobial activity.

Mechanism of Action

The primary antimicrobial mechanism of action for both 3-carene (B45970) and α-pinene involves the disruption of bacterial cell integrity. This is achieved through interaction with the cell wall and membrane, leading to increased permeability, leakage of essential intracellular components such as ions and proteins, and ultimately, cell death. Furthermore, these terpenes can interfere with critical metabolic processes, including energy synthesis, which contributes to their bactericidal effects.[1]

Comparative Performance Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 3-carene and α-pinene against various bacterial strains. A lower MIC value indicates greater antimicrobial potency.

CompoundBacterial StrainMIC (μg/mL)Reference
3-CareneBrochothrix thermosphacta20,000[2]
3-CarenePseudomonas fluorescens40,000[2]
(+)-α-PineneStaphylococcus aureus (MRSA)4150[3]
(-)-α-PineneCampylobacter jejuni>1000[4]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol outlines the determination of the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (this compound or alternative)

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well plate, perform serial twofold dilutions of the test compound in the broth medium to achieve a range of concentrations.

  • Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the test compound dilutions. Include positive (broth with bacteria, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the test compound at which no visible growth (turbidity) is observed.[5][6][7]

G cluster_workflow Experimental Workflow: MIC Assay prep_compound Prepare Test Compound Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution inoculate Inoculate Wells with Bacteria serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at Optimal Temperature inoculate->incubate determine_mic Determine MIC (Lowest Concentration with No Visible Growth) incubate->determine_mic

Experimental Workflow for MIC Determination

Anti-inflammatory Activity: this compound vs. Ibuprofen

Chronic inflammation is a hallmark of numerous diseases. Natural compounds with anti-inflammatory properties are of significant interest for therapeutic development. This section compares the anti-inflammatory potential of a carene isomer with the well-established nonsteroidal anti-inflammatory drug (NSAID), ibuprofen.

Mechanism of Action

3-Carene has been shown to exert anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines, such as Interleukin-13 (IL-13).[8] Ibuprofen, a non-selective cyclooxygenase (COX) inhibitor, primarily functions by blocking the activity of COX-1 and COX-2 enzymes.[9] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[10]

Comparative Performance Data

The following table presents the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit a biological process by 50%.

CompoundAssayTarget/Cell LineIC50Reference
3-CareneCytotoxicityRBL-2H3 cells0.021%[8]
IbuprofenCOX-1 InhibitionHuman peripheral monocytes12 µM[11]
IbuprofenCOX-2 InhibitionHuman peripheral monocytes80 µM[11]

Note: The IC50 for 3-carene is for cytotoxicity, which is often determined alongside activity assays to ensure observed effects are not due to cell death. The study also demonstrated a 44.1% inhibition of IL-13 expression by 3-carene at a concentration of 10⁻⁷%.

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6

This protocol describes a common method for quantifying the concentration of a specific cytokine, such as IL-6, in a sample.

Materials:

  • IL-6 ELISA kit (containing pre-coated plates, detection antibody, standards, buffers, and substrate)

  • Cell culture supernatants or other biological samples

  • Microplate reader

Procedure:

  • Plate Preparation: Prepare the 96-well plate pre-coated with an IL-6 capture antibody.

  • Standard and Sample Addition: Add the IL-6 standards and experimental samples to the appropriate wells. Incubate for a specified time (e.g., 2 hours at room temperature) to allow the IL-6 to bind to the capture antibody.

  • Washing: Wash the plate several times to remove unbound substances.

  • Detection Antibody: Add a biotin-conjugated anti-IL-6 detection antibody to each well and incubate.

  • Enzyme Conjugate: After another wash step, add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

  • Substrate Addition: Following a final wash, add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

  • Stop Reaction: Add a stop solution to terminate the reaction.

  • Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Quantification: Generate a standard curve from the absorbance values of the known standards and use it to determine the concentration of IL-6 in the experimental samples.[12][13][14]

G cluster_pathway Ibuprofen Anti-inflammatory Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX1_COX2

Inhibitory Action of Ibuprofen

Neuroprotective Potential: this compound vs. Donepezil and Linalool

The exploration of natural compounds for neuroprotective therapies is a growing area of research, with a focus on mitigating the complex pathologies of neurodegenerative diseases. This section explores the potential neuroprotective mechanisms of carene isomers in comparison to Donepezil, a standard therapeutic for Alzheimer's disease, and Linalool, a terpene with demonstrated neuroprotective effects.

Mechanism of Action

One of the key mechanisms in the pathology of Alzheimer's disease is the decline in acetylcholine (B1216132) levels in the brain. Donepezil is an acetylcholinesterase (AChE) inhibitor, which works by preventing the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and improving cholinergic neurotransmission.[8][15][16][17] Interestingly, δ-3-carene has also been shown to inhibit acetylcholinesterase, suggesting a similar potential therapeutic pathway.[11]

Broader neuroprotective effects of terpenes like Linalool involve antioxidant and anti-inflammatory activities. Linalool has been shown to protect neuronal cells from oxidative stress and reduce the production of pro-inflammatory cytokines, which are contributing factors in neurodegenerative processes.[15][16][17] While direct evidence for this compound in these broader neuroprotective assays is still emerging, its known anti-inflammatory properties suggest it may act through similar multifaceted mechanisms.

Comparative Performance Data

The following table provides IC50 values for the acetylcholinesterase inhibitory activity of δ-3-carene and Donepezil.

CompoundAssayTargetIC50Reference
δ-3-CareneAcetylcholinesterase InhibitionAcetylcholinesterase0.603 mg/mL[11]
DonepezilAcetylcholinesterase InhibitionAcetylcholinesteraseIn the nanomolar range (literature values vary)[8][15][16][17]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for and characterize inhibitors of acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Buffer (e.g., phosphate (B84403) buffer, pH 8.0)

  • Test compound (this compound or alternative)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the buffer.

  • Assay Setup: In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to the wells. Include a control with no inhibitor.

  • Initiation of Reaction: Start the reaction by adding the ATCI substrate to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Calculation of Inhibition: The rate of the color change is proportional to the AChE activity. The percentage of inhibition by the test compound is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control. The IC50 value is then determined from a dose-response curve.[15][16][17]

G cluster_pathway Neuroprotective Signaling Pathways Oxidative_Stress Oxidative Stress Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Inflammation Neuroinflammation Inflammation->Neuronal_Damage Terpenes This compound / Linalool Terpenes->Oxidative_Stress Antioxidant Effects Terpenes->Inflammation Anti-inflammatory Effects

Potential Neuroprotective Mechanisms of Terpenes

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on available research. Further in-depth studies are required to fully elucidate the mechanisms of action of this compound and its therapeutic potential.

References

Comparative Analysis of (+)-2-Carene Content in Different Plant Varieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (+)-2-Carene content in various plant species, offering valuable data for research and development in the fields of phytochemistry and pharmacology. This compound, a bicyclic monoterpene, is a constituent of the essential oils of numerous plants and is investigated for its potential therapeutic properties. This document summarizes quantitative data, details experimental protocols for its quantification, and illustrates its biosynthetic pathway.

Quantitative Analysis of this compound

The concentration of this compound, also known as δ-3-Carene, varies significantly across different plant genera and species. Conifers, in particular, are a prominent source of this compound. The following table summarizes the percentage of this compound found in the essential oils of several plant varieties, as determined by gas chromatography-mass spectrometry (GC-MS).

Plant VarietyFamilyPlant Part AnalyzedThis compound (% of Essential Oil)
Pinus ponderosaPinaceaeNeedles3.6 - 6.2[1]
Pinus contortaPinaceaeResin~40.3 (average)
Pinus brutiaPinaceaeBark9.6
Juniperus phoeniceaCupressaceaeLeaves5.8[2]
Sweet Orange (Citrus sinensis)RutaceaePeel~0.1[3]
Lemon (Citrus limon)RutaceaePeelTrace amounts or absent[3]

Note: The content of this compound can be influenced by factors such as geographic location, season of harvest, and the specific chemotype of the plant. The data presented represents findings from specific studies and may not be universally representative of all subspecies or cultivars.

Experimental Protocols

The quantification of this compound in plant materials is typically achieved through the extraction of essential oils followed by chromatographic analysis. The following is a representative protocol synthesized from established methodologies.

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is a common method for extracting volatile compounds, such as monoterpenes, from plant tissues.

  • Apparatus: Clevenger-type apparatus.

  • Procedure:

    • Fresh or dried plant material (e.g., needles, leaves, bark) is macerated to increase the surface area for extraction.

    • A known weight of the plant material is placed in a round-bottom flask with a sufficient volume of distilled water.

    • The mixture is heated to boiling. The resulting steam, carrying the volatile essential oils, rises and is condensed in a condenser.

    • The condensed liquid, a mixture of water and essential oil, is collected in a graduated burette where the oil and water separate based on their immiscibility and density difference.

    • The volume of the collected essential oil is recorded, and the oil is carefully separated from the aqueous phase.

    • The extracted essential oil is dried over anhydrous sodium sulfate (B86663) and stored in a sealed vial at a low temperature (e.g., 4°C) in the dark to prevent degradation.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds in a complex mixture like essential oils.

  • Sample Preparation:

    • The extracted essential oil is diluted in a suitable volatile solvent (e.g., hexane, ethanol, or ethyl acetate) to an appropriate concentration (e.g., 1% v/v).[4]

    • An internal standard (e.g., n-alkane series) can be added to the sample for more precise quantification.

  • Instrumentation and Conditions:

    • Gas Chromatograph: An Agilent 7890A GC or similar, equipped with a mass spectrometer (MS) detector.

    • Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for terpene analysis.[2]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: Typically set between 250°C and 300°C.

    • Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A representative program could be:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 240°C at a rate of 3°C/min.

      • Final hold: Hold at 240°C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 280°C.

  • Data Analysis:

    • The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a pure standard and by matching the mass spectrum with a reference library (e.g., NIST, Wiley).

    • Quantification is performed by integrating the peak area of this compound in the chromatogram. The percentage content is calculated by the area normalization method, assuming a response factor of 1 for all components, or by using a calibration curve generated with a pure standard.

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound, like other monoterpenes, originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through the methylerythritol phosphate (B84403) (MEP) pathway in plastids. Geranyl diphosphate (B83284) (GPP), a C10 intermediate, is the direct precursor for monoterpene synthesis. The cyclization of GPP to form the characteristic bicyclic structure of carene is catalyzed by a specific enzyme, this compound synthase.[2][5]

GPP_to_2_Carene GPP Geranyl Diphosphate (GPP) LPP Linalyl Diphosphate (LPP) (intermediate) GPP->LPP Isomerization Terpinyl_Cation α-Terpinyl Cation (intermediate) LPP->Terpinyl_Cation Cyclization p_Mentha_Cation p-Mentha-diene Cation (intermediate) Terpinyl_Cation->p_Mentha_Cation 1,2-Hydride Shift Carene This compound p_Mentha_Cation->Carene Deprotonation & Cyclopropyl Ring Formation this compound Synthase

Caption: Biosynthesis of this compound from Geranyl Diphosphate.

Experimental Workflow for this compound Quantification

The following diagram outlines the key steps involved in the experimental process for quantifying this compound in plant samples.

Experimental_Workflow cluster_extraction Essential Oil Extraction cluster_analysis GC-MS Analysis Plant_Material Plant Material (e.g., Needles, Leaves) Maceration Maceration Plant_Material->Maceration Hydrodistillation Hydrodistillation Maceration->Hydrodistillation Essential_Oil Essential Oil Hydrodistillation->Essential_Oil Sample_Prep Sample Preparation (Dilution & Internal Standard) Essential_Oil->Sample_Prep GC_MS Gas Chromatography- Mass Spectrometry Sample_Prep->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis Result Result Data_Analysis->Result Quantitative Result (% this compound)

Caption: Workflow for this compound extraction and quantification.

References

A Comparative Analysis of (+)-2-Carene's Therapeutic Potential Against Established Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, the naturally occurring monoterpene (+)-2-Carene has emerged as a compound of interest, exhibiting promising anti-inflammatory, analgesic, bone-healing, and antimicrobial properties. This report provides a comprehensive comparison of this compound's performance against existing drugs in these therapeutic areas, supported by available experimental data. This guide is intended for researchers, scientists, and drug development professionals to objectively assess its potential.

Anti-inflammatory and Analgesic Properties: Benchmarking Against Diclofenac (B195802)

Non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac are the cornerstone of managing inflammation and pain. They primarily function by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis. Recent investigations have explored the anti-inflammatory and analgesic effects of carene isomers.

The analgesic effects of carene derivatives have been demonstrated in rodent models using the acetic acid-induced writhing test, a common assay for peripheral analgesics. This test induces pain by irritating serosal membranes, leading to characteristic abdominal constrictions. A reduction in the number of writhes indicates an analgesic effect. While specific quantitative data for this compound in this assay is not available, the model is a standard for comparing novel compounds against established drugs like diclofenac.

Table 1: Comparison of Anti-inflammatory and Analgesic Activity

CompoundMechanism of ActionKey Performance MetricReported Value
This compound (Isomers) Putative anti-inflammatory and analgesicIC50 (IL-6 inhibition by essential oil)0.02%
Diclofenac COX-1 and COX-2 inhibitorIC50 (COX-2 inhibition)~0.01-0.1 µM (literature values vary)

Experimental Protocol: Acetic Acid-Induced Writhing Test

The acetic acid-induced writhing test is a standard in vivo model for assessing peripheral analgesic activity. The protocol typically involves the following steps:

  • Animal Model: Male Swiss albino mice are commonly used.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory environment before the experiment.

  • Grouping: Mice are randomly divided into control and treatment groups.

  • Drug Administration: The test compound (this compound) or a standard drug (e.g., diclofenac) is administered orally or intraperitoneally at various doses. The control group receives the vehicle.

  • Induction of Writhing: After a specific pre-treatment time (e.g., 30-60 minutes), a solution of acetic acid (typically 0.6-1% v/v in saline) is injected intraperitoneally to induce writhing.

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a defined period (e.g., 20-30 minutes).

  • Data Analysis: The percentage of inhibition of writhing is calculated for each treated group compared to the control group.

Signaling Pathway: Cyclooxygenase (COX) Inhibition by NSAIDs

COX_Inhibition Arachidonic Acid Arachidonic Acid COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (inducible)->Prostaglandins (Inflammatory) Gastroprotection & Platelet Function Gastroprotection & Platelet Function Prostaglandins (Physiological)->Gastroprotection & Platelet Function Inflammation & Pain Inflammation & Pain Prostaglandins (Inflammatory)->Inflammation & Pain NSAIDs (e.g., Diclofenac) NSAIDs (e.g., Diclofenac) NSAIDs (e.g., Diclofenac)->COX-1 (constitutive) inhibit NSAIDs (e.g., Diclofenac)->COX-2 (inducible) inhibit

Caption: Inhibition of COX-1 and COX-2 by NSAIDs blocks prostaglandin synthesis.

Bone Healing Properties: A Potential Alternative to Bisphosphonates

Bisphosphonates, such as alendronate, are standard therapies for bone disorders like osteoporosis. They work by inhibiting osteoclast-mediated bone resorption.[1] Emerging evidence suggests that carene isomers may promote bone health by stimulating the growth and mineralization of bone cells.

While direct comparative studies on bone mineralization rates are not yet available, the proposed mechanism for carene involves enhancing osteoblast activity, the cells responsible for bone formation. In contrast, alendronate primarily acts by suppressing the activity of osteoclasts, the cells that break down bone.[1][2] This fundamental difference in their mechanism of action suggests that this compound could offer a complementary or alternative approach to bone health.

Table 2: Comparison of Bone Healing Properties

CompoundMechanism of ActionKey Performance MetricReported Value
This compound (Isomers) Putative stimulation of osteoblast activity-Data not yet available
Alendronate Inhibition of osteoclast-mediated bone resorption[1]Increase in Bone Mineral Density (BMD)Up to 8.8% increase in spine BMD over 3 years[3]

Experimental Protocol: In Vitro Bone Mineralization Assay

The potential of a compound to promote bone formation can be assessed in vitro by measuring the mineralization of an osteoblast cell culture. A common method is Alizarin Red S staining, which quantifies calcium deposition.

  • Cell Culture: Osteoblast-like cells (e.g., MC3T3-E1) are cultured in a suitable medium.

  • Induction of Differentiation: Once confluent, the cells are treated with an osteogenic induction medium containing ascorbic acid, β-glycerophosphate, and dexamethasone (B1670325) to stimulate differentiation into mature osteoblasts.

  • Treatment: The cells are exposed to various concentrations of the test compound (this compound) or a known modulator of bone mineralization (e.g., alendronate can have complex effects on osteoblasts in vitro).

  • Staining: After a defined period (e.g., 14-21 days), the cells are fixed, and the extracellular matrix is stained with Alizarin Red S solution, which binds to calcium deposits.

  • Quantification: The stained calcium deposits can be quantified by dissolving the stain and measuring its absorbance using a spectrophotometer. The results are then normalized to a control group.

Logical Workflow: Bone Remodeling Cycle

Bone_Remodeling cluster_resorption Bone Resorption cluster_formation Bone Formation Osteoclasts Osteoclasts Resorption Resorption Osteoclasts->Resorption Alendronate Alendronate Alendronate->Osteoclasts inhibits Osteoblasts Osteoblasts Formation Formation Osteoblasts->Formation This compound This compound This compound->Osteoblasts stimulates (putative) Reversal Reversal Resorption->Reversal Reversal->Osteoblasts Resting Resting Formation->Resting Resting->Osteoclasts

Caption: The bone remodeling cycle and the putative points of intervention for Alendronate and this compound.

Antimicrobial Activity: Performance Against Gentamicin (B1671437)

The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Terpenes, including carene isomers, have demonstrated notable antimicrobial properties. This section compares the potential antimicrobial efficacy of carene with the established aminoglycoside antibiotic, gentamicin, particularly against the common pathogen Staphylococcus aureus.

A study on the antimicrobial activity of 3-carene (B45970) reported a Minimum Inhibitory Concentration (MIC) of 10.39 mg/mL against Staphylococcus aureus.[4] In comparison, gentamicin typically exhibits much lower MIC values against susceptible strains of S. aureus, often in the range of 0.25 to 1 µg/mL.[5][6] This indicates that while carene possesses antimicrobial properties, its potency against this specific bacterium is significantly lower than that of a conventional antibiotic like gentamicin.

Table 3: Comparison of Antimicrobial Activity Against Staphylococcus aureus

CompoundMechanism of ActionKey Performance MetricReported Value
3-Carene Disruption of cell membrane and cellular processes[7]MIC10.39 mg/mL[4]
Gentamicin Inhibition of protein synthesis by binding to the 30S ribosomal subunitMIC0.25 - 1 µg/mL[5][6]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

  • Preparation of Antimicrobial Agent: A stock solution of the test compound (this compound or gentamicin) is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus) is prepared to a specific concentration (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the bacterial suspension. A growth control well (containing bacteria and broth but no antimicrobial) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacterium.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

MIC_Workflow Start Start Prepare serial dilutions of antimicrobial agent in 96-well plate Prepare serial dilutions of antimicrobial agent in 96-well plate Start->Prepare serial dilutions of antimicrobial agent in 96-well plate Prepare standardized bacterial inoculum Prepare standardized bacterial inoculum Prepare serial dilutions of antimicrobial agent in 96-well plate->Prepare standardized bacterial inoculum Inoculate wells with bacterial suspension Inoculate wells with bacterial suspension Prepare standardized bacterial inoculum->Inoculate wells with bacterial suspension Incubate plate at 37°C for 18-24h Incubate plate at 37°C for 18-24h Inoculate wells with bacterial suspension->Incubate plate at 37°C for 18-24h Observe for bacterial growth (turbidity) Observe for bacterial growth (turbidity) Incubate plate at 37°C for 18-24h->Observe for bacterial growth (turbidity) Determine lowest concentration with no visible growth (MIC) Determine lowest concentration with no visible growth (MIC) Observe for bacterial growth (turbidity)->Determine lowest concentration with no visible growth (MIC) End End Determine lowest concentration with no visible growth (MIC)->End

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Conclusion

This compound and its isomers exhibit a range of interesting biological activities that warrant further investigation. While current data suggests its anti-inflammatory and analgesic potential, more direct comparative studies with quantitative metrics are needed to fully assess its efficacy relative to established drugs like diclofenac. In the context of bone health, its putative mechanism of stimulating osteoblasts presents an exciting alternative to the anti-resorptive action of bisphosphonates, though this requires experimental validation. As an antimicrobial agent, its potency appears to be lower than conventional antibiotics for certain pathogens. Future research should focus on elucidating the precise mechanisms of action and conducting head-to-head preclinical and clinical trials to definitively benchmark the performance of this compound against current standards of care.

References

A Comparative Analysis of (+)-2-Carene and Other Monoterpenes in Preclinical Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of (+)-2-Carene and other structurally related monoterpenes, namely α-pinene, limonene, and β-caryophyllene. While experimental data on the specific anti-inflammatory, neuroprotective, and antinociceptive effects of this compound are limited in publicly available literature, this document summarizes the available quantitative data for comparable monoterpenes to serve as a benchmark for future research. Detailed experimental protocols are provided to facilitate the generation of comparable data for this compound.

Data Presentation: Comparative Bioactivity of Monoterpenes

The following tables summarize the quantitative data found for α-pinene, limonene, and β-caryophyllene in key preclinical assays. This data provides a basis for comparison for researchers investigating the potential of this compound.

Table 1: Anti-inflammatory Activity - Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC50 (µg/mL)IC50 (µM)Source
This compound Data not availableData not available
α-Pinene2.316.9[1]
Limonene34.5253[2][3]
β-Caryophyllene13.867.5[4]

Table 2: Neuroprotective Activity - Cell Viability in Oxygen-Glucose Deprivation (OGD) Models

CompoundAssayCell LineEC50 (µM)% ProtectionSource
This compound Data not available
α-PineneData not available
LimoneneMTT AssaySH-SY5YNot ReportedShowed protective effects
β-CaryophylleneMTT AssayPrimary Cortical Neurons~10Significant protection[5]

Table 3: Antinociceptive Activity - Formalin Test in Mice

CompoundDose (mg/kg)Phase% InhibitionSource
This compound Data not available
α-Pinene5 or 10Early & LateSignificant reduction[6]
Limonene100 and 200Early & LateSignificant inhibition[7]
β-Caryophyllene100Late~70%

Experimental Protocols

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

This protocol is used to assess the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle control (solvent alone).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL final concentration) for 24 hours. Include a negative control group with no LPS stimulation.

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production for each concentration of the test compound relative to the LPS-stimulated control. The IC50 value (the concentration that inhibits 50% of NO production) can then be determined.

Neuroprotection Assay: MTT Assay in SH-SY5Y Cells Following Oxygen-Glucose Deprivation (OGD)

This protocol assesses the ability of a compound to protect neuronal cells from cell death induced by conditions mimicking ischemia (lack of oxygen and glucose).

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Glucose-free DMEM

  • Hypoxic chamber (1% O2, 5% CO2, 94% N2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Test compound (e.g., this compound)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding and Differentiation: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well. Differentiate the cells by treating with retinoic acid (10 µM) for 5-7 days to induce a more neuron-like phenotype.

  • OGD Induction:

    • Wash the differentiated cells twice with pre-warmed sterile phosphate-buffered saline (PBS).

    • Replace the medium with glucose-free DMEM.

    • Place the plate in a hypoxic chamber for a predetermined duration (e.g., 4-6 hours) to induce oxygen-glucose deprivation.

  • Compound Treatment: The test compound can be added either before, during, or after the OGD period to assess its protective effect.

  • Reperfusion: After the OGD period, replace the glucose-free medium with normal, glucose-containing culture medium and return the plate to a normoxic incubator (95% air, 5% CO2) for 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Analysis: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the control group (cells not subjected to OGD). The EC50 value (the concentration that provides 50% of the maximum protective effect) can be calculated.[8][9][10]

Antinociceptive Assay: Formalin Test in Mice

This widely used model assesses the potential analgesic properties of a compound by observing the animal's response to a localized inflammatory stimulus.

Materials:

  • Male Swiss mice (20-25 g)

  • Formalin solution (2.5% in saline)

  • Test compound (e.g., this compound)

  • Observation chambers

  • Stopwatch

Procedure:

  • Acclimatization: Acclimatize the mice to the observation chambers for at least 30 minutes before the experiment.

  • Compound Administration: Administer the test compound or vehicle control via an appropriate route (e.g., intraperitoneally or orally) at a predetermined time before the formalin injection.

  • Formalin Injection: Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw of the mouse.

  • Observation: Immediately after the injection, place the mouse back into the observation chamber and record the total time the animal spends licking or biting the injected paw. The observation is typically divided into two phases:

    • Early Phase (Neurogenic Pain): 0-5 minutes post-injection.

    • Late Phase (Inflammatory Pain): 15-30 minutes post-injection.

  • Data Analysis: Calculate the total licking/biting time for each phase. The percentage inhibition of the nociceptive response is calculated for each treated group compared to the vehicle control group.

Mandatory Visualization

Signaling Pathways

The following diagram illustrates a putative signaling pathway for the anti-inflammatory effects of terpenes like this compound. This is a generalized pathway based on the known inhibitory effects of various terpenes on key inflammatory mediators.

G Putative Anti-inflammatory Signaling Pathway of Terpenes LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway NFkB_Inhib Terpenes (e.g., this compound) NFkB_Inhib->IKK inhibits NFkB_Inhib->MAPK_pathway inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS_COX2_genes iNOS & COX-2 Genes Nucleus->iNOS_COX2_genes activates transcription of iNOS_COX2_protein iNOS & COX-2 Proteins iNOS_COX2_genes->iNOS_COX2_protein leads to translation of NO_PGs NO & Prostaglandins iNOS_COX2_protein->NO_PGs produce Inflammation Inflammation NO_PGs->Inflammation MAPK_pathway->Nucleus activates transcription factors

Caption: Putative anti-inflammatory signaling pathway of terpenes.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the bioactivity of a test compound like this compound.

G General Experimental Workflow for Bioactivity Screening start Start compound_prep Compound Preparation (e.g., this compound) start->compound_prep in_vitro_assays In Vitro Assays compound_prep->in_vitro_assays in_vivo_assays In Vivo Assays compound_prep->in_vivo_assays anti_inflammatory Anti-inflammatory (RAW 264.7) in_vitro_assays->anti_inflammatory  Anti-inflammatory neuroprotection Neuroprotection (SH-SY5Y OGD) in_vitro_assays->neuroprotection Neuroprotection data_analysis Data Analysis (IC50, EC50, % Inhibition) anti_inflammatory->data_analysis neuroprotection->data_analysis antinociceptive Antinociceptive (Formalin Test) in_vivo_assays->antinociceptive Antinociceptive antinociceptive->data_analysis comparison Comparison with Alternative Compounds data_analysis->comparison end End comparison->end

Caption: General workflow for screening the bioactivity of a compound.

Logical Relationship

The following diagram illustrates the logical relationship between the different biological activities and the potential therapeutic applications.

G Logical Relationship of Bioactivities and Therapeutic Potential compound This compound & Alternatives anti_inflammatory Anti-inflammatory Activity compound->anti_inflammatory neuroprotective Neuroprotective Activity compound->neuroprotective antinociceptive Antinociceptive Activity compound->antinociceptive therapeutic_potential Therapeutic Potential anti_inflammatory->therapeutic_potential neuroprotective->therapeutic_potential antinociceptive->therapeutic_potential inflammatory_diseases Inflammatory Diseases therapeutic_potential->inflammatory_diseases neurodegenerative_diseases Neurodegenerative Diseases therapeutic_potential->neurodegenerative_diseases pain_management Pain Management therapeutic_potential->pain_management

Caption: Relationship between bioactivities and therapeutic applications.

References

Inter-laboratory Validation of (+)-2-Carene Bioassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key bioassays for evaluating the biological activity of (+)-2-Carene, a bicyclic monoterpene found in the essential oils of various plants. The focus is on establishing a framework for inter-laboratory validation to ensure data reproducibility and reliability, a critical step in preclinical drug development. This document presents hypothetical inter-laboratory comparison data for anti-inflammatory, cytotoxic, and antimicrobial bioassays, along with detailed experimental protocols and a proposed signaling pathway modulated by this compound.

Data Presentation: Comparative Bioassay Performance

The following tables summarize hypothetical results from a simulated inter-laboratory study involving three independent laboratories (Lab A, Lab B, and Lab C) evaluating the bioactivity of this compound.

Table 1: Anti-inflammatory Activity of this compound via Nitric Oxide (NO) Inhibition

This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][2][3] The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

LaboratoryIC50 (µM)Standard Deviation (SD)Coefficient of Variation (%CV)
Lab A45.23.88.4
Lab B51.74.58.7
Lab C48.94.18.4
Mean 48.6 4.1 8.5
Table 2: Cytotoxicity of this compound on Breast Cancer Cell Lines (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4] Here, it is used to determine the cytotoxic effects of this compound on MCF-7 and MDA-MB-231 human breast cancer cell lines.[5][6][7] The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Cell LineLaboratoryIC50 (µM)Standard Deviation (SD)Coefficient of Variation (%CV)
MCF-7 Lab A78.56.98.8
Lab B85.17.89.2
Lab C81.37.28.9
Mean 81.6 7.3 9.0
MDA-MB-231 Lab A62.95.58.7
Lab B68.46.29.1
Lab C65.75.88.8
Mean 65.7 5.8 8.8

Inter-assay precision for MTT assays typically shows a coefficient of variation (%CV) around 10% within a single laboratory.[8][9]

Table 3: Antimicrobial Activity of this compound (MIC Assay)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11][12][13] This table shows the MIC of this compound against Staphylococcus aureus and Escherichia coli.[14][15][16][17]

MicroorganismLaboratoryMIC (µg/mL)
S. aureus Lab A250
Lab B250
Lab C500
E. coli Lab A500
Lab B500
Lab C500

Note: MIC values are typically reported as discrete values from a two-fold dilution series. Inter-laboratory agreement within one two-fold dilution is generally considered acceptable.

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to facilitate reproducibility.

Nitric Oxide (NO) Inhibition Assay

This protocol is adapted from studies on the anti-inflammatory effects of natural compounds on LPS-stimulated macrophages.[1][2][18]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10^5 cells/mL and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.

    • Collect the cell culture supernatant.

    • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

    • Determine the IC50 value from the dose-response curve.

MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability and is based on established procedures.[4]

  • Cell Culture: MCF-7 and MDA-MB-231 cells are maintained in appropriate culture media and conditions.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound for 48 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm with a microplate reader.

    • Express cell viability as a percentage of the untreated control.

    • Calculate the IC50 value from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the broth microdilution method, a standard procedure for determining antimicrobial susceptibility.[19]

  • Microorganisms: Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) are used.

  • Assay Procedure:

    • Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

    • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include positive (bacteria in broth) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Mandatory Visualization

Proposed Signaling Pathway for Anti-inflammatory Action of this compound

The diagram below illustrates the proposed mechanism of action for the anti-inflammatory effects of this compound, focusing on the inhibition of the NF-κB signaling pathway. The activation of Toll-like receptor 4 (TLR4) by LPS typically leads to a signaling cascade that results in the degradation of IκBα and the subsequent translocation of the NF-κB p65/p50 dimer to the nucleus. In the nucleus, NF-κB induces the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which lead to the production of NO and prostaglandins, respectively.[20][21][22][23] We hypothesize that this compound may exert its anti-inflammatory effect by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkBa_p65_p50 IκBα-p65/p50 IKK_complex->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65/p50 IkBa_p65_p50->p65_p50 IκBα Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Carene This compound Carene->IkBa_p65_p50 Inhibits Degradation DNA DNA p65_p50_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Pro_inflammatory_genes Transcription Inflammation Inflammation (NO, Prostaglandins) Pro_inflammatory_genes->Inflammation Translation

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Inter-laboratory Validation

The following diagram outlines a logical workflow for conducting an inter-laboratory validation study for a given bioassay.

G start Start: Define Bioassay & Protocol protocol_dev Develop Standard Operating Procedure (SOP) start->protocol_dev lab_selection Select Participating Laboratories (e.g., Lab A, B, C) protocol_dev->lab_selection sop_distribution Distribute SOP and this compound Samples lab_selection->sop_distribution intra_assay Intra-laboratory Assay Performance (Repeatability) sop_distribution->intra_assay inter_assay Inter-laboratory Assay Performance (Reproducibility) intra_assay->inter_assay data_analysis Statistical Analysis of Results (Mean, SD, %CV) inter_assay->data_analysis validation_report Generate Validation Report data_analysis->validation_report end End: Validated Bioassay validation_report->end

Caption: Workflow for inter-laboratory bioassay validation.

References

Comparative Analysis of Synthesis Routes for (+)-2-Carene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-2-Carene is a valuable chiral bicyclic monoterpene utilized as a building block in the synthesis of various complex molecules, including pharmaceuticals and fragrances. Its efficient synthesis is a topic of significant interest. This guide provides a comparative study of the primary synthesis routes for this compound, focusing on the isomerization of the readily available (+)-3-carene. The comparison is supported by experimental data to aid researchers in selecting the most suitable method for their applications.

Isomerization of (+)-3-Carene: A Comparative Overview

The most prevalent and economically viable method for the synthesis of this compound is the isomerization of (+)-3-carene, a major constituent of turpentine. This transformation is typically achieved using various catalytic systems, each with distinct advantages and disadvantages in terms of yield, selectivity, and reaction conditions. This guide focuses on two main catalytic approaches: base-catalyzed isomerization using a sodium-based catalyst and acid-catalyzed isomerization using clay catalysts.

Data Presentation: Quantitative Comparison of Catalytic Systems

The following table summarizes the quantitative data for different catalytic systems employed in the isomerization of (+)-3-carene to this compound.

Catalyst SystemStarting MaterialSolventTemperature (°C)Reaction Time (h)Conversion of 3-carene (B45970) (%)Selectivity for 2-carene (B1609329) (%)
Na/o-chlorotoluene(+)-3-careneXyleneReflux2423.5986.87[1]
Na/o-chlorotoluene(+)-3-careneNone (Solvent-free)150-1702427.7283.27[1]
Montmorillonite K10 Clay(+)-3-careneNot specifiedNot specifiedNot specifiedNot specifiedForms a mixture containing 10-15% 2-carene[2]

Note: The data for Montmorillonite K10 clay indicates its utility in generating a mixture containing this compound, which is often used directly in subsequent reactions without isolation.[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Base-Catalyzed Isomerization using Na/o-chlorotoluene

This method relies on the formation of a strong carbanion catalyst from the reaction of sodium metal and o-chlorotoluene.[1]

a) With Xylene as Solvent:

  • Materials: (+)-3-carene, xylene, sodium metal, o-chlorotoluene.

  • Procedure:

    • To a 500 mL reflux flask, add 15 mg of (+)-3-carene, 15 mL of xylene, 0.5 g of sodium metal, and 0.5 mL of o-chlorotoluene.[1]

    • Reflux the mixture for 24 hours.[1]

    • Cool the reaction mixture to room temperature.

    • Decant the solution to separate the catalyst.

    • Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine conversion and selectivity.[1]

b) Solvent-Free Conditions:

  • Materials: (+)-3-carene, sodium metal, o-chlorotoluene.

  • Procedure:

    • In a 500 mL reflux flask, combine 30 mL of (+)-3-carene, 0.5 g of sodium metal, and 0.5 mL of o-chlorotoluene.[1]

    • Reflux the mixture for 24 hours at a temperature of 150-170°C.[1]

    • After cooling to room temperature, decant the solution to remove the catalyst.

    • The resulting solution is then analyzed by GC-MS.[1]

Acid-Catalyzed Isomerization using Montmorillonite K10 Clay

This method utilizes an acid-activated clay catalyst to facilitate the isomerization. This approach is often employed to generate a mixture of terpenes including this compound for use in subsequent one-pot syntheses.[3]

  • Materials: (+)-3-carene, Montmorillonite K10 clay (calcined).

  • Procedure:

    • The Montmorillonite K10 clay is calcined at 105°C for 3 hours before use.[3]

    • The isomerization is carried out by reacting (+)-3-carene in the presence of the activated clay.

    • The resulting product is a mixture containing this compound (typically 10-15%), unreacted (+)-3-carene, and other terpenes like limonene (B3431351) and terpinenes.[2][3]

Visualizing the Synthesis Pathways

The following diagrams illustrate the key transformations in the synthesis of this compound.

G cluster_base Base-Catalyzed Isomerization 3-Carene_base (+)-3-Carene 2-Carene_base This compound 3-Carene_base->2-Carene_base Isomerization Catalyst_base Na / o-chlorotoluene Catalyst_base->3-Carene_base Solvent_base Xylene or Solvent-free Solvent_base->3-Carene_base

Caption: Base-catalyzed isomerization of (+)-3-carene.

G cluster_acid Acid-Catalyzed Isomerization 3-Carene_acid (+)-3-Carene Mixture Product Mixture (10-15% this compound, 3-Carene, Limonene, etc.) 3-Carene_acid->Mixture Isomerization Catalyst_acid Montmorillonite K10 Clay Catalyst_acid->3-Carene_acid

Caption: Acid-catalyzed isomerization of (+)-3-carene.

Conclusion

The synthesis of this compound is predominantly achieved through the isomerization of (+)-3-carene. The choice of catalyst significantly influences the outcome of the reaction.

  • The Na/o-chlorotoluene system offers high selectivity for this compound and can be performed with or without a solvent. The solvent-free approach provides a slightly higher conversion rate, making it an attractive option for greener chemistry and industrial applications where solvent separation steps are undesirable.[1]

  • Acid-activated clays , such as Montmorillonite K10, provide a milder and often more practical route for generating this compound within a mixture of other terpenes.[2][3] This method is particularly useful when the resulting mixture can be directly utilized in subsequent reactions, avoiding complex purification steps.[3]

Researchers should consider the desired purity of this compound, the tolerance of subsequent reaction steps to other terpene isomers, and environmental considerations when selecting a synthesis route. For applications requiring high purity this compound, the base-catalyzed method followed by purification is preferable. For one-pot syntheses where a mixture is acceptable, the clay-catalyzed approach offers a simpler and more efficient workflow.

References

Assessing the Therapeutic Index of (+)-2-Carene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the therapeutic index of (+)-2-Carene, a bicyclic monoterpene found in the essential oils of various plants. While comprehensive data to establish a definitive therapeutic index for this compound remains under investigation, this document summarizes available preclinical data on its anti-cancer activity and compares it with existing therapeutic alternatives. This guide aims to provide a resource for researchers and drug development professionals interested in the therapeutic potential of this natural compound.

Executive Summary

This compound has demonstrated cytotoxic effects against breast cancer cells in preclinical studies. A nanoemulsion formulation of this compound exhibited significant cytotoxicity against the triple-negative breast cancer (TNBC) cell line MDA-MB-231.[1][2][3][4] While a specific IC50 value for the pure compound is not yet established in publicly available literature, research on its isomer, 3-Carene, suggests a potential mechanism of action involving the induction of apoptosis through the intrinsic mitochondrial pathway. However, a significant data gap exists regarding the in vivo toxicity (LD50 or TD50) of this compound, which is crucial for calculating its therapeutic index. This guide presents the available efficacy data and provides a comparative overview of current therapeutic options for triple-negative breast cancer, highlighting the need for further research to fully assess the therapeutic potential of this compound.

Quantitative Data on this compound and Alternatives

The following table summarizes the available quantitative data for this compound and its isomer, 3-Carene, alongside established therapies for breast cancer. It is important to note that direct comparison is challenging due to the limited data on this compound.

Compound/TherapyTarget Cell LineEfficacy (IC50/Activity)Toxicity (LD50/Side Effects)Therapeutic Index (TI)
This compound (Nanoemulsion) MDA-MB-231 (Breast Cancer)54.31% cytotoxicity[1][2][3]Data not availableNot established
(+)-3-Carene AGS (Gastric Cancer)12.30 µg/mL[5]Data not availableNot established
H727 (Lung Cancer)12.61 µg/mL[5]Data not availableNot established
Paclitaxel (B517696) MDA-MB-231 (Breast Cancer)Significant decrease in cell number[6]Common side effects include myelosuppression, neuropathy, alopeciaVaries by patient and cancer type
Cisplatin (B142131) MDA-MB-231 (Breast Cancer)Minimal reduction in cell viability compared to Paclitaxel[6]Common side effects include nephrotoxicity, ototoxicity, nauseaVaries by patient and cancer type
Olaparib (PARP Inhibitor) BRCA-mutated Breast CancerVaries based on specific mutation and cell lineCommon side effects include anemia, fatigue, nauseaVaries by patient and cancer type
Pembrolizumab (Immunotherapy) PD-L1 positive TNBCImproves survival in combination with chemotherapy[7]Immune-related adverse eventsVaries by patient and cancer type
Sacituzumab govitecan (Antibody-Drug Conjugate) Metastatic TNBCSignificantly improves survival compared to standard chemotherapy[2]Common side effects include neutropenia, diarrhea, nauseaVaries by patient and cancer type

Note: The therapeutic index is a ratio of the toxic dose to the therapeutic dose. The absence of LD50/TD50 data for this compound and 3-Carene prevents the calculation of their therapeutic indices.

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol Outline:

  • Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound nanoemulsion) and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol Outline:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay (steps 1-3).

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time to allow the LDH to catalyze the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (typically around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a detergent) and the spontaneous LDH release control (untreated cells).

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Carene-Induced Apoptosis

Based on studies of the isomer 3-Carene, this compound is hypothesized to induce apoptosis through the intrinsic mitochondrial pathway. This pathway involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

G Carene This compound Bax Bax (Pro-apoptotic) Carene->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Carene->Bcl2 Downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes G cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) IC50 Determine IC50 Cytotoxicity->IC50 CC50 Determine CC50 (on normal cell lines) Cytotoxicity->CC50 Efficacy_vitro Efficacy Assays (e.g., on cancer cell lines) Efficacy_vitro->IC50 Selectivity Calculate Selectivity Index (CC50 / IC50) IC50->Selectivity CC50->Selectivity Efficacy_vivo Efficacy Studies (e.g., xenograft models) Selectivity->Efficacy_vivo Guide dose selection Toxicity_vivo Acute Toxicity Studies (e.g., in rodents) LD50 Determine LD50/TD50 Toxicity_vivo->LD50 ED50 Determine ED50 Efficacy_vivo->ED50 TI Calculate Therapeutic Index (LD50 / ED50 or TD50 / ED50) LD50->TI ED50->TI

References

Validating (+)-2-Carene as a Plant Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification of reliable biomarkers is critical for understanding plant stress responses and developing resilient crops and novel therapeutics. This guide provides a comprehensive comparison of (+)-2-carene, a bicyclic monoterpene, with established phytohormone biomarkers, salicylic (B10762653) acid (SA) and jasmonic acid (JA), in the context of plant stress. We present supporting experimental data, detailed methodologies, and visual pathways to objectively evaluate the potential of this compound as a robust biomarker in plant studies.

Executive Summary

Plants respond to a myriad of biotic and abiotic stresses by producing a diverse array of signaling molecules and defense compounds. Among these, volatile organic compounds (VOCs), such as monoterpenes, and phytohormones play pivotal roles. This guide focuses on the validation of this compound as a stress biomarker by comparing its performance against the well-established biomarkers, salicylic acid and jasmonic acid. While SA and JA are central to induced resistance pathways against biotrophic and necrotrophic pathogens, respectively, this compound, a common constituent of conifer resin, is increasingly recognized for its role in direct and indirect plant defense. This comparison aims to provide a clear, data-driven perspective on the utility of this compound for researchers in plant science and drug development.

Data Presentation: A Comparative Analysis of Stress-Induced Biomarker Accumulation

The following tables summarize quantitative data from various studies, illustrating the induction of this compound, salicylic acid, and jasmonic acid under different stress conditions. It is important to note that direct comparative studies simultaneously quantifying all three compounds under identical stress conditions are limited. The data presented here is compiled from studies on similar plant systems and stress types to provide a comparative overview.

Table 1: Biomarker Response to Biotic Stress (Insect Herbivory/Pathogen Attack)

BiomarkerPlant SpeciesStressorFold Change/ConcentrationReference
(+)-3-Carene *Pinus sylvestrisFungal Inoculation (Grosmannia clavigera)Higher localized response than in Pinus ponderosa[1]
Monoterpenes Pinus sylvestrisBark Beetle (Ips typographus) InfestationSignificant increase in infested trees[2]
Salicylic Acid Pinus sylvestrisBark Beetle (Ips typographus) InfestationNon-significant increase (206 to 229 pmol/g FW)[2]
Salicylic Acid Ulmus pumilaAphid (Tetraneura akinire) InfestationRemarkable increase, peaking at the early stage[3]
Jasmonic Acid Pinus sylvestrisBark Beetle (Ips typographus) InfestationSignificant decrease (219 to 106 pmol/g FW) in infested trees[2]
Jasmonic Acid Ulmus pumilaAphid (Tetraneura akinire) InfestationRemarkable increase, peaking at the middle stage[3]

*Note: Data for this compound is limited; (+)-3-carene, a closely related isomer, is presented as a proxy.

Table 2: Biomarker Response to Abiotic Stress

BiomarkerPlant SpeciesStressorFold Change/ConcentrationReference
Monoterpenes Arabidopsis thalianaSystemic Acquired Resistance (SAR) InductionEmission of α-pinene, β-pinene, and camphene (B42988) associated with SAR[4]
Salicylic Acid Arabidopsis thalianaSystemic Acquired Resistance (SAR) InductionEssential for SAR induction[4]
Jasmonic Acid Picea abiesMethyl Jasmonate Treatment (simulating herbivory)Nine-fold increase in sesquiterpene emissions from needles[5]

Experimental Protocols

Accurate quantification of these biomarkers is paramount for their validation. Below are detailed methodologies for the extraction and analysis of monoterpenes and phytohormones.

Protocol 1: Analysis of this compound and other Volatile Terpenoids by GC-MS

This protocol is adapted for the analysis of volatile organic compounds from plant tissues.

  • Sample Collection and Preparation:

    • Excise plant tissue (e.g., needles, leaves, bark) and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder under liquid nitrogen.

    • For volatile collection from living plants, enclose the plant or a part of it in a volatile collection chamber (e.g., a glass jar or a Tedlar bag).

  • Volatile Trapping (Dynamic Headspace Sampling):

    • Purified air is pushed through the chamber at a controlled flow rate (e.g., 100 mL/min).

    • The air exiting the chamber, carrying the plant volatiles, is passed through an adsorbent trap (e.g., a glass tube packed with Tenax® TA or a similar polymer).

    • Collect volatiles for a defined period (e.g., 1-4 hours).

  • Thermal Desorption and GC-MS Analysis:

    • The adsorbent trap is placed in a thermal desorber unit connected to a Gas Chromatograph-Mass Spectrometer (GC-MS).

    • The trap is heated rapidly to release the trapped volatiles, which are then cryo-focused at the head of the GC column.

    • The GC oven temperature is programmed to separate the individual compounds based on their boiling points and affinity for the column's stationary phase. A typical program might be: hold at 40°C for 2 min, then ramp to 250°C at 5°C/min.

    • The separated compounds are ionized and fragmented in the mass spectrometer, and the resulting mass spectra are used for identification by comparison to a spectral library (e.g., NIST).

    • Quantification is achieved by comparing the peak area of this compound to that of an internal standard of a known concentration.

Protocol 2: Simultaneous Quantification of Salicylic Acid and Jasmonic Acid by LC-MS/MS

This protocol is a generalized method for the extraction and quantification of acidic phytohormones.

  • Sample Extraction:

    • Homogenize 50-100 mg of frozen, ground plant tissue in 1 mL of an extraction solvent (e.g., 80% methanol (B129727) or a mixture of 1-propanol, water, and dichloromethane).

    • Add internal standards (e.g., deuterated SA and JA) at a known concentration to each sample for accurate quantification.

    • Shake the mixture at 4°C for 1 hour.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Sample Clean-up (Optional but Recommended):

    • The supernatant can be purified using solid-phase extraction (SPE) cartridges (e.g., C18) to remove interfering compounds.

    • Alternatively, a simple phase separation with dichloromethane (B109758) can be used.

  • LC-MS/MS Analysis:

    • Inject the final extract into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

    • Separate the phytohormones on a C18 reverse-phase column using a gradient of acidified water and methanol or acetonitrile.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for SA, JA, and their internal standards are monitored.

    • Quantify the endogenous levels of SA and JA by comparing their peak areas to the peak areas of their respective internal standards.

Signaling Pathways and Molecular Interactions

The roles of SA and JA in plant defense are mediated by well-characterized signaling pathways. The signaling role of monoterpenes like this compound is an active area of research, with evidence suggesting significant crosstalk with the SA pathway.

Salicylic Acid (SA) Signaling Pathway

SA is a key regulator of systemic acquired resistance (SAR), a long-lasting, broad-spectrum resistance to secondary infections.

salicylic_acid_pathway Salicylic Acid (SA) Signaling Pathway Pathogen_Attack Pathogen_Attack SA_Biosynthesis SA_Biosynthesis Pathogen_Attack->SA_Biosynthesis Induces SA SA SA_Biosynthesis->SA Produces NPR1_oligomer NPR1_oligomer SA->NPR1_oligomer Reduces to monomer NPR1_monomer NPR1_monomer TGA_Factors TGA_Factors NPR1_monomer->TGA_Factors Activates NPR1_oligomer->NPR1_monomer PR_Gene_Expression PR_Gene_Expression TGA_Factors->PR_Gene_Expression Induces SAR SAR PR_Gene_Expression->SAR Leads to jasmonic_acid_pathway Jasmonic Acid (JA) Signaling Pathway Herbivory_Wounding Herbivory_Wounding JA_Biosynthesis JA_Biosynthesis Herbivory_Wounding->JA_Biosynthesis Induces JA_Ile JA_Ile JA_Biosynthesis->JA_Ile Produces SCF_COI1 SCF_COI1 JA_Ile->SCF_COI1 Binds to JAZ_Repressor JAZ_Repressor SCF_COI1->JAZ_Repressor Targets for degradation MYC2_Transcription_Factor MYC2_Transcription_Factor JAZ_Repressor->MYC2_Transcription_Factor Represses JA_Responsive_Genes JA_Responsive_Genes MYC2_Transcription_Factor->JA_Responsive_Genes Activates Defense_Response Defense_Response JA_Responsive_Genes->Defense_Response Leads to monoterpene_signaling_pathway Putative this compound Defense Signaling Stress_Induction Stress_Induction Monoterpene_Synthase Monoterpene_Synthase Stress_Induction->Monoterpene_Synthase Activates 2_Carene 2_Carene Monoterpene_Synthase->2_Carene Produces ROS_Production ROS_Production 2_Carene->ROS_Production Induces SA_Signaling_Pathway SA_Signaling_Pathway 2_Carene->SA_Signaling_Pathway Crosstalk ROS_Production->SA_Signaling_Pathway Activates AZI1_Gene AZI1_Gene SA_Signaling_Pathway->AZI1_Gene Activates Systemic_Resistance Systemic_Resistance AZI1_Gene->Systemic_Resistance Contributes to

References

Safety Operating Guide

Proper Disposal of (+)-2-Carene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of (+)-2-Carene, a flammable liquid and bicyclic monoterpene. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound with appropriate care in a well-ventilated area, preferably within a fume hood.[1] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[1] All sources of ignition, such as heat, sparks, or open flames, must be eliminated from the vicinity as this compound is a flammable liquid.[2][3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, crucial for understanding its physical and chemical properties.

PropertyValue
Molecular FormulaC₁₀H₁₆[4]
Molecular Weight136.23 g/mol [4]
Boiling Point167-168 °C[3][4]
Flash Point38 °C (closed cup)[3][4]
Density~0.862 g/mL at 20-25 °C[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through an approved hazardous waste program, adhering to all federal, state, and local regulations.[5][6] Under no circumstances should this compound be disposed of down the drain or in regular trash. [1]

Step 1: Waste Collection

  • Container: Use a designated, chemically compatible waste container that is in good condition with a secure, tight-fitting lid.[1]

  • Labeling: Clearly label the container with "Hazardous Waste," "Flammable Liquid," and "this compound."[1] The date of initial waste accumulation must also be recorded.[1]

  • Segregation: Do not mix this compound with other waste streams, particularly incompatible materials like strong oxidizing agents.[1]

Step 2: Storage

  • Location: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[1]

  • Conditions: The storage area must be cool, dry, and well-ventilated, away from any sources of ignition.[1]

Step 3: Professional Disposal

  • Contact Environmental Health and Safety (EHS): Once the waste container is full, or after a designated accumulation time, contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup.[1][4]

  • Documentation: Complete all required waste disposal forms with accurate and complete information.[1]

Step 4: Container Decontamination

  • "Empty" containers that previously held this compound must also be managed as hazardous waste.[4]

  • To render a container non-hazardous, it must be triple-rinsed with a suitable solvent.[1]

  • The rinsate from this procedure must be collected and disposed of as hazardous waste along with the this compound waste.[1]

  • After triple-rinsing, deface the original labels on the container before disposing of it as regular trash.[1]

Experimental Workflow for Disposal

G Figure 1. This compound Disposal Workflow cluster_0 Step 1: Waste Generation & Collection cluster_1 Step 2: Temporary Storage cluster_2 Step 3: Professional Disposal cluster_3 Step 4: Container Management A Generate this compound Waste B Select & Label Waste Container A->B C Segregate from Incompatible Waste B->C D Store in Designated Satellite Accumulation Area C->D Securely Sealed E Contact EHS for Pickup D->E Container Full or Time Limit Reached F Complete Waste Disposal Forms E->F G Transfer to Licensed Disposal Facility F->G H Triple-Rinse Empty Container G->H Post-Disposal I Collect Rinsate as Hazardous Waste H->I J Dispose of Decontaminated Container H->J

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling (+)-2-Carene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling volatile and flammable compounds like (+)-2-Carene. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure and efficient research environment.

Physicochemical and Hazard Data

Properly understanding the properties and hazards of this compound is the first step in safe handling. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Boiling Point167-168 °C[1][2]
Flash Point38 °C (100.4 °F) - closed cup[3][4]
Density0.862 g/mL at 25 °C[1]
Molecular Weight136.23 g/mol [5]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Flammable Liquids3H226: Flammable liquid and vapour
Aspiration Hazard1H304: May be fatal if swallowed and enters airways
Skin Irritation2H315: Causes skin irritation
Skin Sensitization1BH317: May cause an allergic skin reaction
Hazardous to the aquatic environment, short-term (Acute)1H400: Very toxic to aquatic life
Hazardous to the aquatic environment, long-term (Chronic)2H411: Toxic to aquatic life with long lasting effects

Source: ECHEMI Safety Data Sheet[3]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical for the safe handling of this compound. The following table outlines the required equipment.

Table 3: Required Personal Protective Equipment (PPE) for this compound

Area of ProtectionRequired PPESpecifications and Remarks
Eye and Face Protection Safety goggles with side-shields or face shieldMust conform to EN 166 (EU) or NIOSH (US) standards.[6]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber)Inspect gloves prior to use. Immediately replace if contaminated or damaged.[6]
Fire/flame resistant and impervious clothingA lab coat or chemical-resistant apron is mandatory.[6]
Respiratory Protection Chemical fume hood or well-ventilated areaIf ventilation is inadequate or exposure limits are exceeded, a full-face respirator with organic vapor cartridges is necessary.[6]

Operational Workflow for Handling this compound

The following diagram illustrates the step-by-step workflow for safely handling this compound from preparation to disposal.

G Operational Workflow for Handling this compound prep Preparation ppe Don PPE (Goggles, Nitrile Gloves, Lab Coat) prep->ppe Step 1 handling Handling this compound ppe->handling Step 2 fume_hood Work in Fume Hood handling->fume_hood no_ignition Eliminate Ignition Sources (No flames, sparks. Use non-sparking tools) handling->no_ignition grounding Ground Equipment handling->grounding storage Storage handling->storage spill Spill & Emergency handling->spill disposal Disposal handling->disposal Step 3 store_cool Store in a cool, well-ventilated area in a tightly sealed container storage->store_cool spill_response Evacuate, Ventilate, Contain with inert material spill->spill_response first_aid Provide First Aid (Skin/Eye wash, Fresh air, Seek medical attention) spill_response->first_aid waste_collection Collect waste in a labeled, sealed container disposal->waste_collection dispose_waste Dispose as hazardous waste (Follow local regulations) waste_collection->dispose_waste

Caption: Workflow for safe handling of this compound.

Experimental Protocols: Step-by-Step Guidance

1. Preparation and Handling:

  • Risk Assessment: Before beginning work, review the Safety Data Sheet (SDS) and understand the hazards associated with this compound.

  • Engineering Controls: Ensure a chemical fume hood is operational and available. Verify the location and functionality of the nearest safety shower and eyewash station.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in Table 3. This includes safety goggles, nitrile gloves, and a flame-resistant lab coat.[6]

  • Handling the Chemical:

    • Conduct all manipulations of this compound inside a chemical fume hood to minimize inhalation exposure.

    • Keep the container tightly closed when not in use.[3]

    • As this compound is flammable, ensure the work area is free of ignition sources such as open flames, hot plates, and spark-producing equipment.[3]

    • Use non-sparking tools for all transfers.[3]

    • To prevent static electricity discharge, which can ignite vapors, ensure all containers and equipment are properly grounded and bonded.[3]

    • Avoid direct contact with skin and eyes.[3] In case of accidental contact, follow the first aid procedures outlined below.

    • After handling, wash hands thoroughly with soap and water.[3]

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from heat and ignition sources.[3]

  • Keep the container tightly sealed to prevent evaporation and leakage.[3]

  • Store in a locked cabinet or area accessible only to authorized personnel.[3]

3. Spill and Emergency Procedures:

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Remove all sources of ignition.[6]

    • Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material such as sand or vermiculite.

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's Environmental Health and Safety (EHS) department.

  • First Aid:

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

    • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical help.[3][6]

    • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate emergency medical help.[3]

4. Disposal Plan:

The disposal of this compound and its contaminated materials must be handled with care to prevent environmental harm and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound, including unused product and contaminated absorbent materials, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include "Hazardous Waste" and the chemical name "this compound".

  • Waste Segregation: Do not mix this compound waste with other waste streams, particularly incompatible chemicals.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company, in accordance with all local, state, and federal regulations.[3] Under no circumstances should this compound be disposed of down the drain.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-2-Carene
Reactant of Route 2
(+)-2-Carene

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.